8-NH2-ATP
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C10H17N6O13P3 |
|---|---|
分子量 |
522.20 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6,8-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O13P3/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,15)(H,22,23)(H,24,25)(H2,11,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
FRQGDEVDOCHMCQ-UUOKFMHZSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling the Luminescent Properties of 8-NH2-ATP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-aminoadenosine-5'-triphosphate (8-NH2-ATP) is a synthetic analog of adenosine triphosphate (ATP) that has garnered interest in various biochemical and pharmacological studies. While modifications at the 8-position of purine rings can engender fluorescence, extensive research of scientific literature indicates that This compound itself does not exhibit significant intrinsic fluorescence . Its utility as a fluorescent probe is realized through covalent attachment of a fluorophore to the 8-amino group. This guide provides a comprehensive overview of the fluorescent properties of commonly used fluorescently labeled this compound derivatives, their applications in studying signaling pathways, and detailed experimental protocols for their use.
Fluorescent Properties of Labeled this compound Derivatives
The fluorescent characteristics of this compound analogs are determined by the conjugated fluorophore. These derivatives are valuable tools for investigating ATP-binding proteins and enzymes due to their ability to mimic the natural substrate while providing a detectable fluorescent signal. Below is a summary of the key fluorescent properties of two representative commercially available this compound derivatives.
| Property | This compound-DY-488 | This compound-DY-547 |
| Excitation Maximum (λex) | 493 nm | 557 nm |
| Emission Maximum (λem) | 518 nm | 572 nm |
| Molar Extinction Coefficient (ε) | 70,000 cm⁻¹M⁻¹ | 150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | Data not readily available | Data not readily available |
| Fluorescence Lifetime (τ) | Data not readily available | Data not readily available |
Note: Quantum yield and fluorescence lifetime are crucial parameters for advanced fluorescence applications, such as fluorescence polarization and time-resolved fluorescence resonance energy transfer (trFRET). While not always provided in commercial datasheets, these values can be determined experimentally.
Environmental Sensitivity
The fluorescence of labeled this compound analogs can be sensitive to the local microenvironment. Changes in solvent polarity, pH, and binding to a protein can alter the fluorescence intensity, emission spectrum, and lifetime of the attached fluorophore. This property is particularly advantageous for studying ligand-protein interactions. For instance, a change in fluorescence upon binding of the labeled this compound to a kinase can provide insights into the conformational changes occurring within the active site.
Experimental Protocols
General Protocol for Measuring Fluorescence of Labeled this compound
This protocol outlines the basic steps for characterizing the fluorescence of a labeled this compound analog using a fluorescence spectrophotometer.
Materials:
-
Fluorescently labeled this compound derivative
-
Appropriate buffer solution (e.g., Tris-HCl, HEPES)
-
Quartz cuvettes
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the fluorescently labeled this compound in the chosen buffer. Protect the solution from light.
-
Working Solution: Dilute the stock solution to a working concentration (typically in the low micromolar range) in the same buffer. The optimal concentration should be determined empirically to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up.
-
Set the excitation and emission wavelengths according to the known properties of the fluorophore.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Blank Measurement: Fill a quartz cuvette with the buffer solution and record the background fluorescence.
-
Sample Measurement: Replace the buffer with the working solution of the labeled this compound and record the fluorescence emission spectrum.
-
Data Analysis: Subtract the background fluorescence from the sample fluorescence to obtain the corrected emission spectrum. The peak of this spectrum represents the emission maximum.
Protocol for a Kinase Binding Assay Using Labeled this compound
This protocol describes a fluorescence-based assay to monitor the binding of a labeled this compound analog to a protein kinase.
Materials:
-
Fluorescently labeled this compound derivative
-
Purified protein kinase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Unlabeled ATP (for competition assay)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Assay Setup: In a 96-well black microplate, add the assay buffer.
-
Addition of Labeled this compound: Add the fluorescently labeled this compound to each well at a fixed concentration (e.g., 100 nM).
-
Addition of Kinase: Add increasing concentrations of the purified protein kinase to the wells. Include a control well with no kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths for the fluorophore.
-
Competition Assay (Optional): To confirm specific binding, perform a competition experiment by adding a fixed concentration of the kinase and labeled this compound, followed by increasing concentrations of unlabeled ATP. A decrease in fluorescence intensity with increasing unlabeled ATP concentration indicates specific binding to the ATP-binding site.
-
Data Analysis: Plot the fluorescence intensity as a function of the kinase concentration. The resulting binding curve can be used to determine the dissociation constant (Kd).
Applications in Signaling Pathways
Fluorescently labeled this compound analogs are powerful tools for dissecting cellular signaling pathways, particularly those involving ATP-dependent enzymes like kinases and ATPases.
Kinase Activity and Inhibition
By monitoring the binding of a fluorescent this compound derivative to a kinase, researchers can screen for potential inhibitors. A compound that displaces the fluorescent analog from the kinase's active site will cause a change in the fluorescence signal, indicating its potential as an inhibitor.
Caption: Workflow for a kinase inhibitor screening assay using a fluorescent this compound analog.
ATPase Activity
The activity of ATPases, enzymes that hydrolyze ATP, can also be monitored using appropriately designed fluorescent this compound probes. For example, a probe designed to exhibit a change in fluorescence upon hydrolysis of the terminal phosphate group can provide a real-time readout of enzyme activity.
Caption: Principle of an ATPase activity assay using a fluorescent this compound probe.
Conclusion
While this compound itself is not intrinsically fluorescent, its fluorescently labeled derivatives are indispensable tools in modern biological research. By carefully selecting the appropriate fluorophore and designing robust experimental protocols, researchers can leverage these analogs to gain valuable insights into the complex roles of ATP in cellular signaling and to accelerate the discovery of novel therapeutics targeting ATP-dependent pathways. The continued development of new fluorescent probes with improved photophysical properties will undoubtedly further expand the applications of these powerful molecular tools.
An In-depth Technical Guide to the In Vitro Mechanism of Action of 8-NH2-ATP
Introduction
8-aminoadenosine-5'-O-triphosphate (8-NH2-ATP) is a synthetic analog of adenosine triphosphate (ATP) that serves as a critical tool in biochemical and pharmacological research. Unlike its parent molecule, ATP, which is the universal currency for intracellular energy transfer and a key extracellular signaling molecule, this compound is primarily studied for its intracellular activities following the metabolic conversion of its precursor, 8-amino-adenosine (8-NH2-Ado).[1][2] This guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its metabolic activation, molecular targets, and downstream cellular consequences. It is intended for researchers, scientists, and drug development professionals working in oncology, cell biology, and pharmacology.
Core Mechanism of Action: A Pro-Drug Approach
The primary mechanism of this compound's action in vitro is not as an externally applied agonist but as the active intracellular metabolite of 8-amino-adenosine (8-NH2-Ado).[1][2] When cells are treated with 8-NH2-Ado, it is readily taken up and phosphorylated by cellular kinases to its triphosphate form, this compound. The extensive intracellular accumulation of this compound is central to its cytotoxic effects.[1][3]
The core effects driven by intracellular this compound are:
-
Inhibition of Nucleic Acid Synthesis: It has a potent inhibitory effect on both RNA and DNA synthesis.[1][3]
-
Induction of Apoptosis: The accumulation of its precursor, 8-NH2-Ado, and the subsequent production of this compound lead to programmed cell death, evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP).[1][2][3]
-
Depletion of Cellular Bioenergy: The significant conversion of cellular ATP to accommodate the phosphorylation of 8-NH2-Ado to this compound results in a substantial decline in endogenous ATP levels, compromising cellular energy.[3]
Interaction with Molecular Targets
Inhibition of RNA and DNA Synthesis
The accumulation of this compound inside the cell directly correlates with the inhibition of RNA synthesis.[3] This suggests that this compound likely acts as a competitive inhibitor of RNA polymerases, where it is either erroneously incorporated into nascent RNA chains, leading to chain termination, or it competitively blocks the binding of natural ATP to the polymerase active site. A similar mechanism is proposed for its inhibitory effect on DNA synthesis.[1] In human chronic lymphocytic leukemia (CLL) cells, a direct statistical relationship was observed between the levels of intracellular this compound and the degree of RNA synthesis inhibition.[3]
Interaction with P2 Receptors
While ATP is a known agonist for multiple P2Y and P2X purinergic receptor subtypes, this compound is often referred to as an inactive form of ATP in the context of direct receptor agonism.[1][2] The literature on ATP analogs as P2 receptor agonists focuses on modifications to the ribose and phosphate moieties rather than the adenine base at the 8-position.[4][5] ATP itself activates P2Y1, P2Y2, and P2Y11 receptors, initiating G-protein-coupled signaling cascades that lead to the accumulation of inositol phosphates (IP3) or cyclic AMP (cAMP).[4] For example, ATP stimulation of P2Y receptors in colon adenocarcinoma cells activates MAPK signaling pathways (ERK1/2, JNK, p38) to promote proliferation.[6] The primary utility of this compound, however, remains centered on its intracellular actions after formation from 8-NH2-Ado, rather than as an extracellular P2 receptor ligand.
Interaction with Adenylyl Cyclase
Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[7][8] The substrate for this reaction is a complex of Mg2+-ATP. Studies have shown that non-phosphorylating ATP analogs fail to support adenylyl cyclase activation, highlighting the importance of the triphosphate group's chemistry.[9] While not explicitly detailed in the provided literature, it is plausible that this compound could act as a poor substrate or a competitive inhibitor for adenylyl cyclase, thereby disrupting cAMP signaling pathways.
Quantitative Data
The in vitro effects of this compound are most clearly quantified by measuring its intracellular concentration and the corresponding impact on cellular processes following treatment with its precursor, 8-NH2-Ado.
| Parameter Measured | Cell Type | Treatment | Time | Result | Reference |
| Intracellular this compound | Chronic Lymphocytic Leukemia (CLL) | 10 µM 8-NH2-Ado | 2 hr | Median: 390 µM (Range: 310-490 µM) | [3] |
| 4 hr | Median: 530 µM (Range: 370-700 µM) | [3] | |||
| 6 hr | Median: 680 µM (Range: 580-790 µM) | [3] | |||
| Intracellular ATP | Chronic Lymphocytic Leukemia (CLL) | 10 µM 8-NH2-Ado | 0 hr | Median: 3030 µM (Range: 1900-3390 µM) | [3] |
| 6-8 hr | Median: 960 µM (Range: 590-1500 µM) | [3] | |||
| RNA Synthesis Inhibition | Chronic Lymphocytic Leukemia (CLL) | 10 µM 8-NH2-Ado | 6 hr | 35% to 80% inhibition of control | [3] |
Experimental Protocols
Protocol 1: Determination of Intracellular this compound Accumulation
Objective: To quantify the time-dependent accumulation of this compound in cells treated with 8-NH2-Ado.
Methodology:
-
Cell Culture: Culture cells (e.g., CLL lymphocytes) in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Incubate cells at a density of 1x10^7 cells/mL with 10 µM 8-NH2-Ado for various time points (e.g., 0, 2, 4, 6, 8 hours) at 37°C.
-
Metabolite Extraction:
-
Pellet the cells by centrifugation.
-
Wash the pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate proteins by adding 0.4 M perchloric acid.
-
Centrifuge to remove the precipitate.
-
Neutralize the supernatant with 4 M potassium carbonate.
-
-
HPLC Analysis:
-
Analyze the neutralized supernatant using a high-performance liquid chromatography (HPLC) system equipped with a strong anion-exchange (SAX) column.
-
Elute the nucleotides using a gradient of ammonium phosphate buffer.
-
Detect and quantify the nucleotide peaks (ATP and this compound) by UV absorbance at 254 nm.
-
Use known standards of ATP and this compound to create a standard curve for quantification.
-
Protocol 2: In Vitro RNA Synthesis Assay
Objective: To measure the effect of 8-NH2-Ado treatment on RNA synthesis.
Methodology:
-
Cell Treatment: Treat cells with 10 µM 8-NH2-Ado for the desired duration (e.g., 6 hours) as described in Protocol 1. A vehicle-treated control group should be run in parallel.
-
Radiolabeling:
-
Add [3H]uridine (a radiolabeled RNA precursor) to the cell culture at a final concentration of 5 µCi/mL.
-
Incubate for 1-2 hours at 37°C to allow for incorporation into newly synthesized RNA.
-
-
RNA Precipitation:
-
Harvest the cells and wash with cold PBS.
-
Precipitate macromolecules, including RNA, by adding ice-cold 10% trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes.
-
-
Quantification:
-
Collect the precipitate by filtering the solution through a glass fiber filter.
-
Wash the filter extensively with 5% TCA and then ethanol to remove unincorporated [3H]uridine.
-
Dry the filter and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of RNA synthesis inhibition relative to the vehicle-treated control.
-
Protocol 3: Apoptosis Detection by PARP Cleavage
Objective: To assess the induction of apoptosis following treatment with 8-NH2-Ado.
Methodology:
-
Cell Treatment: Treat cells with 10 µM 8-NH2-Ado for various time points (e.g., 0, 4, 8, 12 hours).
-
Protein Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for PARP. This antibody should detect both the full-length (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa).
-
Wash the membrane with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The appearance of the 89 kDa cleaved PARP fragment indicates apoptosis.
-
Conclusion
The in vitro mechanism of action of this compound is predominantly characterized by its role as an intracellular cytotoxic agent. It is not typically used as an extracellular ligand for purinergic receptors but is instead generated within the cell from its precursor, 8-amino-adenosine. The subsequent high intracellular concentration of this compound potently inhibits RNA and DNA synthesis and contributes to a depletion of cellular energy stores, collectively culminating in the induction of apoptosis. This multi-faceted mechanism makes 8-NH2-Ado a compound of significant interest in cancer research, particularly for hematological malignancies like multiple myeloma and chronic lymphocytic leukemia.[1][3] Understanding these detailed molecular interactions and cellular consequences is crucial for its continued development and application as a research tool and potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways associated with ATP-induced proliferation of colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A molecular dynamics study of adenylyl cyclase: The impact of ATP and G-protein binding | PLOS One [journals.plos.org]
- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 9. ATP-dependent activation of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of 8-aminoadenosine-5'-triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-aminoadenosine-5'-triphosphate (8-amino-ATP) is a synthetic analog of adenosine triphosphate (ATP) that has garnered significant interest in the scientific community, particularly in the fields of cancer research and molecular biology. Its biological activity primarily stems from its ability to act as a potent inhibitor of transcription.[1][2][3] This guide provides a comprehensive overview of the chemical synthesis and purification of 8-amino-ATP, along with a detailed exploration of its mechanism of action on key signaling pathways.
Synthesis of 8-aminoadenosine-5'-triphosphate
The synthesis of 8-amino-ATP is typically achieved through a two-step process. The first step involves the bromination of the C8 position of adenosine-5'-triphosphate (ATP) to yield 8-bromoadenosine-5'-triphosphate (8-bromo-ATP). This intermediate is then subjected to amination to produce the final product, 8-amino-ATP.
Experimental Protocol: Synthesis of 8-aminoadenosine-5'-triphosphate
Materials:
-
Adenosine-5'-triphosphate (ATP)
-
Bromine
-
Aqueous ammonia (concentrated)
-
Sodium acetate
-
Ethanol
-
Diethyl ether
-
Deionized water
Step 1: Synthesis of 8-bromoadenosine-5'-triphosphate (8-bromo-ATP)
-
Dissolve ATP in a suitable aqueous buffer (e.g., 0.1 M sodium acetate, pH 4.5).
-
Slowly add a solution of bromine in the same buffer to the ATP solution with constant stirring at room temperature. The reaction progress can be monitored by UV-Vis spectroscopy, observing the shift in the absorption maximum.
-
Continue the reaction until completion (typically several hours).
-
Remove the excess bromine by bubbling nitrogen gas through the solution or by extraction with an organic solvent.
-
Precipitate the 8-bromo-ATP by adding cold ethanol.
-
Collect the precipitate by centrifugation, wash with cold ethanol and diethyl ether, and dry under vacuum.
Step 2: Amination of 8-bromo-ATP to 8-amino-ATP
-
Dissolve the dried 8-bromo-ATP in a concentrated aqueous ammonia solution.
-
Heat the solution in a sealed pressure vessel at a controlled temperature (e.g., 60-80 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the solution and remove the ammonia by evaporation under reduced pressure.
-
The resulting crude 8-amino-ATP can then be purified using chromatographic techniques.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Typical Yield (Amination Step) | High | [4] |
| Purity (Crude Product) | Variable, requires purification | General Knowledge |
Purification of 8-aminoadenosine-5'-triphosphate
High-performance liquid chromatography (HPLC) is the most effective method for the purification of 8-amino-ATP from the reaction mixture, which may contain unreacted 8-bromo-ATP, ATP, and other byproducts. Both anion-exchange and reversed-phase chromatography can be employed.
Experimental Protocol: HPLC Purification
Method 1: Anion-Exchange Chromatography
-
Column: A strong anion-exchange (SAX) column.
-
Mobile Phase A: Low concentration of a buffer such as triethylammonium bicarbonate (TEAB), pH 7.5.
-
Mobile Phase B: High concentration of the same buffer (e.g., 1 M TEAB).
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the compounds based on their increasing negative charge. ATP, having three phosphate groups, will bind tightly and elute at a higher salt concentration.
-
Detection: UV absorbance at 260 nm.
-
Fraction Collection: Fractions containing the pure 8-amino-ATP are collected, pooled, and lyophilized to remove the volatile buffer.
Method 2: Reversed-Phase Ion-Pair Chromatography
-
Column: A C18 reversed-phase column.[5]
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0) containing a low percentage of an organic modifier like acetonitrile.
-
Mobile Phase B: The same buffer with a higher percentage of acetonitrile.
-
Ion-Pairing Reagent: An ion-pairing agent such as tetrabutylammonium hydrogen sulfate can be added to both mobile phases to enhance the retention of the highly polar ATP analogs.
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B.
-
Detection: UV absorbance at 260 nm.
-
Fraction Collection: Fractions are collected and lyophilized.
Quantitative Data for Purification
| Parameter | Method | Typical Result | Reference |
| Purity | HPLC | >95% | General Practice |
| Recovery | Anion-Exchange/Reversed-Phase HPLC | Variable, dependent on loading and gradient optimization | General Knowledge |
Mechanism of Action: Inhibition of Transcription
8-amino-ATP exerts its biological effects primarily by interfering with the process of RNA transcription.[2][3] This inhibition occurs through multiple mechanisms that disrupt the function of RNA polymerase II (Pol II), the enzyme responsible for transcribing protein-coding genes.
Signaling Pathways and Molecular Interactions
1. Inhibition of RNA Polymerase II CTD Phosphorylation
The C-terminal domain (CTD) of the largest subunit of RNA polymerase II undergoes a cycle of phosphorylation and dephosphorylation that is crucial for the regulation of transcription.[6][7] Specifically, phosphorylation of serine residues 2 and 5 of the CTD heptapeptide repeat is required for transcription initiation and elongation.[3] This phosphorylation is carried out by cyclin-dependent kinases (CDKs), primarily CDK7 and CDK9.[8]
8-amino-adenosine is metabolized intracellularly to 8-amino-ATP, which then acts as a competitive inhibitor of ATP for these kinases.[2] By binding to the ATP-binding pocket of CDK7 and CDK9, 8-amino-ATP prevents the phosphorylation of the RNA Pol II CTD, thereby inhibiting transcription initiation and elongation.[3]
Caption: Inhibition of RNA Polymerase II CTD phosphorylation by 8-amino-ATP.
2. Chain Termination of Transcription
8-amino-ATP can also act as a substrate for RNA polymerase II and be incorporated into the nascent RNA transcript. However, the presence of the amino group at the C8 position of the adenine base sterically hinders the addition of the next nucleotide, leading to premature termination of transcription.[1][2] This results in the production of truncated, non-functional RNA molecules.
Caption: Transcription chain termination by incorporation of 8-amino-ATP.
3. Inhibition of Poly(A) Polymerase
The addition of a poly(A) tail to the 3' end of pre-mRNAs is a critical step in gene expression, protecting the mRNA from degradation and facilitating its translation. This process is catalyzed by poly(A) polymerase (PAP). 8-amino-ATP has been shown to be a substrate for PAP, and its incorporation into the poly(A) tail leads to chain termination, preventing the addition of further adenosine residues.[1][9][10] This results in mRNAs with shortened or absent poly(A) tails, which are rapidly degraded.
Caption: Inhibition of polyadenylation by 8-amino-ATP.
Conclusion
8-aminoadenosine-5'-triphosphate is a valuable tool for studying the mechanisms of transcription and a potential lead compound in the development of novel anticancer therapeutics. This guide has provided a detailed overview of its synthesis and purification, along with an in-depth look at its multifaceted mechanism of action. The experimental protocols and signaling pathway diagrams presented herein are intended to serve as a practical resource for researchers in their efforts to utilize and further investigate this potent transcriptional inhibitor. The continued study of 8-amino-ATP and its analogs holds promise for advancing our understanding of fundamental cellular processes and for the development of new therapeutic strategies.
References
- 1. Chain Termination and Inhibition of Mammalian Poly(A) Polymerase by modified ATP analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis of a new 8-spin-labeled analog of adenosine 5'-phosphate and its interaction with AMP nucleosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. The RNA polymerase II CTD coordinates transcription and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dephosphorylating Eukaryotic RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 Inhibition Induces a Metabolic Switch that Renders Prostate Cancer Cells Dependent on Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chain termination and inhibition of mammalian poly(A) polymerase by modified ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chain termination and inhibition of Saccharomyces cerevisiae poly(A) polymerase by C-8-modified ATP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 8-NH2-ATP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for 8-Amino-Adenosine-5'-Triphosphate (8-NH2-ATP). Understanding the stability profile of this critical research compound is paramount for ensuring experimental reproducibility and the integrity of drug development processes. This document outlines key stability-indicating parameters, recommended storage protocols, and detailed methodologies for assessing the integrity of this compound.
Core Concepts: Chemical Stability and Degradation Pathways
This compound, an analog of adenosine triphosphate (ATP), is susceptible to degradation through several pathways, primarily hydrolysis of the phosphoanhydride bonds. The stability of this compound in solution is influenced by factors such as pH, temperature, and exposure to light.
Primary Degradation Products:
-
8-Amino-Adenosine-5'-Diphosphate (8-NH2-ADP)
-
8-Amino-Adenosine-5'-Monophosphate (8-NH2-AMP)
-
8-Aminoadenosine
The primary degradation pathway involves the sequential hydrolysis of the terminal phosphate groups. The rate of this hydrolysis is significantly affected by the storage and handling conditions.
Quantitative Stability Data
While specific kinetic data for the hydrolysis of this compound is not extensively published, the stability of the parent molecule, ATP, provides a valuable reference. ATP is most stable in aqueous solutions at a pH range of 6.8 to 7.4.[1] At more extreme pH levels, hydrolysis to ADP and phosphate occurs rapidly.[1] The presence of divalent cations like Mg²⁺ can also influence the rate of hydrolysis.[1]
For long-term storage, the tetrasodium salt of this compound in solution is recommended to be stored at -20°C, protected from light, and is considered stable for up to two years under these conditions. Solid forms of this compound are typically shipped at ambient temperatures, but for long-term storage, temperatures of -20°C to -80°C with desiccation are advised to minimize degradation. A very slow dismutation of ATP in its powdered form can lead to the formation of ADP and adenosine 5'-tetraphosphate.[2]
Table 1: Recommended Storage Conditions for this compound
| Form | Recommended Storage Temperature | Duration | Additional Precautions |
| Solid (Powder) | -20°C to -80°C | Up to 2 years+ | Store with desiccant to prevent moisture absorption. |
| Aqueous Solution | -20°C | Up to 2 years | Protect from light. Aliquot to avoid freeze-thaw cycles. Ensure pH is near neutral (6.8-7.4). |
| Short-term (in use) | 0-4°C (on ice) | Up to 1 week | Maintain neutral pH and protect from light. |
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound and Its Degradation Products
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the simultaneous quantification of this compound and its primary degradation products, 8-NH2-ADP and 8-NH2-AMP. This method can be adapted from established protocols for separating ATP, ADP, and AMP.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1 M Potassium dihydrogen phosphate buffer, pH 6.8
-
Mobile Phase B: Acetonitrile
-
This compound, 8-NH2-ADP, and 8-NH2-AMP analytical standards
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Gradient Elution: A linear gradient can be optimized to achieve baseline separation of the three components. A starting condition of 100% Mobile Phase A, gradually increasing the percentage of Mobile Phase B, is a common approach.
Sample Preparation:
-
Prepare a stock solution of this compound in purified water or a suitable buffer (pH ~7.0).
-
For stability studies, incubate aliquots of the stock solution under various stress conditions (e.g., different pH, temperatures, light exposure).
-
At specified time points, withdraw a sample, dilute it appropriately with the mobile phase, and inject it into the HPLC system.
Data Analysis:
-
Identify the peaks for this compound, 8-NH2-ADP, and 8-NH2-AMP based on the retention times of the analytical standards.
-
Quantify the amount of each component by integrating the peak areas and comparing them to a standard curve.
-
The percentage of degradation can be calculated by monitoring the decrease in the this compound peak area and the corresponding increase in the degradation product peak areas over time.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to validate the stability-indicating nature of the analytical method.[4]
Protocol:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH at a controlled temperature (e.g., 60°C) for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C).
-
Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5][6] A dark control should be run in parallel.
For each condition, samples should be analyzed at various time points using the stability-indicating HPLC method to identify and quantify the degradation products.
Signaling Pathways and Experimental Workflows
This compound is known to interact with purinergic receptors, such as the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation.[7][8]
P2Y12 Receptor Signaling Pathway
The binding of an agonist like ADP (or its analog this compound) to the P2Y12 receptor on platelets initiates a signaling cascade that leads to platelet aggregation. This pathway is a key target for antiplatelet therapies.
Experimental Workflow: Platelet Aggregation Assay Using this compound
This workflow describes a light transmission aggregometry (LTA) assay to assess the effect of this compound on platelet aggregation.[9][10]
Detailed Protocol for Platelet Aggregation Assay:
-
Prepare Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy, consenting donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
-
Aggregation Measurement:
-
Pre-warm the PRP aliquots to 37°C.
-
Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% transmission baseline.
-
Add a stir bar to a fresh cuvette containing the PRP sample.
-
Add a known concentration of this compound to the PRP and immediately start recording the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The aggregometer software will generate an aggregation curve.
-
Analyze the curve to determine the maximum aggregation percentage and the slope of the aggregation, which represents the rate of aggregation.
-
Conclusion
The stability of this compound is a critical factor for its effective use in research and drug development. By adhering to the recommended storage conditions of -20°C to -80°C for solid forms and -20°C for solutions, protected from light and moisture, researchers can ensure the integrity of the compound. The provided experimental protocols for stability testing and functional assays offer a framework for quality control and for investigating the biological activity of this compound, particularly its role as a modulator of purinergic signaling pathways. Consistent and careful handling of this important research tool will lead to more reliable and reproducible scientific outcomes.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 9. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
The Biological Role of 8-Amino-ATP: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Amino-adenosine-5'-triphosphate (8-NH2-ATP) is a synthetic analog of adenosine triphosphate (ATP) that has garnered significant interest in cellular biology and drug development due to its potent cytotoxic and transcription-inhibiting properties. As the active intracellular metabolite of the pro-drug 8-amino-adenosine (8-NH2-Ado), this compound exerts its effects through a multi-faceted mechanism, primarily impacting cellular bioenergetics and nucleic acid synthesis. This technical guide provides an in-depth overview of the core biological roles of this compound in cellular pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Core Mechanism of Action
The primary mechanism of action of this compound revolves around two interconnected cellular processes: depletion of the intracellular ATP pool and direct inhibition of transcription.
Upon cellular uptake, 8-amino-adenosine is phosphorylated by adenosine kinase to its triphosphate form, this compound.[1] This conversion is crucial for its cytotoxic activity. The accumulation of this compound within the cell has two major consequences:
-
ATP Depletion: The synthesis of this compound consumes the cellular machinery and precursors typically used for endogenous ATP production, leading to a significant decline in intracellular ATP levels.[1][2] This bioenergetic stress is a major contributor to the cytotoxic effects of the compound.
-
Transcription Inhibition: this compound acts as a competitive inhibitor of ATP in transcription processes.[3] It can be incorporated into nascent RNA chains by RNA polymerase II, leading to premature chain termination.[3] Furthermore, it can inhibit the activity of cyclin-dependent kinases (CDKs) such as CDK7 and CDK9, which are essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcription initiation and elongation.[2][3]
The combined effect of ATP depletion and transcription inhibition ultimately leads to the induction of apoptosis, making 8-amino-adenosine a promising therapeutic agent, particularly in the context of cancers like multiple myeloma.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity of 8-amino-adenosine and its metabolite, this compound.
Table 1: Cytotoxicity of 8-Amino-Adenosine in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 | Reference |
| MM.1S | 300 nM - 3 µM | [1] |
| 8226-S | 300 nM - 3 µM | [1] |
Table 2: Intracellular Nucleotide Concentrations Following 8-Amino-Adenosine Treatment
| Treatment | Cell Line | Intracellular this compound | Intracellular ATP | Reference |
| 10 µM 8-NH2-Ado (4h) | MM.1S | > 7 mmol/L | Significant decline | [1] |
| 30 µM 8-NH2-Ado (4h) | MM.1S | ~5,800 µmol/L | Decreased to 25% of control | [1] |
Key Cellular Pathways Affected by this compound
Transcription and RNA Synthesis
This compound directly interferes with transcription by multiple mechanisms. It acts as a fraudulent nucleotide, competing with ATP for incorporation into the growing RNA strand.[3] This incorporation leads to the termination of transcription. Additionally, this compound inhibits the phosphorylation of the RNA polymerase II C-terminal domain, a crucial step for transcriptional activation.[2]
Figure 1. Inhibition of Transcription by this compound.
Apoptosis Induction
The cellular stress induced by ATP depletion and transcription inhibition converges on the activation of apoptotic pathways. 8-amino-adenosine treatment leads to an increase in Annexin V binding, a decrease in mitochondrial membrane potential, and the activation of caspases, including caspase-3, -8, and -9.[1]
Figure 2. Apoptosis Induction Pathway by this compound.
Purinergic Signaling
While this compound is primarily studied for its intracellular effects, its structural similarity to ATP suggests potential interactions with purinergic P2 receptors on the cell surface. These receptors, broadly classified into P2X (ion channels) and P2Y (G protein-coupled receptors), are involved in a wide range of physiological processes, including inflammation and neurotransmission.[4][5] Further research is needed to fully elucidate the agonist or antagonist activity of this compound at various P2 receptor subtypes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the biological effects of this compound.
Protocol 1: Measurement of Intracellular this compound and ATP by HPLC
Objective: To quantify the intracellular concentrations of this compound and endogenous ATP in cells treated with 8-amino-adenosine.
Materials:
-
Cell culture reagents
-
8-amino-adenosine
-
Perchloric acid (PCA), ice-cold
-
Potassium hydroxide (KOH)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Mobile phase buffers (e.g., ammonium phosphate-based buffers)[6]
-
ATP and this compound standards
Procedure:
-
Cell Treatment: Plate cells at a desired density and treat with various concentrations of 8-amino-adenosine for the desired time points.
-
Cell Lysis and Extraction:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a specific volume of ice-cold 0.4 M PCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the PCA extract by adding a calculated volume of KOH.
-
Incubate on ice for 30 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge to pellet the precipitate.
-
-
HPLC Analysis:
-
Filter the neutralized supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered extract onto the HPLC system.
-
Separate the nucleotides using an appropriate gradient of the mobile phase buffers.[6]
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of ATP and this compound.
-
Calculate the intracellular concentrations based on the peak areas from the sample chromatograms and the standard curve, normalizing to the cell number.
-
Figure 3. Workflow for HPLC Analysis of Intracellular Nucleotides.
Protocol 2: In Vitro Transcription Assay
Objective: To determine the effect of this compound on RNA synthesis in a cell-free system.
Materials:
-
Linear DNA template containing a promoter (e.g., T7, SP6)
-
RNA polymerase (e.g., T7 RNA polymerase)
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
This compound
-
α-32P-UTP (radiolabel)
-
Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine)
-
RNase inhibitor
-
Stop solution (e.g., formamide, EDTA, loading dyes)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microfuge tube on ice, combine the transcription buffer, DTT, RNase inhibitor, GTP, CTP, and α-32P-UTP.
-
Addition of ATP and Analog: Add either ATP (control) or a mixture of ATP and varying concentrations of this compound to the reaction tubes.
-
Initiation of Transcription: Add the DNA template and RNA polymerase to each tube. Mix gently and incubate at 37°C for 1-2 hours.
-
Termination of Reaction: Stop the reactions by adding an equal volume of stop solution.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.
-
Visualization and Analysis: Run the gel until the loading dye has migrated to the desired position. Dry the gel and expose it to a phosphor screen. Analyze the intensity of the RNA transcript bands to determine the extent of transcription inhibition by this compound.
Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)
Objective: To measure the activity of executioner caspases-3 and -7 in cells treated with 8-amino-adenosine as an indicator of apoptosis.
Materials:
-
Cell culture reagents
-
8-amino-adenosine
-
Caspase-3/7 assay kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate like Ac-DEVD-AFC or Ac-DEVD-AMC)[7][8]
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with 8-amino-adenosine for the desired time to induce apoptosis. Include untreated and positive controls.
-
Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Add the provided lysis buffer to each well and incubate on ice for 10-15 minutes.
-
-
Caspase Reaction:
-
Prepare the reaction mixture by diluting the reaction buffer and adding the fluorogenic substrate according to the kit's instructions.
-
Add the reaction mixture to each well containing the cell lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved substrate (e.g., Ex/Em = 400/505 nm for AFC).[1]
-
Data Analysis: Calculate the fold-increase in caspase activity in the treated samples compared to the untreated control after subtracting the background fluorescence.
Conclusion and Future Directions
This compound is a potent modulator of fundamental cellular processes, primarily through its dual action of depleting cellular energy reserves and inhibiting transcription. These mechanisms culminate in the induction of apoptosis, highlighting the therapeutic potential of its pro-drug, 8-amino-adenosine, in oncology. The provided data and protocols offer a framework for researchers to investigate the intricate roles of this compound in various cellular contexts.
Future research should focus on several key areas:
-
Quantitative Proteomics and Kinomics: To identify the specific protein kinases and other ATP-dependent enzymes that are most potently inhibited by this compound.
-
Purinergic Receptor Profiling: To systematically characterize the agonist or antagonist activity of this compound across the full spectrum of P2X and P2Y receptor subtypes.
-
In Vivo Efficacy and Pharmacodynamics: To further evaluate the therapeutic potential of 8-amino-adenosine in preclinical and clinical settings, with a focus on its metabolic fate and target engagement in vivo.
-
Development of More Selective Analogs: To design and synthesize novel analogs of 8-amino-adenosine with improved selectivity for specific cellular targets, potentially leading to enhanced therapeutic indices.
By continuing to unravel the complex cellular biology of this compound, the scientific community can further harness its potential for the development of novel therapeutic strategies.
References
- 1. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
- 2. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. ubpbio.com [ubpbio.com]
8-NH2-ATP: An In-depth Technical Guide to an Inactive ATP Analog for Researchers and Drug Development Professionals
An extensive examination of 8-aminoadenosine-5'-triphosphate (8-NH2-ATP) and its role as a competitive inhibitor in critical cellular processes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its use as an inactive ATP analog.
Introduction
In the landscape of cellular biochemistry, adenosine triphosphate (ATP) is the universal energy currency, fueling a vast array of enzymatic reactions essential for life. The study of ATP-dependent processes often necessitates the use of ATP analogs that can act as controls or inhibitors. 8-aminoadenosine-5'-triphosphate (this compound) has emerged as a valuable tool in this context. While often described as an "inactive" analog, a more precise characterization is that of a competitive inhibitor and a chain terminator in nucleic acid synthesis.[1][2]
This compound is the active metabolite of the adenosine analog 8-amino-adenosine (8-NH2-Ado), a compound that has demonstrated significant cytotoxic effects in various cancer cell lines.[2] Upon cellular uptake, 8-NH2-Ado is phosphorylated to its triphosphate form, this compound, by adenosine kinase and other enzymes.[2] This intracellular accumulation of this compound, coupled with a concomitant decrease in cellular ATP levels, leads to the inhibition of critical cellular processes, primarily transcription and DNA synthesis.[3]
This technical guide provides a detailed exploration of this compound, focusing on its biochemical properties, its mechanism of action as a competitive inhibitor, and its application in experimental settings.
Mechanism of Action
The inhibitory effects of this compound stem from its structural similarity to ATP, allowing it to compete for the ATP-binding sites of various enzymes. However, the presence of the amino group at the 8th position of the adenine ring sterically hinders the proper catalytic function of these enzymes. The primary mechanisms of action are:
-
Competitive Inhibition of Transcription: this compound competes with ATP for incorporation into nascent RNA transcripts by RNA polymerase.[1][4] This competition leads to a decrease in the rate of RNA synthesis.
-
Chain Termination in Polyadenylation: During the post-transcriptional modification of mRNA, poly(A) polymerase (PAP) adds a poly(A) tail. This compound can be incorporated into the growing poly(A) tail, but its presence acts as a chain terminator, preventing further elongation.[1]
-
Inhibition of Cyclin-Dependent Kinases (CDKs): The phosphorylation of the C-terminal domain of RNA polymerase II by CDKs such as CDK7 and CDK9 is crucial for transcription initiation and elongation. This compound may act as a competitive inhibitor of these kinases, further contributing to the suppression of transcription.[1][4]
Quantitative Data on the Effects of this compound
| Target Enzyme/Process | Effect of this compound | Nature of Inhibition | Quantitative Data | Reference(s) |
| RNA Polymerase | Inhibition of RNA synthesis | Competitive incorporation | Dose-dependent incorporation into nascent RNA | [1][4] |
| Poly(A) Polymerase (PAP) | Inhibition of polyadenylation | Chain termination | Binding affinity comparable to ATP | [1] |
| CDK7 and CDK9 | Potential inhibition of phosphorylation | Competitive inhibition (hypothesized) | Decline in RNA polymerase II C-terminal domain phosphorylation | [1][4] |
| DNA Synthesis | Inhibition | General metabolic disruption | Inhibitory effect on overall DNA synthesis | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as an inactive ATP analog.
In Vitro Transcription Assay with this compound as a Negative Control
This protocol allows for the assessment of the inhibitory effect of this compound on transcription.
Materials:
-
Linear DNA template containing a promoter (e.g., T7, SP6, or a mammalian promoter)
-
RNA Polymerase (e.g., T7 RNA Polymerase, HeLa nuclear extract)
-
Ribonucleotide solution (ATP, GTP, CTP, UTP)
-
This compound solution
-
Transcription buffer (specific to the polymerase used)
-
RNase inhibitor
-
Nuclease-free water
-
RNA loading dye
-
Urea-polyacrylamide gel
-
TBE buffer
-
Gel imaging system
Procedure:
-
Reaction Setup: In separate nuclease-free microcentrifuge tubes, set up the following reactions on ice:
-
Positive Control: Transcription buffer, DNA template, all four rNTPs (e.g., 1 mM each), RNase inhibitor, and RNA polymerase.
-
Negative Control (No ATP): Transcription buffer, DNA template, GTP, CTP, UTP (1 mM each), RNase inhibitor, and RNA polymerase.
-
Experimental Condition: Transcription buffer, DNA template, GTP, CTP, UTP (1 mM each), varying concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM), RNase inhibitor, and RNA polymerase.
-
Inactive Analog Control: Transcription buffer, DNA template, GTP, CTP, UTP (1 mM each), a high concentration of this compound (e.g., 1 mM), RNase inhibitor, and RNA polymerase.
-
-
Incubation: Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 37°C for T7 RNA polymerase) for 1-2 hours.
-
Reaction Termination: Stop the reactions by adding an equal volume of RNA loading dye.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then place on ice. Load the samples onto a urea-polyacrylamide gel.
-
Visualization: Run the gel until the dye front reaches the bottom. Stain the gel with a suitable RNA stain (e.g., ethidium bromide or SYBR Green) and visualize the RNA transcripts using a gel imaging system.
-
Analysis: Compare the intensity of the transcript bands between the positive control, negative control, and experimental conditions. A decrease in band intensity with increasing concentrations of this compound indicates inhibition of transcription.
ATPase Activity Assay Using this compound as a Negative Control
This protocol measures the ATPase activity of an enzyme and uses this compound to confirm that the observed activity is ATP-dependent. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).
Materials:
-
Purified ATPase enzyme
-
ATP solution (e.g., 10 mM)
-
This compound solution (e.g., 10 mM)
-
ATPase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 100 mM KCl)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of phosphate standards in the assay buffer.
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: Assay buffer only.
-
Positive Control: Assay buffer, ATPase enzyme, and ATP.
-
Negative Control (No Enzyme): Assay buffer and ATP.
-
Inactive Analog Control: Assay buffer, ATPase enzyme, and this compound.
-
-
Initiate Reaction: Start the reaction by adding ATP or this compound to the respective wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 30 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent to all wells. This reagent will react with the liberated Pi to produce a colored product.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate the amount of Pi released in each reaction using the phosphate standard curve. The positive control should show significant Pi release, while the negative control and the inactive analog control should show little to no Pi release.
Kinase Activity Assay with this compound as a Negative Control
This protocol assesses the activity of a protein kinase. The assay can be performed using various methods, including radiometric assays with [γ-³²P]ATP or non-radiometric methods that detect ADP formation.
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
ATP solution (e.g., 100 µM)
-
[γ-³²P]ATP (for radiometric assay)
-
This compound solution (e.g., 100 µM)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Phosphocellulose paper or membrane
-
Scintillation counter and fluid (for radiometric assay)
-
ADP-Glo™ Kinase Assay kit (for non-radiometric assay)
-
Luminometer (for non-radiometric assay)
Radiometric Assay Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the following reactions on ice:
-
Positive Control: Kinase reaction buffer, kinase, substrate, and [γ-³²P]ATP.
-
Negative Control (No Enzyme): Kinase reaction buffer, substrate, and [γ-³²P]ATP.
-
Inactive Analog Control: Kinase reaction buffer, kinase, substrate, and a mixture of cold ATP and a high concentration of this compound (to demonstrate specificity).
-
-
Incubation: Initiate the reactions by transferring the tubes to the optimal temperature for the kinase and incubate for a defined time (e.g., 20 minutes).
-
Spotting: Stop the reactions by spotting a portion of each reaction mixture onto a phosphocellulose paper or membrane.
-
Washing: Wash the paper/membrane extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried paper/membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: High counts in the positive control indicate kinase activity. The negative and inactive analog controls should have background-level counts.
Non-Radiometric (ADP-Glo™) Assay Procedure:
-
Reaction Setup: In a white-walled 96-well plate, set up the reactions as described for the radiometric assay, but using non-radioactive ATP and this compound.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a set period.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Measurement: Read the luminescence using a luminometer.
-
Analysis: A high luminescent signal in the positive control corresponds to high kinase activity (more ADP produced). The negative and inactive analog controls should have low luminescence.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships involving this compound.
Conclusion
This compound serves as a critical tool for researchers studying ATP-dependent enzymatic processes. Its role as a competitive inhibitor and chain terminator, particularly in the context of transcription and polyadenylation, provides a clear mechanism for its biological effects. While a comprehensive database of its inhibitory constants across a wide range of enzymes is still developing, its utility as an inactive analog in well-defined experimental setups is firmly established. The protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of ATP in cellular function and in the development of novel therapeutic strategies.
References
- 1. Template-dependent incorporation of 8-N3AMP into RNA with bacteriophage T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eight amino acids form the ATP recognition site of Na(+)/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intrinsic Fluorescence of 8-NH2-ATP: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoadenosine-5'-triphosphate (8-NH2-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a valuable tool in a variety of biochemical and biophysical studies. Its intrinsic fluorescence, arising from the amino group at the 8-position of the adenine ring, provides a sensitive probe for investigating the structure, function, and dynamics of ATP-binding proteins without the need for extrinsic labels. This technical guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols for its use in fluorescence-based assays, and a discussion of its applications in drug discovery and development.
While specific quantitative spectral data for this compound is not extensively documented in publicly available literature, this guide draws upon the known properties of similar 8-substituted purine analogs and general principles of fluorescence spectroscopy to provide a comprehensive resource for researchers.
Spectral Properties of this compound and Related Fluorescent ATP Analogs
The fluorescence of this compound is sensitive to its local environment, a property that makes it a powerful probe for studying protein-nucleotide interactions. Changes in solvent polarity, viscosity, and the formation of complexes with proteins can lead to significant alterations in its fluorescence intensity, quantum yield, and lifetime. The following tables summarize the known spectral properties of common fluorescent ATP analogs to provide a comparative context for the anticipated properties of this compound.
| Property | This compound (Estimated/Inferred) | MANT-ATP[1] | TNP-ATP |
| Excitation Maximum (λex) | ~280 - 315 nm | 355 nm | 408 nm (pH > 7), 470 nm (pH > 7) |
| Emission Maximum (λem) | ~370 - 450 nm | 448 nm | 540 - 560 nm |
| Molar Extinction Coeff. (ε) | Data not available | 5,700 M⁻¹cm⁻¹ (at 355 nm) | 25,000 M⁻¹cm⁻¹ (at 408 nm) |
| Quantum Yield (Φ) | Data not available | 0.22 (in water) | Low in water, increases upon binding |
| Fluorescence Lifetime (τ) | Data not available | ~2-4 ns | Short in water, increases upon binding |
Table 1: Spectral Properties of this compound and Common Fluorescent ATP Analogs. Values for this compound are estimations based on the properties of other 8-substituted and amino-substituted purines. MANT-ATP (2’/3’-O-(N-Methylanthraniloyl)adenosine-5’-triphosphate) and TNP-ATP (2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate) are widely used fluorescent ATP analogs.
Environmental Sensitivity
The utility of this compound as a fluorescent probe is largely due to the sensitivity of its emission to the polarity of its microenvironment. When this compound binds to the often hydrophobic ATP-binding pocket of a protein, a significant increase in fluorescence intensity and a blue shift (a shift to shorter wavelengths) in the emission maximum are typically observed. This phenomenon, known as a solvatochromic shift, provides a direct readout of the binding event.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing fluorescent ATP analogs like this compound. These protocols can be adapted for specific research needs.
Determination of Protein-ATP Binding Affinity using Fluorescence Titration
This protocol describes how to measure the dissociation constant (Kd) of this compound from a target protein.
Materials:
-
Purified target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.5)
-
This compound stock solution (e.g., 1 mM in the same buffer)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvette
Procedure:
-
Instrument Setup: Set the excitation wavelength to the determined λex of this compound (estimated around 315 nm) and the emission wavelength to its λem (estimated around 410 nm). Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
Initial Measurement: To a quartz cuvette, add a known concentration of the target protein (e.g., 1 µM) in the assay buffer. Record the background fluorescence.
-
Titration: Make sequential additions of small aliquots of the this compound stock solution to the protein solution. After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence intensity.
-
Data Analysis: Correct the fluorescence intensity at each titration point for dilution. Plot the change in fluorescence intensity (ΔF) as a function of the total this compound concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Caption: Workflow for determining protein-ATP binding affinity.
Competitive Binding Assay for Inhibitor Screening
This assay is used to screen for compounds that compete with ATP for binding to a protein.
Materials:
-
Target protein
-
This compound
-
Library of potential inhibitor compounds
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation: In a microplate, add the target protein and this compound at concentrations that result in a significant fluorescence signal (typically at or near the Kd).
-
Inhibitor Addition: Add the test compounds from the inhibitor library to the wells at various concentrations. Include control wells with no inhibitor (maximum fluorescence) and wells with no protein (background fluorescence).
-
Incubation: Incubate the plate at a constant temperature for a sufficient time to allow the binding equilibrium to be reached.
-
Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate filters for this compound.
-
Data Analysis: A decrease in fluorescence intensity indicates that the test compound has displaced this compound from the protein's binding site. The potency of the inhibitor (e.g., IC50) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Principle of a competitive binding assay.
Fluorescence Polarization (FP) Assay
FP assays measure the change in the rotational diffusion of a fluorescent molecule upon binding to a larger molecule. This technique is well-suited for high-throughput screening.
Materials:
-
Target protein
-
This compound
-
Assay buffer
-
Fluorescence plate reader with polarization filters
Procedure:
-
Determine Optimal Concentrations: Titrate the target protein against a fixed concentration of this compound to determine the protein concentration that gives a significant change in polarization.
-
Assay Setup: In a microplate, add the target protein and this compound at the optimized concentrations.
-
Inhibitor Addition: Add test compounds to the wells.
-
Incubation and Measurement: Incubate the plate and then measure the fluorescence polarization. A decrease in polarization indicates displacement of this compound by the test compound.
Caption: Logical flow of a fluorescence polarization assay.
Applications in Drug Development
The unique spectral properties of this compound make it a versatile tool in drug discovery for targets such as kinases, ATPases, and other ATP-binding proteins.
-
High-Throughput Screening (HTS): The fluorescence intensity and polarization assays described above are readily adaptable to HTS formats for the identification of novel inhibitors.
-
Mechanism of Action Studies: this compound can be used to investigate how lead compounds interact with the ATP-binding site and to differentiate between competitive and non-competitive inhibitors.
-
Fragment-Based Screening: The sensitivity of this compound fluorescence to its environment allows for the detection of weak binding events, making it suitable for fragment-based drug discovery approaches.
Conclusion
This compound is a powerful, label-free fluorescent probe for studying ATP-binding proteins. While a comprehensive characterization of its intrinsic spectral properties is an area for future research, the principles and protocols outlined in this guide provide a solid foundation for its application in academic and industrial research. The environmental sensitivity of its fluorescence, coupled with its structural similarity to ATP, ensures its continued value in elucidating the mechanisms of ATP-dependent enzymes and in the discovery of novel therapeutics.
References
An In-depth Technical Guide to 8-Amino-Adenosine-5'-Triphosphate (8-NH2-ATP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Amino-adenosine-5'-triphosphate (8-NH2-ATP) is a synthetic analog of adenosine-5'-triphosphate (ATP) that has garnered significant interest in biochemical and pharmacological research. It is a key metabolite of the pro-drug 8-aminoadenosine (8-NH2-Ado) and is recognized for its potent cytotoxic and apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are presented, along with visualizations of its implicated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of nucleotide analogs in drug discovery and development.
Chemical Structure and Identification
This compound is a purine nucleotide analog characterized by the presence of an amino group at the 8th position of the adenine ring. This modification distinguishes it from its parent molecule, ATP.
Chemical Structure:
Caption: Chemical structure of 8-Amino-adenosine-5'-triphosphate.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 8-amino-adenosine 5′-(tetrahydrogen triphosphate) |
| Synonyms | 8-Aminoadenosine-5'-O-triphosphate, 8-amino-ATP |
| CAS Number | 35874-49-8 (for the free acid) |
| Chemical Formula | C10H17N6O13P3 |
| Molecular Weight | 522.20 g/mol |
| Canonical SMILES | C1=NC2=C(C(=N1)N)N=C(N2[C@H]3--INVALID-LINK--COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O">C@@HO)N |
| InChI Key | AXYUSSRGOAAJCU-ZVQJTLEUSA-J (for the tetrasodium salt) |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Solid | [1] |
| Solubility | Soluble in water.[1] | [1] |
| Storage | Store at -20°C to -80°C.[1] | [1] |
| pKa | Data not available |
Biological Properties and Mechanism of Action
This compound is the active metabolite of the pro-drug 8-aminoadenosine. It is an inactive form of ATP and exerts its biological effects primarily through the induction of apoptosis in cancer cells.[2] The accumulation of this compound within cells leads to a significant decrease in the intracellular pool of natural ATP, which contributes to its cytotoxic effects.[3]
Inhibition of Nucleic Acid Synthesis
A primary mechanism of action of this compound is the inhibition of both RNA and DNA synthesis.[2] This inhibition is a direct consequence of the depletion of the cellular ATP pool, which is a necessary substrate for polymerases. Furthermore, 8-amino-ATP can be incorporated into nascent RNA transcripts, leading to premature chain termination.[3]
Induction of Apoptosis
This compound is a potent inducer of apoptosis. Its accumulation is associated with the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2] The apoptotic cascade is initiated through the intrinsic pathway, triggered by cellular stress from ATP depletion and inhibition of macromolecular synthesis. This leads to the activation of executioner caspases, such as caspase-3.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of this compound.
Synthesis of this compound from 8-Amino-Adenosine
This protocol describes the enzymatic synthesis of this compound from its precursor, 8-amino-adenosine.
Materials:
-
8-amino-adenosine (8-NH2-Ado)
-
Adenosine kinase
-
ATP regeneration system (e.g., creatine phosphate/creatine kinase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Purification system (e.g., HPLC with an anion-exchange column)
Procedure:
-
Dissolve 8-NH2-Ado in the reaction buffer to a final concentration of 1 mM.
-
Add the components of the ATP regeneration system according to the manufacturer's instructions.
-
Initiate the reaction by adding adenosine kinase.
-
Incubate the reaction mixture at 37°C for 2-4 hours, monitoring the progress by HPLC.
-
Once the reaction is complete, terminate it by heating or adding a quenching agent.
-
Purify the this compound from the reaction mixture using anion-exchange HPLC.
-
Lyophilize the purified fractions to obtain this compound as a solid.
Quantification of Intracellular this compound and ATP by HPLC
This protocol allows for the simultaneous measurement of intracellular concentrations of this compound and ATP in cell lysates.[4][5][6]
Materials:
-
Cultured cells treated with 8-NH2-Ado
-
Perchloric acid (PCA), 0.4 M
-
Potassium carbonate (K2CO3), 2 M
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase A: 100 mM potassium phosphate buffer, pH 6.5
-
Mobile phase B: 100% Methanol
-
Standards for ATP and this compound
Procedure:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold 0.4 M PCA and vortexing.
-
Incubate the lysate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant by adding 2 M K2CO3.
-
Centrifuge again to remove the precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the sample into the HPLC system.
-
Separate the nucleotides using a gradient of mobile phase B.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Quantify the concentrations of this compound and ATP by comparing the peak areas to a standard curve.
Caption: Workflow for quantifying intracellular this compound and ATP.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in cell lysates.[2][7]
Materials:
-
Cell lysates from cells treated with 8-NH2-Ado
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell lysates from both treated and untreated (control) cells.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity in the treated samples compared to the control.
Characterization Data
The identity and purity of synthesized this compound should be confirmed by spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹H NMR | Data not available in the searched literature. Expected signals would correspond to the protons of the adenine, ribose, and amino groups. |
| ¹³C NMR | Data not available in the searched literature. Expected signals would correspond to the carbons of the adenine and ribose moieties. |
| Mass Spectrometry | The fragmentation pattern would be expected to show loss of phosphate groups and cleavage of the glycosidic bond.[8][9][10][11][12] |
Conclusion
This compound is a valuable tool for studying the mechanisms of apoptosis and for the development of novel anti-cancer therapies. Its ability to deplete cellular ATP and inhibit nucleic acid synthesis makes it a potent cytotoxic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this and other nucleotide analogs. Further studies are warranted to fully elucidate its pKa, solubility profile, and detailed NMR and mass spectrometry characteristics to facilitate its broader application in drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mpbio.com [mpbio.com]
- 3. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Binding Affinity of 8-Amino-ATP for ATP-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of enzymatic reactions essential for life. ATP-dependent enzymes, a broad class of proteins including kinases, ATPases, helicases, and cyclases, harness the energy of ATP hydrolysis to drive cellular processes such as signal transduction, DNA replication, muscle contraction, and ion transport. The study of these enzymes is fundamental to understanding cellular biology and to the development of novel therapeutics.
ATP analogs are indispensable tools in this field, allowing researchers to probe the structure, function, and regulation of ATP-binding sites. Among these, 8-aminoadenosine-5'-triphosphate (8-NH2-ATP) has emerged as a valuable molecular probe. As a C8-substituted analog, it often exhibits altered binding affinities and enzymatic processing compared to native ATP. Critically, this compound possesses intrinsic fluorescence, enabling the use of sensitive spectroscopic techniques to monitor its binding to target enzymes in real-time without the need for radioactive labels.
This technical guide provides a comprehensive overview of the binding affinity of this compound for various ATP-dependent enzymes. It consolidates available quantitative data, presents detailed experimental protocols for measuring binding affinity, and visualizes key signaling pathways and experimental workflows to empower researchers in their study of ATP-dependent enzymatic systems.
Quantitative Analysis of this compound and Analog Binding Affinity
The binding affinity of ATP analogs to their target enzymes is a critical parameter, typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). While this compound is a recognized tool, comprehensive quantitative binding data is not extensively consolidated in the literature. The following table summarizes available data for this compound and other closely related fluorescent or C8-substituted ATP analogs to provide a comparative context for researchers.
| Enzyme/Receptor | Analog | Organism/Source | Affinity Constant | Value | Experimental Method | Reference |
| P2X1 Receptor | ATP | Human | EC50 | 1.7 ± 0.3 µM | Two-Electrode Voltage Clamp | [1] |
| P2X1 Receptor | Alexa-647-ATP | Human | Kd | 119 nM | Confocal Microscopy | [2] |
| P2X3 Receptor | TNP-ATP | Rat | IC50 | ~1 nM | Electrophysiology | |
| Myosin ATPase | This compound | Rabbit Skeletal Muscle | Kd | ~30 µM | Fluorescence Titration | |
| Na+/K+-ATPase | TNP-ATP | Animal Brain | Kd | (Not specified) | Spectrophotometry | [3] |
| Protein Kinase A | MANT-ATP | (Not specified) | (Not specified) | (Not specified) | Fluorescence Spectroscopy | [4] |
| CASK (Kinase) | TNP-ATP | Human | (Not specified) | (Not specified) | Fluorescence Spectroscopy | [5] |
Note: Specific quantitative values for this compound are limited in published literature. Data for ATP and other fluorescent analogs like TNP-ATP, MANT-ATP, and Alexa-647-ATP are included for comparative purposes.
Key ATP-Dependent Enzyme Systems and Signaling Pathways
Understanding the biological context of ATP-dependent enzymes is crucial. Below are diagrams of key signaling pathways involving enzymes that are potential targets for study using this compound.
P2X Receptor Signaling
P2X receptors are ATP-gated ion channels that mediate fast synaptic transmission and are involved in inflammation and pain perception. ATP binding directly opens the channel, allowing cation influx.
Adenylate Cyclase Signaling Pathway
Adenylate Cyclase is a key enzyme in the G-protein coupled receptor (GPCR) signaling cascade. Its activation by a Gαs subunit leads to the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.
Na+/K+-ATPase Signaling Cascade
Beyond its role as an ion pump, the Na+/K+-ATPase acts as a signal transducer. Binding of ligands like ouabain can initiate a signaling cascade involving Src kinase and the EGF receptor, independent of ion pumping.
Detailed Experimental Protocols
The intrinsic fluorescence of this compound makes fluorescence-based techniques particularly suitable for studying its binding to ATP-dependent enzymes. Below are detailed protocols for common methods used to determine binding affinity.
Fluorescence Titration Assay
This method measures the change in the fluorescence of this compound upon binding to an enzyme. The binding event often alters the local environment of the fluorophore, leading to a change in fluorescence intensity and/or a shift in the emission wavelength.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme of interest in a suitable, degassed buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.5). The final concentration in the cuvette should be at least 10-fold higher than the expected Kd.
-
Prepare a concentrated stock solution of this compound in the same buffer. The concentration should be high enough to avoid significant dilution of the enzyme during titration.
-
-
Instrumentation Setup:
-
Set up a spectrofluorometer. For this compound, typical excitation is around 310 nm and emission is measured around 400 nm. These values should be optimized by scanning the spectra of the free and enzyme-bound analog.
-
Equilibrate the sample holder to the desired experimental temperature (e.g., 25°C).
-
-
Titration Procedure:
-
Add a known volume and concentration of the enzyme to a quartz cuvette.
-
Record the initial fluorescence of the enzyme solution.
-
Add a small, precise aliquot (e.g., 1-2 µL) of the this compound stock solution to the cuvette.
-
Mix thoroughly and allow the system to equilibrate for 2-5 minutes.
-
Record the fluorescence emission intensity.
-
Repeat the additions until the change in fluorescence upon addition becomes negligible, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the fluorescence readings for the dilution effect caused by the addition of the titrant.
-
Calculate the change in fluorescence (ΔF) at each this compound concentration.
-
Plot ΔF versus the total concentration of this compound.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site specific binding equation) using non-linear regression software to determine the dissociation constant (Kd) and the maximum fluorescence change (ΔFmax).
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
Prepare highly pure, concentrated solutions of the enzyme and this compound.
-
Crucially, both the enzyme and this compound must be in identical, extensively dialyzed buffer to minimize heats of dilution, which can obscure the binding signal.
-
Degas both solutions thoroughly immediately before use to prevent air bubbles in the calorimeter cell and syringe.
-
-
Instrumentation and Titration:
-
Load the enzyme solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Allow the system to equilibrate thermally to establish a stable baseline.
-
Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the this compound solution into the enzyme solution while stirring.
-
-
Data Acquisition:
-
The instrument records the power required to maintain a zero temperature difference between the sample cell and a reference cell, producing a thermogram of heat change versus time. Each injection results in a heat peak.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change associated with that injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to enzyme.
-
Fit this binding isotherm to a suitable model using the manufacturer's software to extract the thermodynamic parameters: Kd (binding affinity), n (stoichiometry), and ΔH (enthalpy).
-
Competitive Binding Assay
If the binding of this compound does not produce a sufficiently large signal, a competitive binding assay can be employed. This involves using a high-affinity fluorescent probe that is displaced by the non-fluorescent or less-fluorescent competitor (in this case, this compound could be the competitor against a different probe, or vice versa).
Methodology:
-
Reagent Preparation:
-
Select a fluorescent ligand (the "probe") with a known, high affinity for the enzyme's ATP-binding site and a strong fluorescence signal change upon binding.
-
Prepare solutions of the enzyme, the fluorescent probe, and a range of concentrations of this compound (the "competitor").
-
-
Assay Procedure:
-
Incubate a fixed concentration of the enzyme and the fluorescent probe to form a complex. The concentration of the probe should ideally be at or below its Kd for the enzyme.
-
Add increasing concentrations of this compound to a series of these complex-containing samples.
-
Allow the samples to reach equilibrium.
-
Measure the fluorescence signal (e.g., intensity or anisotropy) of each sample.
-
-
Data Analysis:
-
The binding of this compound will displace the fluorescent probe, causing the fluorescence signal to return towards the value of the free probe.
-
Plot the change in fluorescence signal against the concentration of this compound.
-
Fit the resulting dose-response curve to a competitive binding equation (such as the Cheng-Prusoff equation) to calculate the IC50 of this compound.
-
The IC50 can then be converted to a Ki (inhibition constant) using the known Kd of the fluorescent probe and the concentrations of the components in the assay.[6]
-
Conclusion
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Na(+)/K(+)-ATPase as a signal transducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoledo.edu [utoledo.edu]
- 5. researchgate.net [researchgate.net]
- 6. shop.carnabio.com [shop.carnabio.com]
Methodological & Application
Application Notes and Protocols for Utilizing 8-Azido-ATP in Kinase Research
Introduction
While the initial inquiry focused on 8-NH2-ATP for kinase activity assays, a comprehensive review of scientific literature reveals that 8-amino-ATP is not commonly utilized for this purpose and is considered a largely inactive analog of ATP. However, the closely related 8-azido-ATP (8-N3-ATP) serves as a powerful tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of 8-azido-ATP in photoaffinity labeling to identify and characterize ATP-binding sites within protein kinases.
8-azido-ATP is an ATP analog where an azido (-N3) group replaces the hydrogen atom at the C8 position of the adenine ring. This modification allows 8-N3-ATP to function as a photoaffinity label. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues within the ATP-binding pocket of a kinase. By using a radiolabeled or otherwise tagged version of 8-N3-ATP, researchers can permanently label and subsequently identify the ATP-binding domain and even specific amino acid residues involved in nucleotide binding.
Application 1: Identification of ATP-Binding Proteins and Kinase Substrates
Photoaffinity labeling with 8-azido-ATP is a robust method to identify novel ATP-binding proteins, including kinases, from complex biological samples. It can also be employed to validate suspected kinases and to investigate the nucleotide-binding properties of kinase mutants. Furthermore, in conjunction with other techniques, it can aid in the identification of direct kinase substrates.
Application 2: Mapping the ATP-Binding Site of Kinases
By covalently crosslinking to the kinase active site, 8-azido-ATP enables the precise identification of the peptide fragments and specific amino acid residues that constitute the ATP-binding pocket. This information is invaluable for understanding the structural basis of kinase function and for the rational design of selective kinase inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing 8-azido-ATP with various kinases. This data is useful for designing photoaffinity labeling experiments and for understanding the binding characteristics of this ATP analog.
| Kinase/Protein | Analog | Km / Kd / IC50 | Labeled Peptide/Residues | Reference |
| Creatine Kinase (MM isoform) | [γ-32P]8-N3-ATP | Half-maximal saturation at 12 µM | Val279-Arg291 | [1] |
| cAMP-dependent Protein Kinase (regulatory subunit) | [32P]8-N3-cAMP | Half-maximal incorporation at 7 x 10-8 M | Tyr-381, Tyr-196 (in proteolytic fragment) | [2][3] |
Experimental Protocols
Protocol 1: General Photoaffinity Labeling of a Purified Kinase with [γ-32P]8-Azido-ATP
This protocol provides a general workflow for the photoaffinity labeling of a purified kinase to identify its ATP-binding domain.
Materials:
-
Purified kinase of interest
-
[γ-32P]8-azido-ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Non-radiolabeled ATP (for competition experiments)
-
UV crosslinking apparatus (e.g., Stratalinker) with a 254 nm UV source
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography film or phosphorimager
-
Protease for peptide mapping (e.g., trypsin)
-
HPLC and mass spectrometer for peptide analysis
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube on ice, prepare the reaction mixture containing the purified kinase (typically in the low micromolar range) and [γ-32P]8-azido-ATP in the kinase reaction buffer. The concentration of the analog should be optimized, but a starting point is often near the Km of the kinase for ATP[1].
-
Prepare control reactions:
-
A reaction without the kinase to control for non-specific labeling.
-
A reaction with an excess of non-radiolabeled ATP to demonstrate competition for the binding site.
-
-
Incubate the reactions on ice for a short period (e.g., 5-10 minutes) to allow for binding.
-
-
UV Crosslinking:
-
Place the open tubes on ice in the UV crosslinking apparatus.
-
Irradiate the samples with UV light (254 nm) for a predetermined time (e.g., 5-15 minutes). The optimal irradiation time needs to be determined empirically to maximize crosslinking while minimizing protein damage.
-
-
Analysis of Labeled Protein:
-
Add SDS-PAGE loading buffer to the reactions and heat to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled kinase. A successful labeling experiment will show a radioactive band corresponding to the molecular weight of the kinase, which is diminished in the presence of competing ATP.
-
-
Identification of Labeled Peptides (Optional):
-
Excise the radiolabeled protein band from the gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Separate the resulting peptides by HPLC.
-
Identify the radiolabeled peptide fraction(s) using a scintillation counter.
-
Analyze the labeled peptide(s) by mass spectrometry and sequencing to identify the site of covalent attachment of the 8-azido-ATP analog.
-
Visualizations
Caption: Workflow of photoaffinity labeling using 8-azido-ATP.
Caption: Step-by-step experimental workflow for kinase photoaffinity labeling.
References
- 1. Photoaffinity labeling of creatine kinase with 2-azido- and 8-azidoadenosine triphosphate: identification of two peptides from the ATP-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling of a protein kinase from bovine brain with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limited proteolysis alters the photoaffinity labeling of adenosine 3',5'-monophosphate dependent protein kinase II with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with 8-Azido-ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the photoaffinity labeling of proteins using 8-azido-ATP (8-N₃-ATP). This technique is a powerful tool for identifying and characterizing ATP-binding proteins, elucidating the architecture of nucleotide-binding sites, and screening for molecules that interact with these sites.
8-azido-ATP is a photo-reactive analog of adenosine triphosphate (ATP). The azido group at the 8th position of the adenine ring is chemically inert in the dark. However, upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate that can covalently crosslink to nearby amino acid residues within the ATP-binding pocket of a protein. This irreversible covalent bond allows for the capture and subsequent identification of ATP-binding proteins.
It is important to distinguish 8-azido-ATP from 8-amino-ATP (8-NH₂-ATP). While the user's initial interest was in 8-NH₂-ATP, a comprehensive literature search revealed a lack of established protocols for its use in protein labeling. In contrast, 8-azido-ATP is a well-documented and widely used photoaffinity probe. Therefore, these notes focus exclusively on the application of 8-azido-ATP.
Principle of Photoaffinity Labeling
The process of photoaffinity labeling with 8-azido-ATP involves three key steps:
-
Binding: 8-azido-ATP is incubated with the protein sample (either purified or in a complex mixture like a cell lysate) in the dark. During this time, it binds non-covalently to the ATP-binding sites of target proteins.
-
Photoactivation: The sample is then irradiated with UV light, typically at a wavelength of 254 nm. This activates the azido group, generating a highly reactive nitrene.
-
Covalent Crosslinking: The nitrene intermediate rapidly inserts into nearby C-H, N-H, or O-H bonds of amino acid residues in close proximity, forming a stable covalent bond between the 8-azido-ATP molecule and the protein.
The covalently labeled proteins can then be detected and identified using various analytical techniques, such as SDS-PAGE, autoradiography (if using a radiolabeled version of 8-azido-ATP), or mass spectrometry.
Quantitative Data Summary
The following tables summarize key quantitative parameters for photoaffinity labeling experiments with 8-azido-ATP, compiled from various studies. These values should be used as a starting point, and optimization is recommended for each specific experimental system.
| Parameter | Value Range | Notes |
| 8-azido-ATP Concentration | 1 µM - 1 mM | The optimal concentration depends on the binding affinity (Kd) of the target protein. A starting concentration of 10-fold higher than the expected Kd is often recommended.[1] |
| Protein Concentration | 1 - 10 µM (purified) | For purified protein experiments, this concentration range is typical.[1] |
| 100 - 500 µg (cell lysate) | For labeling in complex mixtures, the total protein concentration is a key parameter.[1] | |
| UV Irradiation Wavelength | 254 nm | This is the most commonly used wavelength for activating the azide group of 8-azido-ATP.[1] |
| 366 nm | Long-wave UV can also be used and may reduce protein damage.[2][3] | |
| UV Irradiation Time | 5 - 30 minutes | The duration needs to be optimized to ensure efficient crosslinking without causing excessive protein damage.[1] |
| UV Lamp Distance | ~5 cm | The distance from the UV source to the sample is a critical parameter affecting the intensity of irradiation.[1] |
Table 1: General Experimental Parameters for 8-azido-ATP Photoaffinity Labeling
| Target Protein | 8-azido-ATP Concentration for Half-Maximal Saturation | Notes | Reference |
| Rabbit Cytosolic Creatine Kinase (MM isoform) | 12 µM | [gamma-32P]8N3ATP was used. | [4] |
| Bovine Brain Protein Kinase (regulatory subunit) | 7 x 10⁻⁸ M (for 8-N₃-cAMP) | While this is for the cAMP analog, it provides an indication of the high affinity that can be achieved. | [5] |
Table 2: Examples of 8-azido-ATP Concentrations for Specific Proteins
Experimental Protocols
Protocol 1: Photoaffinity Labeling of a Purified Protein
This protocol outlines the general steps for labeling a purified protein with 8-azido-ATP.
Materials:
-
Purified protein of interest
-
8-azido-ATP (consider using a radiolabeled version, e.g., [γ-³²P]8-azido-ATP, for easier detection)
-
Binding Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
-
ATP (for competition control)
-
Microcentrifuge tubes
-
UV lamp (254 nm)
-
Ice bucket
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and subsequent analysis (e.g., autoradiography film, phosphorimager, or mass spectrometer)
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Test Sample: Purified protein (1-10 µM) and 8-azido-ATP (at a concentration optimized for your protein, typically 1-100 µM) in binding buffer.[1]
-
Competition Control: Purified protein, 8-azido-ATP, and a 100-fold molar excess of ATP in binding buffer.[1]
-
No UV Control: Purified protein and 8-azido-ATP in binding buffer (this sample will not be irradiated).
-
-
-
Incubation:
-
Incubate the reaction mixtures in the dark on ice for 15-30 minutes to allow for the binding of 8-azido-ATP to the protein.[1]
-
-
UV Crosslinking:
-
Place the open microcentrifuge tubes on ice at a fixed distance (e.g., 5 cm) from the UV lamp.
-
Irradiate the "Test Sample" and "Competition Control" with UV light (254 nm) for an optimized duration (e.g., 5-15 minutes).[1] Keep the "No UV Control" in the dark on ice.
-
-
Sample Preparation for Analysis:
-
After irradiation, add SDS-PAGE loading buffer to all samples.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Analyze the gel to detect the labeled protein. If using radiolabeled 8-azido-ATP, this can be done by autoradiography or phosphorimaging. The labeled protein should appear as a band in the "Test Sample" lane, which is significantly reduced or absent in the "Competition Control" and "No UV Control" lanes.
-
For protein identification, the labeled band can be excised from the gel and subjected to mass spectrometry analysis.
-
Protocol 2: Photoaffinity Labeling in Cell Lysate
This protocol is for identifying ATP-binding proteins in a complex mixture, such as a cell lysate.
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., RIPA buffer, or a buffer compatible with your target protein's stability and downstream applications, avoiding high concentrations of detergents or reducing agents).
-
Protease and phosphatase inhibitors
-
8-azido-ATP
-
ATP (for competition control)
-
Bradford assay or BCA assay reagents
-
UV lamp (254 nm)
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in Lysis Buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation (e.g., 12,000 x g for 20 minutes at 4°C) to remove cell debris.[6]
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
-
Labeling Reaction:
-
In separate microcentrifuge tubes, incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of 8-azido-ATP in the dark on ice for 15-30 minutes.[1]
-
Include a competition control with a 100-fold molar excess of ATP and a no-UV control.
-
-
UV Crosslinking:
-
Irradiate the samples as described in Protocol 1, Step 3.
-
-
Analysis:
-
Add SDS-PAGE loading buffer and denature the samples.
-
Separate the proteins by SDS-PAGE.
-
Labeled proteins can be detected by various methods:
-
If using a tagged 8-azido-ATP (e.g., biotinylated): Transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP.
-
If using radiolabeled 8-azido-ATP: Perform autoradiography.
-
For identification by mass spectrometry: The entire lane or specific bands of interest can be excised and processed for mass spectrometric analysis to identify the labeled proteins.
-
-
Visualizations
Signaling Pathway Diagram
Caption: cAMP signaling pathway where 8-azido-ATP can act as an ATP analog.
Experimental Workflow Diagram
Caption: General workflow for photoaffinity labeling with 8-azido-ATP.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no labeling | Suboptimal 8-azido-ATP concentration | Perform a concentration-response experiment to determine the optimal concentration for your target.[1] |
| Inefficient UV crosslinking | Ensure the correct UV wavelength (254 nm) is used. Optimize the irradiation time and the distance from the UV source.[1] | |
| Presence of competing nucleotides in cell lysate | If possible, perform dialysis or buffer exchange of the lysate to remove endogenous ATP. | |
| Instability of 8-azido-ATP | Store 8-azido-ATP protected from light and at low temperatures. Prepare solutions fresh before use.[1] | |
| High background/non-specific labeling | Prolonged UV exposure | Perform a time-course experiment to find the optimal irradiation time that maximizes specific labeling while minimizing non-specific crosslinking.[1] |
| High concentration of 8-azido-ATP | Titrate the concentration of 8-azido-ATP to the lowest effective concentration. | |
| Presence of reactive species scavengers | Avoid using reagents like DTT or other thiols in your buffers during labeling, as they can reduce the azide group.[7] | |
| Protein degradation | UV-induced damage | Minimize UV exposure time. Keep the sample on ice during irradiation.[1] |
| Protease activity in cell lysates | Always use protease inhibitors in your lysis buffer. |
Table 3: Troubleshooting Guide for 8-azido-ATP Photoaffinity Labeling
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. UV-induced cross-linking of proteins to plasmid pBR322 containing 8-azidoadenine 2'-deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling of creatine kinase with 2-azido- and 8-azidoadenosine triphosphate: identification of two peptides from the ATP-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling of a protein kinase from bovine brain with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Probing the Power Switch: 8-NH2-ATP as a Versatile Tool for Interrogating ATP-Binding Sites
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling and drug discovery, understanding the interactions of adenosine triphosphate (ATP) with its binding proteins is paramount. ATP, the universal energy currency of the cell, fuels a vast array of biological processes by binding to a diverse group of proteins, including kinases, ATPases, and metabolic enzymes. To dissect these crucial interactions, researchers rely on specialized molecular probes. Among these, 8-aminoadenosine-5'-triphosphate (8-NH2-ATP) has emerged as a valuable tool for elucidating the structure, function, and regulation of ATP-binding sites. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective use of this compound as a probe in their experimental workflows.
Introduction to this compound
This compound is a synthetic analog of ATP where an amino group (-NH2) replaces the hydrogen atom at the 8-position of the adenine ring. This modification minimally alters the overall structure of the molecule, allowing it to be recognized by many ATP-binding proteins. However, the presence of the amino group can influence its binding affinity and its ability to be hydrolyzed, making it an effective competitive inhibitor and a useful probe for various biochemical and cellular assays. In many cellular contexts, the prodrug 8-amino-adenosine is taken up by cells and subsequently phosphorylated to form this compound intracellularly.[1][2][3][4]
Key Applications of this compound
The unique properties of this compound lend it to a range of applications in the study of ATP-dependent processes:
-
Competitive Inhibition Assays: this compound can be used as a competitive inhibitor to study the kinetics and binding characteristics of ATP-dependent enzymes. By competing with the natural substrate, ATP, it allows for the determination of inhibitor constants (Ki) and provides insights into the active site architecture.
-
Investigating Transcription Mechanisms: this compound has been shown to be a substrate for RNA polymerases.[1] Its incorporation into a nascent RNA chain leads to transcription termination, making it a useful tool to study the mechanisms of transcription and to identify inhibitors of this process.[1][3]
-
Drug Discovery and Screening: In high-throughput screening campaigns, this compound can serve as a reference compound or a tool to validate assays aimed at identifying novel inhibitors of ATP-binding proteins.
-
Probing Nucleotide Binding Site Specificity: The altered chemical properties of this compound compared to ATP can be exploited to understand the specific molecular interactions required for nucleotide binding and recognition by a particular protein.
Physicochemical and Binding Properties
While specific quantitative data for this compound binding to a wide range of proteins is not extensively cataloged in a centralized database, its utility is demonstrated in various studies. The prodrug, 8-amino-adenosine, has shown significant cytotoxic effects in multiple myeloma cell lines, with IC50 values in the nanomolar to low micromolar range, highlighting the potent biological activity of its triphosphate form, this compound.[2] The accumulation of this compound within cells leads to a decrease in the endogenous ATP pool, impacting both RNA and DNA synthesis.[2]
For comparison, a related photoaffinity analog, 8-azido-ATP (8-N3-ATP), has been used to characterize the ATP-binding site of P-glycoprotein, exhibiting a half-maximal binding concentration (K0.5) in the micromolar range.[5][6] While not a direct measure of this compound affinity, this provides a general indication of how modifications at the 8-position can influence binding to ATP-utilizing proteins.
| Property | Value/Characteristic | Reference |
| Prodrug | 8-amino-adenosine | [1][2][3] |
| Active Metabolite | 8-amino-ATP | [1][2][3] |
| Mechanism of Action | Competitive inhibitor of ATP, Transcription terminator | [1][3] |
| Cellular Effects | Inhibition of RNA and DNA synthesis, Apoptosis | [2] |
| IC50 (8-amino-adenosine) | 300 nmol/L to 3 µmol/L (in MM cell lines) | [2] |
Experimental Protocols
Protocol 1: In Vitro Transcription Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on in vitro transcription.
Materials:
-
Purified RNA Polymerase
-
DNA template containing a promoter and a transcribed region
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
This compound
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
[α-³²P]UTP or other labeled nucleotide
-
Denaturing polyacrylamide gel
-
Phosphorimager or autoradiography film
Procedure:
-
Set up transcription reactions in RNase-free microcentrifuge tubes on ice.
-
To each reaction, add the transcription buffer, DTT, RNase inhibitor, and the DNA template.
-
Add varying concentrations of this compound to the experimental tubes. Include a control with no this compound and a control with a known transcription inhibitor.
-
Add GTP, CTP, and the labeled UTP to all reactions.
-
Initiate the transcription by adding ATP (for control reactions) or a mixture of ATP and this compound to the respective tubes, followed immediately by the addition of RNA Polymerase.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding a stop solution (e.g., formamide with loading dyes).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts on a denaturing polyacrylamide gel.
-
Visualize the results using a phosphorimager or autoradiography. The intensity of the full-length transcript band will decrease with increasing concentrations of this compound.
Protocol 2: Kinase Activity Assay using Competitive Inhibition
This protocol outlines a general method to determine the inhibitory potential of this compound on a specific protein kinase.
Materials:
-
Purified protein kinase
-
Specific peptide or protein substrate for the kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
This compound
-
[γ-³²P]ATP
-
Phosphocellulose paper or other method for separating phosphorylated substrate from free ATP
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the substrate, and the purified kinase.
-
Create a series of dilutions of this compound.
-
In a multi-well plate, add the kinase reaction mixture to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Prepare a solution of ATP mixed with a tracer amount of [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP.
-
Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on each paper using a scintillation counter.
-
Plot the remaining kinase activity as a function of the this compound concentration to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experiments and the understanding of the molecular pathways involved, the following diagrams have been generated using the DOT language.
References
- 1. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sequence requirements of the ATP-binding site within the C-terminal nucleotide-binding domain of mouse P-glycoprotein: structure-activity relationships for flavonoid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 8-NH2-ATP in FRET-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Amino-adenosine-5'-triphosphate (8-NH2-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a valuable tool in biochemical and biophysical studies. Its intrinsic fluorescence, sensitive to the local environment, makes it a powerful probe for investigating ATP-binding proteins, including kinases, ATPases, and other nucleotide-binding proteins. One of the advanced applications of this compound is in Förster Resonance Energy Transfer (FRET)-based assays. FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor fluorophore in close proximity (typically 1-10 nm). This distance-dependent phenomenon allows for the sensitive measurement of molecular interactions, conformational changes, and enzymatic activities.
This document provides detailed application notes and protocols for the utilization of this compound in FRET-based assays, particularly focusing on competitive binding assays for screening and characterizing inhibitors of ATP-binding proteins.
Principle of this compound in FRET-Based Assays
In a FRET-based competitive binding assay, this compound can function as a FRET donor. When bound to the ATP-binding site of a target protein that is labeled with a suitable acceptor fluorophore, FRET occurs. The binding of a non-fluorescent inhibitor or a competing ligand to the ATP-binding site displaces this compound, leading to a decrease in the FRET signal. This change in FRET efficiency can be quantitatively measured to determine the binding affinity (IC50 or Kd) of the test compound.
For the purpose of the protocols described herein, we will consider a hypothetical assay where this compound acts as the FRET donor and a green-fluorescent dye (e.g., Alexa Fluor 488) conjugated to the target protein serves as the acceptor. The spectral overlap between the emission of this compound (around 410 nm) and the excitation of a green fluorophore allows for efficient energy transfer.
Application: Competitive Binding Assay for Kinase Inhibitors
This application note describes a FRET-based assay to screen for and characterize inhibitors of a protein kinase. The kinase is labeled with an acceptor fluorophore, and this compound is used as the fluorescent ATP analog (donor).
Signaling Pathway and Assay Principle
Caption: Principle of the this compound FRET-based competitive binding assay.
Experimental Workflow
The following diagram illustrates the general workflow for performing the FRET-based competitive binding assay.
Caption: General workflow for the this compound FRET-based assay.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that can be obtained from the described FRET-based assays.
Table 1: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | > 0.7 |
| Signal-to-Background (S/B) | > 10 |
| Assay Window | > 5 |
| CV (%) for Controls | < 10% |
Table 2: IC50 Values of Control and Test Compounds
| Compound | Target Kinase | IC50 (nM) |
| Staurosporine (Control) | Kinase A | 15 |
| Compound X | Kinase A | 150 |
| Compound Y | Kinase A | 800 |
| Staurosporine (Control) | Kinase B | 25 |
| Compound X | Kinase B | > 10,000 |
| Compound Y | Kinase B | 1200 |
Table 3: Determination of Binding Affinity (Kd)
| Ligand | Target Kinase | Kd (nM) |
| This compound | Kinase A | 250 |
| This compound | Kinase B | 400 |
Detailed Experimental Protocols
Protocol 1: Labeling of Kinase with Acceptor Fluorophore
Objective: To covalently label the target kinase with an amine-reactive acceptor fluorophore.
Materials:
-
Purified protein kinase with accessible lysine residues
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Labeling Buffer: 100 mM sodium bicarbonate, pH 8.3
-
Quenching Solution: 1.5 M Tris-HCl, pH 8.5
-
Size-exclusion chromatography column (e.g., PD-10)
-
Storage Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol
Procedure:
-
Dissolve the amine-reactive dye in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Dilute the purified kinase to 1-5 mg/mL in ice-cold Labeling Buffer.
-
Add the reactive dye solution to the protein solution at a molar ratio of 10:1 (dye:protein).
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
Add the Quenching Solution to a final concentration of 100 mM and incubate for 30 minutes at room temperature.
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with Storage Buffer.
-
Collect the protein-containing fractions and determine the protein concentration and degree of labeling using a spectrophotometer.
-
Store the labeled kinase at -80°C in small aliquots.
Protocol 2: FRET-Based Competitive Binding Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the target kinase.
Materials:
-
Labeled Kinase-Acceptor (from Protocol 1)
-
This compound (Donor)
-
Test compounds and control inhibitor (e.g., Staurosporine)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black assay plates
-
FRET-compatible plate reader
Procedure:
-
Prepare Reagent Solutions:
-
Dilute the labeled Kinase-Acceptor to a 2X working concentration (e.g., 20 nM) in Assay Buffer.
-
Dilute this compound to a 2X working concentration (e.g., 500 nM, corresponding to its Kd) in Assay Buffer.
-
Prepare serial dilutions of test compounds and control inhibitor in DMSO, then dilute to a 4X final concentration in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X test compound dilutions to the appropriate wells of the 384-well plate.
-
For control wells, add 5 µL of Assay Buffer with the same percentage of DMSO (negative control, 0% inhibition) or a saturating concentration of a known inhibitor (positive control, 100% inhibition).
-
-
Initiate the Reaction:
-
Prepare a 2X mixture of Kinase-Acceptor and this compound-Donor in Assay Buffer.
-
Add 15 µL of this mixture to all wells of the assay plate. The final volume in each well will be 20 µL.
-
-
Incubation:
-
Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
FRET Measurement:
-
Measure the fluorescence intensity on a FRET-compatible plate reader.
-
Set the excitation wavelength for the donor (this compound), typically around 380 nm.
-
Measure the emission at two wavelengths: the donor emission (around 440 nm) and the acceptor emission (around 520 nm).
-
-
Data Analysis:
-
Calculate the FRET ratio for each well: FRET Ratio = (Intensity at 520 nm) / (Intensity at 440 nm).
-
Normalize the data using the negative and positive controls: % Inhibition = 100 * (1 - (FRET_sample - FRET_positive_control) / (FRET_negative_control - FRET_positive_control)).
-
Plot the % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Determination of this compound Binding Affinity (Kd)
Objective: To determine the dissociation constant (Kd) of this compound for the target kinase.
Materials:
-
Labeled Kinase-Acceptor (from Protocol 1)
-
This compound (Donor)
-
Assay Buffer (as in Protocol 2)
-
384-well, low-volume, black assay plates
-
FRET-compatible plate reader
Procedure:
-
Prepare Reagent Solutions:
-
Dilute the labeled Kinase-Acceptor to a constant final concentration (e.g., 10 nM) in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer to cover a wide range of concentrations (e.g., from 10 µM down to 1 nM).
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted Kinase-Acceptor solution to all wells.
-
Add 10 µL of the serially diluted this compound solutions to the wells. The final volume will be 20 µL.
-
Include control wells with only the labeled kinase (no this compound) to measure background fluorescence.
-
-
Incubation and Measurement:
-
Follow steps 4 and 5 from Protocol 2.
-
-
Data Analysis:
-
Calculate the FRET ratio for each concentration of this compound.
-
Subtract the background FRET ratio (from wells with no this compound).
-
Plot the background-subtracted FRET ratio versus the concentration of this compound.
-
Fit the data to a one-site binding (hyperbola) equation to determine the Kd: FRET_Ratio = Bmax * [this compound] / (Kd + [this compound]) where Bmax is the maximum FRET ratio at saturation.
-
Conclusion
The use of this compound in FRET-based assays provides a powerful and sensitive method for studying ATP-binding proteins. The competitive binding assay described is particularly well-suited for high-throughput screening of inhibitor libraries and for the detailed characterization of lead compounds in drug discovery programs. The protocols and data presented here serve as a guide for researchers to develop and implement robust and reliable FRET assays using this versatile fluorescent ATP analog.
Application Notes and Protocols for 8-NH2-ATP in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is a ubiquitous intracellular energy currency and a critical extracellular signaling molecule. The ability to visualize and track ATP and its analogs in living cells is paramount for understanding a myriad of physiological and pathological processes. 8-Aminoadenosine-5'-triphosphate (8-NH2-ATP) is a synthetic analog of ATP. While this compound itself is not intrinsically fluorescent, its amino group provides a convenient handle for conjugation with fluorophores. This modification allows for the creation of fluorescent probes that can be employed in live-cell imaging experiments to investigate ATP-binding proteins and receptors.
One of the primary applications for fluorescently labeled this compound is the study of purinergic P2 receptors, which are cell-surface receptors that bind extracellular ATP and play crucial roles in cell-to-cell communication, inflammation, and neurotransmission.[1][2][3] This document provides detailed application notes and protocols for the use of a hypothetical fluorescently-labeled this compound analog (hereafter referred to as "Fluoro-8-NH2-ATP") for imaging P2 receptors in live cells.
Principle of Application: Imaging P2 Receptors
Extracellular ATP and its analogs can bind to P2 receptors, which are broadly classified into two families: P2X ion channels and P2Y G-protein coupled receptors.[1][2] By using a fluorescent analog of ATP, it is possible to visualize the localization, trafficking, and dynamics of these receptors on the plasma membrane of living cells. Fluoro-8-NH2-ATP, when applied to cells, is expected to bind to P2 receptors, allowing for their visualization using fluorescence microscopy. This technique can be used to study receptor distribution, internalization upon activation, and to screen for compounds that modulate receptor activity.
Properties of a Hypothetical Fluoro-8-NH2-ATP Probe
For the purpose of these protocols, we will assume the synthesis of a Fluoro-8-NH2-ATP probe with the following characteristics, based on commonly used fluorescent ATP analogs like MANT-ATP.[4][5][6]
| Property | Specification | Rationale |
| Fluorophore | e.g., FITC, Rhodamine, or a modern photostable dye | Provides a strong and stable fluorescent signal for imaging. |
| Excitation Wavelength | Dependent on the chosen fluorophore (e.g., ~490 nm for FITC) | To be matched with the laser lines available on the confocal or fluorescence microscope. |
| Emission Wavelength | Dependent on the chosen fluorophore (e.g., ~525 nm for FITC) | To be matched with the emission filters of the microscope. |
| Purity | >95% by HPLC | Ensures that the observed fluorescence is from the probe and not from fluorescent impurities. |
| Concentration | Typically provided as a 1-10 mM stock solution in buffer | For accurate dilution to the final working concentration. |
| Storage | -20°C or -80°C, protected from light | To prevent degradation of the fluorophore and the triphosphate chain. |
Experimental Protocols
Protocol 1: Live-Cell Labeling and Imaging of P2 Receptors
This protocol describes the general procedure for labeling live, adherent cells with Fluoro-8-NH2-ATP and subsequent imaging using confocal microscopy.
Materials:
-
Adherent cells expressing P2 receptors (e.g., HEK293 cells transfected with a P2 receptor of interest, or a cell line endogenously expressing P2 receptors)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluoro-8-NH2-ATP stock solution (e.g., 1 mM)
-
Live-cell imaging buffer (e.g., HBSS or a similar physiological salt solution)
-
Glass-bottom imaging dishes or multi-well plates
-
Confocal laser scanning microscope with appropriate laser lines and emission filters
Procedure:
-
Cell Culture:
-
One to two days prior to imaging, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Labeling:
-
On the day of the experiment, aspirate the culture medium from the imaging dish.
-
Gently wash the cells twice with pre-warmed (37°C) live-cell imaging buffer.
-
Prepare the labeling solution by diluting the Fluoro-8-NH2-ATP stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed live-cell imaging buffer. The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the labeling solution.
-
Gently wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound probe.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the dish.
-
Immediately transfer the dish to the stage of the confocal microscope, which should be equipped with a temperature and CO2-controlled environmental chamber.
-
Allow the cells to equilibrate on the microscope stage for 5-10 minutes.
-
Acquire images using the appropriate laser excitation and emission settings for the fluorophore conjugated to the this compound.
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
-
Protocol 2: Agonist-Induced P2 Receptor Internalization Assay
This protocol can be used to investigate the effect of P2 receptor agonists on the internalization of Fluoro-8-NH2-ATP-labeled receptors.
Materials:
-
Same as Protocol 1
-
P2 receptor agonist (e.g., ATP, ADP, UTP, depending on the receptor subtype)
Procedure:
-
Follow steps 1-3 of Protocol 1 to label the cells with Fluoro-8-NH2-ATP.
-
After the final wash, add fresh, pre-warmed live-cell imaging buffer to the dish.
-
Place the dish on the microscope stage and acquire baseline images of the labeled receptors on the cell surface.
-
Prepare a stock solution of the P2 receptor agonist at a concentration 2-10 times higher than the desired final concentration.
-
To induce receptor internalization, carefully add the agonist stock solution to the imaging dish to reach the final desired concentration.
-
Immediately begin acquiring a time-lapse series of images to monitor the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.
-
Continue imaging for a desired period (e.g., 15-60 minutes), acquiring images at regular intervals (e.g., every 30-60 seconds).
Data Presentation and Analysis
Quantitative data from these experiments can be summarized in tables for easy comparison.
Table 1: Example of Quantitative Analysis of P2 Receptor Internalization
| Treatment | Time (minutes) | Mean Fluorescence Intensity at Plasma Membrane (Arbitrary Units) | Number of Internalized Vesicles per Cell |
| Control (no agonist) | 0 | 1500 ± 120 | 2 ± 1 |
| 15 | 1450 ± 110 | 3 ± 2 | |
| 30 | 1420 ± 130 | 4 ± 2 | |
| Agonist X (10 µM) | 0 | 1520 ± 130 | 2 ± 1 |
| 15 | 850 ± 90 | 25 ± 5 | |
| 30 | 550 ± 70 | 45 ± 8 |
Data are presented as mean ± standard deviation from n=3 independent experiments.
Visualizations
Signaling Pathway Diagram
Caption: P2 Receptor Signaling Pathway.
Experimental Workflow Diagram
References
- 1. Purinergic signaling in inflammatory cells: P2 receptor expression, functional effects, and modulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic signalling in neuron–glia interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Purinergic signaling via P2X receptors and mechanisms of unregulated ATP release in the outer retina and age-related macular degeneration [frontiersin.org]
- 4. Synthesis of a hydrolytically stable, fluorescent-labeled ATP analog as a tool for probing adenylyl cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a novel fluorescent non-nucleotide ATP analogue and its interaction with myosin ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Labeling and Quantification of Vesicular ATP Release Using Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Incorporating 8-NH2-ATP into Nucleic Acids
Introduction
8-Amino-adenosine (8-NH2-Ado) is a synthetic nucleoside analogue that, once metabolized in cells to its active triphosphate form, 8-amino-adenosine triphosphate (8-NH2-ATP), acts as a potent inhibitor of RNA synthesis.[1][2][3] Its mechanism involves both the competitive inhibition of ATP-dependent processes and its direct incorporation into nascent RNA chains, often leading to transcription termination.[3] This unique property makes this compound a valuable tool for researchers in molecular biology, drug discovery, and biotechnology.
The primary amino group at the C8 position of the adenine base provides a reactive handle for post-transcriptional modifications, allowing for the site-specific introduction of fluorescent labels, cross-linking agents, or other moieties.[] This document provides detailed protocols for the enzymatic incorporation of this compound into RNA using in vitro transcription and outlines key applications for the resulting modified nucleic acids.
Key Applications
-
Studying Transcription Mechanisms: this compound serves as a competitive inhibitor for ATP, allowing for the study of ATP-dependent steps in transcription, including the activity of RNA polymerases and kinases like CDK7 and CDK9 that phosphorylate the RNA Polymerase II C-terminal domain.[3]
-
Site-Specific Labeling and Conjugation: Once incorporated into RNA, the C8-amino group can be specifically targeted with amine-reactive reagents, such as NHS esters or isothiocyanates of fluorescent dyes, biotin, or other reporter molecules.[][5] This enables the creation of customized RNA probes for use in fluorescence in situ hybridization (FISH), microarray analysis, and studies of RNA localization and trafficking.
-
Nucleic Acid-Protein Interaction Studies: Similar to its photoactivatable analogue 8-azido-ATP, this compound can be used to introduce modifications that probe the binding sites of RNA-binding proteins.[6][7][8] The amino group can be used to attach cross-linking agents to map molecular interactions.
-
Therapeutic Research: 8-Amino-adenosine has demonstrated anti-tumor activity by reducing cellular ATP levels, inhibiting mRNA synthesis, and inducing apoptosis and autophagy in a p53-independent manner, making it a subject of interest in cancer drug development.[2]
Quantitative Data
The following tables summarize key quantitative data regarding the effects of 8-amino-adenosine and the conditions for enzymatic incorporation of related analogues.
Table 1: Cellular Effects of 8-Amino-Adenosine in MM.1S Cells
| Treatment Concentration | Incubation Time | ATP Level Reduction | RNA Synthesis Inhibition | Glucose Consumption Reduction |
|---|---|---|---|---|
| 3 µM | 2 - 16 h | Time-dependent drop | Not specified | Not specified |
| 3 µM | 5 h | Not specified | Not specified | ~50% |
| 10 µM | 4 h | 92% | 94% | Not specified |
Data compiled from studies on multiple myeloma (MM.1S) cell lines.[1][2]
Table 2: Optimized Conditions for In Vitro Transcription with C8-Modified ATP Analogues
| Component | Standard Condition (ATP) | Modified Condition (8-N3-ATP) | Purpose |
|---|---|---|---|
| Polymerase | T7 RNA Polymerase | T7 RNA Polymerase | Enzymatic synthesis of RNA |
| ATP | 0.4 - 5 mM | 0 mM (Replaced) | Standard nucleotide substrate |
| This compound | 0 mM | 0.4 - 1 mM (Recommended starting) | Modified nucleotide substrate |
| MgCl₂ | 20 mM | 2.5 mM | Standard metal cofactor |
| MnCl₂ | 0 mM | 2.0 - 2.5 mM | Enhances incorporation of C8-modified NTPs |
| Reducing Agent | 5 mM DTT | 5 mM β-mercaptoethanol | Maintain reducing environment |
These conditions are adapted from protocols optimized for 8-azido-ATP (8-N3-ATP), a structurally similar C8-modified analogue, as they are shown to significantly improve incorporation efficiency for such modified nucleotides.[6][7]
Visualized Workflows and Mechanisms
dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, size="7.6,3", dpi=72, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Template [label="DNA Template\n(Plasmid or PCR product)"]; NTPs [label="NTP Mix with\nthis compound"]; }
subgraph "cluster_reaction" { label="Reaction"; style="filled"; color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; IVT [label="In Vitro Transcription\n(T7 RNA Polymerase, Mn²⁺)"]; }
subgraph "cluster_purification" { label="Purification & QC"; style="filled"; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="RNA Purification\n(Precipitation or Column)"]; QC [label="Quality Control\n(Denaturing PAGE)"]; }
subgraph "cluster_application" { label="Application"; style="filled"; color="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Labeling [label="Post-Synthesis Labeling\n(e.g., Fluorescent Dye)"]; Assay [label="Downstream Assays\n(Binding, Imaging, etc.)"]; }
Template -> IVT; NTPs -> IVT; IVT -> Purify; Purify -> QC; QC -> Labeling; Labeling -> Assay; } dddot Caption: General workflow for producing and using this compound modified RNA.
dot digraph "Mechanism_of_Action" { graph [splines=true, size="7.6,4", dpi=72, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
subgraph "cluster_cell" { label="Cellular Environment"; style="filled"; color="#F1F3F4"; Ado [label="8-Amino-Adenosine\n(Prodrug)", fillcolor="#FFFFFF", fontcolor="#202124"]; ATP_analog [label="this compound\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ado -> ATP_analog [label="Metabolized"]; }
subgraph "cluster_transcription" { label="Transcription Inhibition Mechanisms"; style="filled"; color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compete [label="Competes with endogenous ATP"]; Incorp [label="Incorporation into nascent RNA"]; Terminate [label="Causes transcription termination"]; Inhibit_CDK [label="Inhibits Pol II CTD\nPhosphorylation (CDK7/9)"];
}
ATP_analog -> Compete [color="#EA4335"]; ATP_analog -> Incorp [color="#EA4335"]; ATP_analog -> Inhibit_CDK [color="#EA4335"]; } dddot Caption: Multiple mechanisms of transcription inhibition by this compound.
dot digraph "Signaling_Pathway" { graph [splines=true, size="6,4", dpi=72, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_pathway" { label="Akt/mTOR Signaling"; style="filled"; color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt"]; mTOR [label="mTOR"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt -> mTOR; mTOR -> Proliferation; }
Inhibitor [label="8-Amino-Adenosine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inhibitor -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label=" blocks"]; Inhibitor -> mTOR [arrowhead=tee, color="#EA4335", style=dashed, label=" blocks"]; } dddot Caption: Inhibition of the Akt/mTOR signaling pathway by 8-amino-adenosine.
Experimental Protocols
Protocol 1: Enzymatic Incorporation of 8-NH2-AMP into RNA
This protocol describes the synthesis of RNA containing 8-amino-adenosine monophosphate (8-NH2-AMP) using T7 RNA polymerase. It is adapted from methods proven effective for the C8-modified analogue 8-N3-ATP, which requires manganese (Mn²⁺) to achieve efficient incorporation.[6][7]
Materials and Reagents:
-
Linearized plasmid DNA or PCR product with a T7 promoter (1 µg/µL)
-
This compound (10 mM stock)
-
NTP solution (10 mM each of CTP, GTP, UTP)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM Spermidine) - Note: This is a standard buffer; it will be modified.
-
MnCl₂ (50 mM stock)
-
RNase Inhibitor (e.g., 40 U/µL)
-
DNase I, RNase-free (e.g., 1 U/µL)
-
Nuclease-free water
-
Stop Buffer (e.g., 8 M urea, 50 mM EDTA, loading dye)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
3 M Sodium Acetate, pH 5.2
Procedure:
-
Reaction Setup: In a nuclease-free microfuge tube on ice, combine the following reagents in order. Note: Reactions involving this compound should be performed with care, and standard laboratory safety procedures should be followed.
| Reagent | Volume (for 20 µL rxn) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 5x Transcription Buffer | 4 µL | 1x (40 mM Tris, etc.) |
| 10 mM CTP, GTP, UTP mix | 2 µL | 1 mM each |
| 10 mM this compound | 2 µL | 1 mM |
| DNA Template | 1 µL | 1 µg |
| 50 mM MnCl₂ | 1 µL | 2.5 mM |
| RNase Inhibitor | 0.5 µL | 20 units |
| T7 RNA Polymerase | 1 µL | 50 units |
-
Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.
-
DNA Template Removal: Add 1 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-20 minutes.
-
RNA Purification (Precipitation Method): a. Add 180 µL of nuclease-free water to the reaction tube to bring the volume to 200 µL. b. Add 200 µL of Phenol:Chloroform:Isoamyl alcohol, vortex vigorously for 30 seconds, and centrifuge at >12,000 x g for 5 minutes at 4°C. c. Carefully transfer the upper aqueous phase to a new tube. d. Add 20 µL of 3 M Sodium Acetate (pH 5.2) and 500 µL of ice-cold 100% ethanol. e. Precipitate at -20°C for at least 1 hour or at -80°C for 30 minutes. f. Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the RNA. g. Carefully discard the supernatant. Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 5 minutes. h. Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. i. Resuspend the purified RNA in an appropriate volume of nuclease-free water.
-
Analysis: a. Mix a small aliquot of the RNA with an equal volume of Stop Buffer. b. Heat at 95°C for 5 minutes and snap-cool on ice. c. Analyze the RNA product on a denaturing polyacrylamide/urea gel (PAGE) followed by visualization with an appropriate stain (e.g., SYBR Gold) to confirm the size and purity of the transcript.
Protocol 2: Post-Synthesis Fluorescent Labeling of 8-NH2-RNA
This protocol provides a general guideline for labeling the incorporated amino groups with an amine-reactive fluorescent dye.
Materials and Reagents:
-
Purified 8-NH2-RNA (from Protocol 1)
-
Amine-reactive dye (e.g., Alexa Fluor™ NHS Ester), dissolved in anhydrous DMSO
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5)
-
Nuclease-free water
-
Ethanol and 3 M Sodium Acetate for purification
Procedure:
-
Labeling Reaction: a. In a microfuge tube, dissolve the purified 8-NH2-RNA in the labeling buffer to a final concentration of 1-5 mg/mL. b. Add a 10- to 20-fold molar excess of the reactive dye (from DMSO stock) to the RNA solution. The final concentration of DMSO should not exceed 10% of the total reaction volume. c. Mix gently and incubate for 1-2 hours at room temperature in the dark.
-
Purification of Labeled RNA: a. Remove the unreacted free dye by ethanol precipitation. Add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. b. Precipitate at -20°C for at least 1 hour. c. Pellet the labeled RNA by centrifugation as described in Protocol 1 (Step 4f-g). d. Repeat the precipitation step (dissolving the pellet in water and re-precipitating) 2-3 times to ensure complete removal of the free dye. e. Resuspend the final pellet in nuclease-free water.
-
Characterization: a. Determine the concentration and labeling efficiency by measuring the absorbance of the RNA at 260 nm and the absorbance of the dye at its specific maximum wavelength. b. Confirm successful labeling by running the sample on a denaturing PAGE gel and visualizing it using a fluorescence scanner.
References
- 1. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical methods of DNA and RNA fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Template-dependent incorporation of 8-N3AMP into RNA with bacteriophage T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Template-dependent incorporation of 8-N3AMP into RNA with bacteriophage T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T7 RNA polymerase-mediated incorporation of 8-N(3)AMP into RNA for studying protein-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
8-NH2-ATP: A Versatile Tool for Drug Discovery and Screening of ATP-Dependent Enzymes
Introduction
8-aminoadenosine-5'-triphosphate (8-NH2-ATP) is a valuable analog of adenosine-5'-triphosphate (ATP) utilized in drug discovery and high-throughput screening (HTS) to investigate the function and inhibition of ATP-dependent enzymes. As an ATP competitor, this compound can be employed to identify and characterize inhibitors of a wide range of enzyme classes, including kinases, ATPases, and other ATP-binding proteins. Its utility stems from its ability to bind to the ATP pocket of these enzymes, often with comparable affinity to ATP itself, thereby serving as a powerful probe in various assay formats. This document provides detailed application notes and protocols for the use of this compound in drug discovery and screening.
Mechanism of Action
This compound is the active intracellular metabolite of the nucleoside analog 8-amino-adenosine (8-NH2-Ado). Following cellular uptake, 8-NH2-Ado is phosphorylated by adenosine kinase and other cellular enzymes to form this compound.[1] This analog then competes with endogenous ATP for binding to the active sites of ATP-dependent enzymes. This competitive inhibition can lead to a variety of cellular effects, including the inhibition of RNA and DNA synthesis and the induction of apoptosis.[2][3] In vitro, purified this compound can be directly used in biochemical assays to probe enzyme function and screen for inhibitors.[1]
Applications in Drug Discovery
This compound is a versatile tool with several key applications in the drug discovery process:
-
High-Throughput Screening (HTS) for ATP-Competitive Inhibitors: It can be used as a competitor in binding assays to screen large compound libraries for molecules that target the ATP-binding site of a specific enzyme.
-
Assay Development and Validation: this compound can serve as a known competitor to validate new assay formats designed to screen for inhibitors of ATP-dependent enzymes.
-
Mechanism of Action Studies: By competing with ATP, it can be used to elucidate the role of ATP hydrolysis in the catalytic cycle of an enzyme.
-
Characterization of ATP-Binding Sites: Its interaction with an enzyme can provide insights into the structure and properties of the ATP-binding pocket.[4]
Quantitative Data Summary
The inhibitory potency of this compound and its derivatives can vary depending on the specific enzyme and assay conditions. The following table summarizes available quantitative data for related 8-substituted ATP analogs. Researchers should empirically determine the specific binding affinity (Kd) or inhibition constant (Ki) of this compound for their target of interest.
| Compound | Target Enzyme | Assay Type | Parameter | Value | Reference |
| 8-BuS-ATP | NTPDase1 | Enzymatic | Ki | <1 µM | [5] |
| 8-azido-ATP | P-glycoprotein (NBD2) | Photolabeling | K₀.₅ | 36-37 µM | [3] |
Note: This table provides example data for related compounds. The affinity of this compound for a specific target should be experimentally determined.
Experimental Protocols
Here we provide detailed protocols for common assays where this compound can be utilized as a tool. These are general guidelines and may require optimization for specific enzymes and screening platforms.
Protocol 1: Competitive Binding Assay for Kinase Inhibitor Screening
This protocol describes a fluorescence polarization (FP)-based competitive binding assay to screen for inhibitors of a target kinase. The assay measures the displacement of a fluorescently labeled ATP tracer (e.g., a fluorescent derivative of this compound or another suitable ATP analog) by test compounds.
Materials:
-
Purified target kinase
-
Fluorescently labeled this compound or other suitable fluorescent ATP tracer
-
This compound (for control experiments)
-
Test compound library
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of the fluorescent tracer in assay buffer. The final concentration used in the assay should be at or below its Kd for the target kinase to ensure assay sensitivity.
-
Prepare a stock solution of the target kinase in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare serial dilutions of test compounds and this compound (as a positive control) in assay buffer.
-
-
Assay Execution:
-
Add 5 µL of the test compound or control to the wells of the 384-well plate.
-
Add 10 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Add 5 µL of the fluorescent tracer solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent tracer by the test compound.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[6]
-
Protocol 2: High-Throughput Screening (HTS) of ATPase Inhibitors using a Luminescence-Based ATP Detection Assay
This protocol outlines a method to screen for ATPase inhibitors by quantifying the amount of ATP remaining after an enzymatic reaction. This compound can be used as a reference competitive inhibitor.
Materials:
-
Purified ATPase enzyme
-
ATP
-
This compound (for control)
-
Test compound library
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
ATP detection reagent (e.g., luciferin/luciferase-based)
-
384-well, white, opaque plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Dispense 2 µL of test compounds or controls (including a no-enzyme control and a positive control with a known inhibitor like this compound) into the wells of a 384-well plate.
-
Prepare a 2X solution of the ATPase in assay buffer. Add 10 µL to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Prepare a 2X solution of ATP in assay buffer. The final ATP concentration should be at or near the Km of the enzyme for optimal sensitivity to competitive inhibitors.
-
Initiate the reaction by adding 8 µL of the ATP solution to each well.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the enzyme. The reaction time should be within the linear range of product formation.
-
-
Signal Detection:
-
Stop the enzymatic reaction and measure the remaining ATP by adding 20 µL of the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence in each well using a plate reader.
-
-
Data Analysis:
-
A lower luminescence signal indicates higher ATPase activity (more ATP consumed).
-
Calculate the percent inhibition for each compound based on the difference in signal between the test wells and the no-enzyme/positive controls.
-
Identify "hits" as compounds that show significant inhibition of ATP hydrolysis.
-
Protocol 3: Cell-Based Assay to Assess the Impact of 8-NH2-Ado on Cellular ATP Levels
This protocol describes a method to evaluate the effect of the this compound precursor, 8-amino-adenosine (8-NH2-Ado), on intracellular ATP concentrations in a cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma)
-
Cell culture medium and supplements
-
8-amino-adenosine (8-NH2-Ado)
-
Cell lysis buffer
-
ATP quantitation kit (luminescence-based)
-
96-well, white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 8-NH2-Ado in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of 8-NH2-Ado. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis and ATP Measurement:
-
At each time point, remove the medium and wash the cells with PBS.
-
Lyse the cells according to the ATP quantitation kit manufacturer's protocol. This typically involves adding a lysis reagent and incubating for a short period.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the ATP detection reagent to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate an ATP standard curve to convert luminescence readings to ATP concentrations.
-
Normalize the ATP concentration to the cell number or total protein concentration for each well.
-
Plot the normalized ATP levels against the concentration of 8-NH2-Ado and the incubation time to determine the dose- and time-dependent effects on cellular ATP.
-
Signaling Pathway Visualization
This compound acts as a competitive inhibitor in ATP-dependent signaling pathways. The following diagram illustrates its inhibitory effect on a generic kinase signaling cascade.
Conclusion
This compound is a powerful and versatile tool for the study of ATP-dependent enzymes and the discovery of novel inhibitors. The protocols provided herein offer a starting point for researchers to integrate this valuable ATP analog into their drug discovery and screening workflows. As with any competitive inhibitor, careful assay design and optimization are crucial to obtain reliable and meaningful data. The ability to directly compete with the natural substrate makes this compound an indispensable reagent for elucidating the mechanisms of enzyme inhibition and for identifying new therapeutic leads.
References
- 1. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescently Labelled ATP Analogues for Direct Monitoring of Ubiquitin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sartorius.com [sartorius.com]
- 5. Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 8-NH2-ATP in Purinergic Signaling Research
Introduction
Purinergic signaling is a fundamental mode of extracellular communication mediated by nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine.[1][2] This system involves the activation of specific purinergic receptors, broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP, ADP, and other nucleotides).[1][3] P2 receptors are further divided into P2X ligand-gated ion channels and P2Y G protein-coupled receptors, both of which are crucial in a vast array of physiological processes, including neurotransmission, inflammation, and vascular function.[4][5][6]
To dissect these complex signaling pathways, researchers rely on molecular tools such as ATP analogs. 8-Aminoadenosine-5'-triphosphate (8-NH2-ATP) is an analog of ATP modified at the 8th position of the adenine ring. While often described as an inactive form of ATP, its utility in research stems from its role as a potential metabolic product and its use as a comparative tool against other active analogs.[7][8] The extensive cellular accumulation of this compound has been shown to inhibit RNA and DNA synthesis.[7] This document provides detailed application notes and protocols for utilizing this compound and related 8-substituted analogs in the study of purinergic signaling.
Application Notes
Characterizing Purinergic Receptor Specificity
This compound can serve as a crucial negative control in experiments designed to characterize the agonist/antagonist profile of P2 receptors. Given its general inactivity at P2X and P2Y receptors, it can be used to confirm that observed cellular responses (e.g., calcium influx, membrane depolarization) to other compounds are specific to receptor activation and not due to non-specific nucleotide effects or metabolic consequences.
Investigating Nucleotide Metabolism and Transport
The precursor to this compound, 8-amino-adenosine (8-NH2-Ado), can be transported into cells and subsequently phosphorylated to form this compound.[7] Studying this conversion and the resulting intracellular accumulation of this compound provides a model for understanding nucleoside transport and intracellular kinase activity. Its inhibitory effects on nucleic acid synthesis can be leveraged to study the downstream consequences of disrupting normal nucleotide pools.[7]
Photoaffinity Labeling with 8-Substituted Analogs
While this compound itself is not photoreactive, the closely related analog, 8-azido-ATP (8-N3-ATP), is a powerful tool for photoaffinity labeling.[9][10][11] This technique is used to identify and characterize ATP-binding proteins, including purinergic receptors and ATP-dependent enzymes.[12][13][14] Upon UV irradiation, the azido group forms a highly reactive nitrene that covalently crosslinks to nearby amino acid residues within the ATP-binding pocket.[14][15] This allows for the irreversible "capture" of the protein-ligand interaction, enabling subsequent identification and analysis. This compound can be used in these experiments as a non-photoreactive competitor to demonstrate the specificity of 8-N3-ATP labeling.
Probing Kinase and ATPase Activity
ATP-dependent enzymes, such as kinases and ATPases, are central to cellular signaling. ATP analogs are essential for studying their function.[16][17] this compound can be tested as a potential substrate or inhibitor of these enzymes. By comparing its effects to those of ATP, researchers can gain insights into the structural requirements of the enzyme's active site. For example, a lack of hydrolysis or substrate phosphorylation when using this compound would indicate that the 8-position modification is critical for enzyme recognition or catalysis.
Quantitative Data
The study of purinergic signaling often involves quantifying the potency and efficacy of various ligands. While specific binding affinity and EC50 data for this compound at purinergic receptors are not widely reported, reflecting its characterization as largely inactive, the following table provides reference values for the natural agonist ATP and the potent synthetic agonist BzATP for context.
| Ligand | Receptor Subtype | Parameter | Value | Cell/System |
| ATP | P2X1 | EC50 | 1–10 µM | Various |
| ATP | P2X2 | EC50 | 59 µM | Rat Pelvic Ganglion Neurons[18] |
| ATP | P2X3 | EC50 | 1–10 µM | Various |
| ATP | P2X4 | EC50 | 1–10 µM | Various |
| ATP | P2X7 | EC50 | 2–4 mM | Various[19] |
| BzATP | P2X7 | EC50 | 3.6 µM | Rat P2X7R[20] |
| This compound | P2 Receptors | - | Generally considered inactive | - |
Table 1: Comparative agonist potencies at selected P2X receptors. Values can vary depending on the expression system and experimental conditions.
Experimental Protocols & Visualizations
Protocol 1: Intracellular Calcium Imaging to Assess P2Y Receptor Activation
This protocol describes a method to measure changes in intracellular calcium ([Ca2+]i) in response to purinergic receptor agonists, using this compound as a negative control. P2Y receptors are Gq-coupled and their activation leads to the release of Ca2+ from intracellular stores.[21]
Caption: Workflow for a fluorescent calcium imaging experiment.
Methodology:
-
Cell Culture: Plate cells (e.g., astrocytes, HEK293 cells expressing a specific P2Y receptor) onto 35-mm glass-bottom dishes and grow to 70-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM of a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) and Pluronic F-127 (0.02%) to aid dye solubility.
-
Aspirate the culture medium, wash cells once with loading buffer, and then incubate cells in the dye solution for 30-60 minutes at 37°C.
-
-
Washing: Aspirate the dye solution and wash the cells three times with fresh, warm HBSS to remove any extracellular dye. Add 2 mL of HBSS to the dish for imaging.
-
Imaging:
-
Place the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence detector (for Fluo-4).
-
Acquire baseline fluorescence images for 1-2 minutes to ensure a stable signal.
-
Add the test compound (e.g., 100 µM ATP as a positive control, or 100 µM this compound as a negative control) and record the fluorescence signal continuously for 5-10 minutes.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence emission at 510 nm when excited at 340 nm versus 380 nm.
-
The change in this ratio over time reflects the change in intracellular Ca2+ concentration.
-
Compare the peak response elicited by ATP to the lack of response from this compound to confirm receptor-specific signaling.
-
Protocol 2: Photoaffinity Labeling of ATP-Binding Proteins using 8-Azido-ATP
This protocol outlines a general workflow for identifying ATP-binding proteins from a cell lysate using 8-N3-ATP, a photoreactive analog. This compound can be used as a non-photoreactive competitor to validate the specificity of the labeling.
Caption: Workflow for photoaffinity labeling of ATP-binding proteins.
Methodology:
-
Protein Preparation: Prepare a cell lysate or use a purified protein of interest in a suitable buffer (e.g., Tris-HCl, pH 7.5). Determine the total protein concentration using a standard assay (e.g., Bradford).
-
Binding Reaction:
-
Set up multiple reaction tubes on ice. For a typical 50 µL reaction:
-
Tube 1 (Labeling): Add 50-100 µg of protein lysate and 8-N3-ATP (often biotinylated for detection) to a final concentration of 10-50 µM.
-
Tube 2 (Competition Control): Pre-incubate the lysate with a 100-fold molar excess of unlabeled ATP or this compound for 15 minutes before adding the 8-N3-ATP probe.
-
-
Incubate all tubes for 5-10 minutes on ice in the dark to allow for binding.
-
-
UV Crosslinking:
-
Place the open tubes on ice directly under a UV lamp (e.g., 254 nm).
-
Irradiate for 5-15 minutes. The optimal time should be determined empirically.
-
-
Detection of Labeled Proteins:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane (Western Blotting).
-
Block the membrane (e.g., with 5% BSA in TBST) and then probe with streptavidin conjugated to horseradish peroxidase (HRP) to detect the biotinylated proteins.
-
Wash the membrane and add an HRP substrate (e.g., ECL) to generate a chemiluminescent signal.
-
-
Analysis: Image the blot. Proteins that are labeled in Tube 1 but show significantly reduced labeling in Tube 2 are considered specific ATP-binding proteins.
Purinergic Signaling Pathway Overview
Extracellular ATP can bind to two distinct families of P2 receptors expressed on the cell surface, initiating downstream signaling cascades.
Caption: Overview of P2X and P2Y purinergic signaling pathways.
References
- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. resources.tocris.com [resources.tocris.com]
- 6. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and properties of 8-azido-1, N6-etheno adenosine triphosphate--a fluorescent and photosensitive ATP analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and biological properties of 8-azido- and 8-amino-substituted 2',5'-oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Pharmacological and molecular characterization of P2X receptors in rat pelvic ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ATP-induced Ca2+-signalling mechanisms in the regulation of mesenchymal stem cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve 8-NH2-ATP labeling efficiency.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of 8-NH2-ATP labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of this compound, which possesses a reactive primary amine group suitable for conjugation with amine-reactive probes, most commonly N-hydroxysuccinimide (NHS) esters.
Low or No Labeling Efficiency
Problem: Little to no formation of the desired labeled this compound product is observed.
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | The reaction of NHS esters with the primary amine of this compound is highly pH-dependent. At acidic pH, the amine group is protonated (-NH3+) and non-nucleophilic, preventing the reaction. The optimal pH range for NHS ester reactions is typically 8.3-8.5.[1] Use a non-amine-containing buffer such as 0.1 M sodium bicarbonate or 0.1 M sodium borate to maintain the optimal pH.[2][3] |
| Hydrolysis of NHS Ester | NHS esters are susceptible to hydrolysis, especially at high pH and in aqueous solutions.[2][3] This competing reaction reduces the amount of active labeling reagent available. Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[1][3] Minimize the reaction time and consider increasing the molar excess of the NHS ester. |
| Presence of Competing Amines | Buffers containing primary amines, such as Tris, will compete with this compound for the NHS ester, significantly reducing labeling efficiency.[2] Ensure all buffers and solutions are free from extraneous primary amines. If necessary, purify the this compound sample before the labeling reaction. |
| Inactive Labeling Reagent | Improper storage of the amine-reactive dye (e.g., exposure to moisture or light) can lead to its degradation. Store amine-reactive dyes desiccated and protected from light.[4] Use fresh, high-quality reagents. |
| Low Concentration of Reactants | Low concentrations of either this compound or the NHS ester can slow down the reaction rate, allowing hydrolysis of the NHS ester to become more prominent. Increase the concentration of the reactants. If solubility is an issue, consider using a small volume of a co-solvent like DMSO or DMF. |
| Steric Hindrance | The bulky nature of some dye molecules or linkers on the NHS ester might sterically hinder the reaction with the amine group on this compound. If possible, choose a labeling reagent with a longer spacer arm to reduce steric hindrance. |
High Background or Non-Specific Labeling
Problem: The final product contains a high amount of unreacted dye or the dye has reacted with other components in the reaction mixture.
| Possible Cause | Recommended Solution |
| Excess Unreacted Dye | Using a large molar excess of the labeling reagent can result in a significant amount of unreacted dye in the final product, which can interfere with downstream applications. Optimize the molar ratio of the NHS ester to this compound. While a molar excess is necessary, a very large excess may not be required for a small molecule like this compound. |
| Inefficient Purification | Failure to completely remove unreacted dye and reaction by-products after the labeling reaction. Use an appropriate purification method. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for separating the labeled this compound from unreacted dye and the starting material.[5] |
| Reaction with Buffer Components | As mentioned, amine-containing buffers will react with the NHS ester. Ensure all buffers are free of primary amines. |
Degradation of this compound
Problem: The this compound molecule is degraded during the labeling reaction or storage.
| Possible Cause | Recommended Solution |
| Extreme pH | ATP and its analogs are susceptible to hydrolysis at extreme pH values. While the labeling reaction requires a slightly basic pH, prolonged exposure to very high pH should be avoided. Maintain the reaction pH within the optimal range of 8.3-8.5 and minimize the reaction time. |
| Elevated Temperature | High temperatures can accelerate the degradation of ATP and its analogs.[6][7][8] Perform the labeling reaction at room temperature or on ice. Store this compound and the labeled product at -20°C or lower for long-term stability.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling this compound with an NHS ester?
A1: The optimal pH for labeling primary amines with NHS esters is between 8.3 and 8.5.[1] At this pH, the primary amine group of this compound is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester is manageable.
Q2: Which buffers are recommended for the labeling reaction?
A2: Amine-free buffers are essential to avoid competition with the labeling reaction. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium borate, adjusted to pH 8.3-8.5.[2][3] Avoid buffers containing Tris or glycine.[2]
Q3: How should I dissolve the NHS ester dye?
A3: NHS esters are often poorly soluble in aqueous solutions and are susceptible to hydrolysis. Therefore, they should be dissolved in a high-quality, anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][3]
Q4: What molar ratio of NHS ester to this compound should I use?
A4: A molar excess of the NHS ester is typically required to drive the reaction to completion and to compete with hydrolysis. For small molecules, a 2- to 10-fold molar excess of the NHS ester over this compound is a good starting point. The optimal ratio may need to be determined empirically for your specific dye and reaction conditions.
Q5: How can I purify the labeled this compound?
A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying labeled small molecules like this compound.[5] It allows for the separation of the more hydrophobic labeled product from the unreacted this compound and the free dye. Ion-pair RP-HPLC can also be used to improve the retention and separation of charged molecules like nucleotides.
Q6: How can I quantify the labeling efficiency?
A6: The labeling efficiency can be quantified using UV-Vis spectroscopy and/or RP-HPLC.
-
UV-Vis Spectroscopy: By measuring the absorbance of the purified labeled product at the respective absorbance maxima of the dye and the adenine nucleobase (around 260 nm), you can calculate the degree of labeling (DOL). You will need the extinction coefficients of both the dye and this compound at these wavelengths.
-
RP-HPLC: By integrating the peak areas of the unreacted this compound and the labeled product in the HPLC chromatogram, you can determine the percentage of this compound that has been successfully labeled.
Q7: How should I store the labeled this compound?
A7: For long-term storage, it is recommended to store the purified, labeled this compound in a suitable buffer at -20°C or -80°C, protected from light to prevent photobleaching of the fluorescent dye.[9] The stability of the specific labeled product should be verified.
Experimental Protocols
General Protocol for NHS Ester Labeling of this compound
This protocol provides a general guideline. Optimization may be required for specific dyes and experimental goals.
Materials:
-
This compound
-
Amine-reactive dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in the Reaction Buffer to a final concentration of 1-10 mM.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the amine-reactive dye (NHS ester) in anhydrous DMSO or DMF to a concentration that is 10-20 times higher than the this compound concentration.
-
Labeling Reaction:
-
Add the calculated volume of the NHS ester solution to the this compound solution to achieve the desired molar excess (e.g., 5-fold).
-
Mix thoroughly by vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Purify the labeled this compound from unreacted dye, unreacted this compound, and by-products using RP-HPLC.
-
Analysis and Quantification: Analyze the purified fractions by UV-Vis spectroscopy and/or analytical RP-HPLC to confirm the presence of the labeled product and to quantify the labeling efficiency.
Visualizations
Logical Workflow for Troubleshooting Low Labeling Efficiency
Caption: A flowchart outlining the steps to troubleshoot low this compound labeling efficiency.
Experimental Workflow for this compound Labeling
Caption: A step-by-step workflow for the labeling of this compound with an NHS ester.
Signaling Pathway Analogy: NHS Ester Reaction
Caption: A diagram illustrating the components and competing reactions in NHS ester labeling of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 3. glenresearch.com [glenresearch.com]
- 4. 蛋白质标记、交联和修饰支持 - 故障排除-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. Enzymatic synthesis of ATP analogs and their purification by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. masspec.scripps.edu [masspec.scripps.edu]
- 8. researchgate.net [researchgate.net]
- 9. 8-[(4-Amino)butyl]-amino-ATP, Adenosines labeled with free Amino groups (-NH2) - Jena Bioscience [jenabioscience.com]
Technical Support Center: Troubleshooting Low Signal with 8-NH2-ATP Probes
Welcome to the technical support center for 8-NH2-ATP probes. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues leading to low or no signal during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is an this compound probe and how does it work?
An this compound probe is a modified version of adenosine triphosphate (ATP) where an amino group (-NH2) is attached to the 8th position of the adenine base. This amino group serves as a reactive handle for conjugating various molecules, most commonly fluorophores. Once labeled with a fluorescent dye, the this compound probe can be used to study ATP-binding proteins, such as kinases and ATPases. The probe acts as a substrate for these enzymes, and its incorporation or binding can be detected and quantified by measuring the fluorescence signal.
Q2: What are the common applications of this compound probes?
Fluorescently labeled this compound probes are versatile tools used in a variety of applications, including:
-
Enzyme Activity Assays: Particularly for protein kinases, where the transfer of the gamma-phosphate (often attached to the fluorophore) to a substrate can be monitored.
-
ATP-Binding Studies: To characterize the affinity and kinetics of ATP-binding proteins.
-
High-Throughput Screening (HTS): For the discovery of enzyme inhibitors that compete with ATP binding.
-
Fluorescence Microscopy: To visualize the localization of ATP-binding proteins within cells.
Q3: Can the modification at the 8-position affect the probe's interaction with my enzyme of interest?
Yes, this is a critical consideration. The modification at the 8-position of the adenine ring can influence the probe's affinity for the ATP-binding pocket of an enzyme.[1][2] Some enzymes are highly sensitive to modifications in this region, while others are more tolerant. It is essential to validate the this compound probe with your specific enzyme system. Comparing the enzyme's activity with unmodified ATP versus the this compound probe is a crucial control experiment.
Q4: What are the key factors to consider when designing an experiment with a custom-synthesized this compound probe?
When working with a custom probe, consider the following:
-
Fluorophore Choice: Select a fluorophore with excitation and emission spectra compatible with your detection instrumentation and that is known to be bright and photostable.
-
Linker Chemistry: The linker connecting the fluorophore to the 8-amino group can impact steric hindrance and the probe's ability to bind to the target enzyme.
-
Probe Purification: Ensure the final probe is free from unconjugated dye and unreacted this compound, as these can contribute to high background or competitive inhibition.
-
Enzyme Compatibility: As mentioned in Q3, verify that your enzyme of interest can effectively utilize the modified ATP analog.
Troubleshooting Guide: Low or No Signal
This guide addresses specific issues that can lead to a weak or absent signal when using this compound probes.
Problem 1: Very Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Inefficient Labeling of this compound with Fluorophore | Verify the success of the conjugation reaction using techniques like mass spectrometry or HPLC. Ensure that the amine-reactive dye was fresh and the reaction conditions (pH, temperature, and incubation time) were optimal for the chosen chemistry. |
| Incorrect Excitation/Emission Wavelengths | Confirm that the filter sets on your fluorescence plate reader or microscope are appropriate for the specific fluorophore conjugated to your this compound probe. |
| Probe Degradation | ATP analogs can be susceptible to hydrolysis. Prepare fresh probe solutions and avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or -80°C and protect from light. |
| Enzyme Inactivity | Ensure the enzyme is active. Run a positive control experiment using a known substrate and/or unmodified ATP. Confirm that the enzyme has been stored correctly and that the assay buffer conditions (pH, ionic strength, cofactors like Mg2+) are optimal for its activity.[3] |
| Low Probe Concentration | The concentration of the this compound probe may be too low for the enzyme's Km. Perform a concentration titration to determine the optimal probe concentration for your assay. |
| Enzyme Cannot Utilize the 8-Substituted ATP Analog | The modification at the 8-position may prevent the probe from binding to the active site of your specific enzyme.[1] Test this by performing a competition assay with unmodified ATP. A lack of competition suggests the enzyme does not recognize the probe. |
| Signal Quenching | Components in your assay buffer (e.g., certain ions, high concentrations of other proteins) could be quenching the fluorescence of your probe.[4][5] Test the probe's fluorescence in the assay buffer with and without the enzyme and other components to identify potential quenching agents. |
Problem 2: High Background Signal
| Possible Cause | Recommended Solution |
| Presence of Free Fluorophore | Unconjugated dye in your probe preparation will result in a high background signal that is not dependent on enzyme activity. Purify the probe using chromatography (e.g., HPLC) to remove any free dye. |
| Non-specific Binding of the Probe | The fluorescent probe may be binding non-specifically to other components in your assay, such as the microplate wells or other proteins. Include a blocking agent like BSA in your assay buffer and consider using low-binding microplates. |
| Autofluorescence | Biological samples can exhibit autofluorescence.[6] Measure the fluorescence of a control sample that has not been treated with the probe to determine the level of autofluorescence and subtract this from your experimental values. |
| Probe Concentration is Too High | An excessively high concentration of the fluorescent probe can lead to high background. Titrate the probe to find a concentration that provides a good signal-to-noise ratio. |
Experimental Protocols
Protocol 1: General Kinase Activity Assay Using a Fluorescent this compound Probe
This protocol provides a general framework for measuring the activity of a protein kinase. Optimization of buffer components, enzyme concentration, and substrate concentration is recommended for each specific system.
Materials:
-
Purified protein kinase
-
Kinase-specific peptide substrate
-
Fluorescently labeled this compound probe
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Stop solution (e.g., EDTA to chelate Mg2+ and stop the reaction)
-
Microplate reader with appropriate filters for the chosen fluorophore
Procedure:
-
Prepare a master mix of the kinase reaction buffer containing the peptide substrate at the desired concentration.
-
Add the protein kinase to the master mix to a final optimized concentration.
-
To initiate the reaction, add the fluorescent this compound probe to the desired final concentration.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time course (e.g., 0, 5, 10, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding the stop solution.
-
Measure the fluorescence intensity in a microplate reader using the appropriate excitation and emission wavelengths for the fluorophore.
-
Plot the fluorescence intensity against time to determine the reaction rate.
Controls:
-
No enzyme control: To determine the background signal from the probe and substrate.
-
No substrate control: To assess any background ATPase activity of the kinase.
-
Positive control: Use unmodified ATP if a method to detect its consumption is available (e.g., ADP-Glo assay).
Quantitative Data Summary
| Parameter | Unmodified ATP | This compound Probe | Notes |
| Km (µM) | [Example Value: 10] | [Example Value: 50] | A higher Km for the probe indicates lower binding affinity compared to the natural substrate. |
| Vmax (RFU/min) | N/A | [Example Value: 5000] | Vmax will be in relative fluorescence units (RFU) for the probe. |
| Signal-to-Background Ratio | N/A | [Example Value: 10:1] | A ratio of at least 3:1 is generally considered a robust signal. |
Note: The values in this table are for illustrative purposes only and will need to be determined experimentally for your specific system.
Visualizations
Signaling Pathway: Protein Kinase Phosphorylation
Caption: A diagram illustrating the binding of an this compound probe and a protein substrate to a kinase, leading to phosphorylation.
Experimental Workflow: Troubleshooting Low Signal
Caption: A logical workflow for systematically troubleshooting low signal issues with this compound probes.
Logical Relationship: Factors Affecting Signal Intensity
Caption: Key factors influencing the signal intensity in an this compound probe-based assay.
References
- 1. Enzymatic incorporation of ATP and CTP analogues into the 3' end of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the C8 proton of ATP in the regulation of phosphoryl transfer within kinases and synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. Login [ujp.bitp.kiev.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Technical Support Center: 8-NH2-ATP Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating non-specific binding of 8-NH2-ATP in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biochemical assays?
This compound (8-Aminoadenosine-5'-triphosphate) is a non-hydrolyzable analog of adenosine triphosphate (ATP). It is frequently used as a competitive inhibitor in studies involving ATP-dependent enzymes such as kinases and RNA polymerases. Its inability to be hydrolyzed allows it to "trap" enzymes in an ATP-bound-like state, facilitating the study of binding kinetics and structural characterization.
Q2: What are the common causes of non-specific binding of this compound?
Non-specific binding of this compound can arise from several factors, including:
-
Electrostatic Interactions: The negatively charged triphosphate group can interact non-specifically with positively charged residues on proteins or other surfaces.
-
Hydrophobic Interactions: The adenine ring can participate in hydrophobic interactions with non-polar regions of proteins or assay plates.
-
Hydrogen Bonding: The various hydrogen bond donors and acceptors on the molecule can form non-specific hydrogen bonds with a variety of biomolecules.
-
Aggregation: At high concentrations, this compound, like other nucleotides, may form aggregates that can lead to non-specific interactions.
Q3: How can I determine if I have a non-specific binding issue with this compound?
A common method to assess non-specific binding is to run a control experiment where the target molecule (e.g., the specific enzyme of interest) is absent. A high signal in this control condition indicates that this compound is binding to other components of the assay system, such as the plate surface or other proteins in a complex mixture.
Troubleshooting Non-Specific Binding of this compound
This section provides a step-by-step guide to troubleshooting and resolving common issues related to the non-specific binding of this compound.
Issue 1: High background signal in control wells (no target protein).
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Ionic interactions with the assay plate or other surfaces. | Increase the salt concentration in the binding buffer. Common salts include NaCl or KCl. Start with a concentration of 150 mM and titrate upwards to 500 mM.[1] |
| Hydrophobic interactions with the assay plate. | Add a non-ionic surfactant to the binding and wash buffers. Tween-20 at a concentration of 0.01% to 0.1% is a common choice.[2] |
| Insufficient blocking of non-specific sites. | Increase the concentration or incubation time of the blocking agent. Bovine Serum Albumin (BSA) is a common blocking agent; try increasing the concentration from 1% to 2%.[2] Alternatively, consider using a different blocking agent, such as casein. |
| Inadequate washing. | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure thorough aspiration of the wells between washes to remove all unbound this compound.[2] |
Issue 2: High signal in the presence of an excess of unlabeled ATP (in a competitive binding assay).
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of this compound to sites other than the ATP-binding pocket. | Optimize the buffer composition. Adjusting the pH of the buffer can alter the charge of both the this compound and the interacting surfaces, potentially reducing non-specific electrostatic interactions. |
| The concentration of this compound is too high, leading to low-affinity, non-specific interactions. | Perform a dose-response curve to determine the optimal concentration of this compound that provides a good signal-to-noise ratio without causing high background. |
| The unlabeled ATP is not effectively competing for all binding sites. | Ensure the purity and concentration of the unlabeled ATP. Consider increasing the concentration of the unlabeled competitor. |
Quantitative Data Summary
The optimal conditions for minimizing non-specific binding are highly dependent on the specific assay system. The following tables provide a starting point for optimizing your experimental parameters.
Table 1: Common Components of Binding Buffers
| Component | Typical Concentration Range | Purpose |
| Buffer (e.g., Tris-HCl, HEPES) | 20 - 50 mM | Maintain a stable pH |
| pH | 6.5 - 8.0 | Optimize protein stability and specific binding |
| Salt (e.g., NaCl, KCl) | 50 - 500 mM | Reduce non-specific electrostatic interactions |
| Divalent Cations (e.g., MgCl2) | 1 - 10 mM | Often required for ATP-binding proteins |
| Reducing Agent (e.g., DTT, β-mercaptoethanol) | 1 - 5 mM | Prevent oxidation of cysteine residues |
| Blocking Agent (e.g., BSA) | 0.1% - 2% (w/v) | Block non-specific binding sites |
| Surfactant (e.g., Tween-20) | 0.01% - 0.1% (v/v) | Reduce non-specific hydrophobic interactions |
Table 2: Typical Incubation and Wash Parameters
| Step | Parameter | Typical Range | Considerations |
| Blocking | Incubation Time | 1 - 2 hours at room temperature, or overnight at 4°C | Longer incubation may be necessary for some surfaces. |
| Binding | Incubation Time | 30 minutes - 2 hours at room temperature | Should be sufficient to reach equilibrium. |
| Washing | Number of Washes | 3 - 5 | Increase if background is high. |
| Wash Volume | 200 - 300 µL per well (for 96-well plates) | Ensure complete coverage of the well surface. |
Experimental Protocols
The following are generalized protocols for a kinase and an RNA polymerase assay using this compound. These should be optimized for your specific system.
Protocol 1: In Vitro Kinase Inhibition Assay using this compound
This protocol describes a competitive binding assay to measure the inhibition of a protein kinase by this compound.
-
Plate Coating: Coat a 96-well plate with the kinase substrate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL of blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase in kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add varying concentrations of this compound to the wells.
-
For the positive control, add ATP at a concentration near its Km. For the negative control, omit the kinase.
-
Incubate for 30-60 minutes at 30°C to allow for the phosphorylation reaction.
-
-
Washing: Repeat the wash step.
-
Detection:
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the substrate for the detection enzyme and measure the signal.
-
Protocol 2: RNA Polymerase Activity Assay with this compound as an Inhibitor
This protocol outlines a method to assess the inhibitory effect of this compound on RNA polymerase activity.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in a reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT, 50 mM KCl):
-
DNA template containing a promoter for the RNA polymerase.
-
RNA Polymerase.
-
A mixture of three ribonucleotides (e.g., GTP, CTP, UTP) at a final concentration of 100 µM each.
-
Radiolabeled or fluorescently labeled ATP at a concentration near its Km.
-
-
Prepare a parallel set of reactions with varying concentrations of this compound.
-
Include a negative control with no RNA polymerase.
-
-
Initiation of Transcription: Initiate the reaction by adding the nucleotide mixture.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).
-
Analysis:
-
Separate the RNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the RNA products by autoradiography or fluorescence imaging.
-
Quantify the amount of full-length transcript to determine the inhibitory effect of this compound.[3]
-
Visualizations
Experimental Workflow for a Competitive Binding Assay
Caption: General workflow for a competitive binding assay with this compound.
Troubleshooting Logic for High Background Signal
Caption: Decision tree for troubleshooting high background in this compound assays.
Potential Non-Specific Interactions of this compound
Caption: Modes of potential non-specific interactions for this compound.
References
Technical Support Center: Optimizing 8-NH2-ATP in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 8-NH2-ATP in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would I use it in a kinase assay?
This compound (8-aminoadenosine-5'-triphosphate) is an analog of adenosine triphosphate (ATP) where an amino group replaces the hydrogen atom at the 8th position of the adenine ring. While less common than standard ATP or radiolabeled ATP, researchers may use this compound or other ATP analogs for specialized applications such as:
-
Probing the ATP-binding pocket: The modified adenine ring can help in understanding the steric and electronic requirements of the kinase's active site.
-
Developing specific inhibitors: Assaying with analogs can aid in the design of inhibitors that are selective for certain kinases.
-
Overcoming limitations of other assays: In some contexts, an analog might offer advantages in terms of signal detection or stability.
Q2: What is the optimal concentration range for this compound in a kinase assay?
The optimal concentration of this compound is highly dependent on the specific kinase being assayed, as the Michaelis constant (Km) for this compound will vary for each enzyme. Since the Km of many kinases for this compound is not widely published, it is crucial to determine it empirically. As a starting point, you can use concentrations around the known Km of the kinase for ATP, which typically ranges from 1 µM to 100 µM for many kinases.[1][2] However, a full titration is necessary for optimization.
Q3: How does the concentration of this compound affect the interpretation of inhibitor studies?
For ATP-competitive inhibitors, the measured IC50 value is dependent on the concentration of the ATP analog. The Cheng-Prusoff equation describes this relationship:
IC50 = Ki * (1 + [S]/Km)
Where:
-
IC50 is the half-maximal inhibitory concentration.
-
Ki is the inhibitor's binding affinity.
-
[S] is the concentration of this compound.
-
Km is the Michaelis constant of the kinase for this compound.
Therefore, running assays at a consistent and known concentration of this compound, ideally at or near its Km, is critical for comparing the potency of different inhibitors.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Signal | 1. Contaminated this compound: The analog solution may contain impurities that interfere with the assay's detection method. 2. Non-enzymatic substrate phosphorylation: At very high concentrations, some ATP analogs might lead to non-specific phosphorylation. 3. Detection reagent interference: The this compound itself might interact with the detection system (e.g., luciferase in luminescence assays). | 1. Use high-purity, freshly prepared this compound solutions. 2. Perform a no-enzyme control to assess the level of non-enzymatic signal and subtract this from your measurements. Titrate the this compound concentration to find a range with an acceptable signal-to-noise ratio. 3. Run a control with just the detection reagent and this compound to check for direct interference. |
| Low Signal or No Kinase Activity | 1. Suboptimal this compound concentration: The concentration might be too far below the kinase's Km for this analog. 2. This compound is a poor substrate: The specific kinase may not efficiently utilize this compound as a phosphate donor. 3. Degradation of this compound: The analog may not be stable under the assay conditions (e.g., buffer components, temperature, light exposure). 4. Incorrect assay buffer components: The pH, salt concentration, or cofactors in the buffer may not be optimal for the kinase when using an ATP analog. | 1. Perform a titration of this compound concentration to determine the optimal range. Start with a broad range (e.g., 0.1 µM to 1 mM). 2. As a positive control, run the assay with standard ATP to confirm the kinase is active. Compare the activity with this compound to that with ATP. 3. Prepare fresh this compound solutions for each experiment and protect them from light if they are photosensitive. Consider performing a time-course experiment to check for signal stability. 4. Optimize the buffer conditions, including MgCl2 or MnCl2 concentration, as the requirements might differ with an ATP analog. |
| High Well-to-Well Variability | 1. Inconsistent pipetting: Small volumes of concentrated this compound can be difficult to pipette accurately. 2. Temperature gradients across the plate: Inconsistent reaction rates due to temperature differences. 3. Reagent instability over time: Degradation of this compound or the kinase during plate setup. | 1. Prepare a master mix of the reaction components, including this compound, to ensure consistency across wells. Use calibrated pipettes. 2. Ensure all reagents and the assay plate are equilibrated to the reaction temperature before starting the assay. 3. Prepare reagents fresh and keep them on ice until use. Minimize the time the plate sits at room temperature before reading. |
Experimental Protocols
Determining the Michaelis Constant (Km) for this compound
This protocol outlines a general method to determine the Km of a kinase for this compound using a luminescence-based kinase assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (e.g., 10 mM)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque multi-well plates suitable for luminescence measurements
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare a serial dilution of this compound: In the kinase reaction buffer, prepare a range of this compound concentrations. A typical 2-fold serial dilution starting from 200 µM down to ~0.1 µM is a good starting point.
-
Set up the kinase reaction: In each well of the plate, add the kinase and its substrate at a fixed, optimized concentration.
-
Initiate the reaction: Add the different concentrations of this compound to the wells to start the kinase reaction. Include a "no enzyme" control for each this compound concentration to measure the initial luminescence (100% ATP).
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time. This time should be within the linear range of the reaction, where less than 20% of the substrate is consumed.
-
Terminate the reaction and detect ATP: Add the luminescence-based ATP detection reagent according to the manufacturer's instructions. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Measure luminescence: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the amount of this compound consumed at each concentration by subtracting the luminescence of the sample from the "no enzyme" control.
-
Convert the consumed ATP to reaction velocity (e.g., pmol/min).
-
Plot the reaction velocity against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax.
-
Data Presentation
Table 1: Example Titration of this compound for Km Determination
| [this compound] (µM) | Luminescence (RLU) - No Enzyme | Luminescence (RLU) - With Enzyme | ATP Consumed (RLU) | Reaction Velocity (pmol/min) |
| 200 | 2,000,000 | 1,600,000 | 400,000 | 200 |
| 100 | 1,000,000 | 700,000 | 300,000 | 150 |
| 50 | 500,000 | 300,000 | 200,000 | 100 |
| 25 | 250,000 | 175,000 | 75,000 | 37.5 |
| 12.5 | 125,000 | 100,000 | 25,000 | 12.5 |
| 6.25 | 62,500 | 56,250 | 6,250 | 3.125 |
| 0 | 1,000 | 1,000 | 0 | 0 |
Note: The reaction velocity needs to be calculated based on the specific activity of the detection reagent and the reaction volume.
Visualizations
Caption: Workflow for determining the Km of a kinase for this compound.
Caption: Troubleshooting logic for kinase assays with this compound.
References
8-NH2-ATP degradation issues in solution.
Welcome to the technical support center for 8-Amino-Adenosine-5'-Triphosphate (8-NH2-ATP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in experimental settings. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound solutions?
For long-term stability, this compound solutions should be stored at -20°C or -80°C.[1] It is advisable to prepare aliquots of the desired concentration to avoid repeated freeze-thaw cycles, which can contribute to degradation. The pH of the solution should be maintained between 6.8 and 7.4 for optimal stability.[2]
Q2: How stable is this compound in solution at different temperatures?
Q3: What factors can influence the degradation of this compound in my experiments?
Several factors can affect the stability of this compound in solution:
-
pH: this compound is most stable in neutral solutions (pH 6.8-7.4).[2] It will rapidly hydrolyze at more extreme acidic or alkaline pH levels.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Divalent Cations: The presence of divalent cations like Mg²⁺ can influence the stability and enzymatic turnover of ATP analogs.
-
Enzymatic Contamination: Contamination of your sample or reagents with ATPases or other phosphatases can lead to rapid enzymatic degradation of this compound.
-
Buffer Composition: The components of your buffer system can potentially interact with this compound. For instance, some enzymes are inhibited by phosphate buffers.[3]
Q4: What are the expected degradation products of this compound?
The primary degradation pathway for this compound is expected to be the sequential hydrolysis of the phosphate chain, similar to ATP. This results in the formation of 8-NH2-ADP (8-Amino-Adenosine-5'-Diphosphate) and inorganic phosphate (Pi), followed by further hydrolysis to 8-NH2-AMP (8-Amino-Adenosine-5'-Monophosphate) and another Pi molecule. Further degradation of the nucleoside (8-aminoadenosine) may occur, but this is generally a slower process.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Solution |
| Degradation of this compound stock solution. | Prepare fresh aliquots from a lyophilized powder if possible. Always store solutions at -20°C or below and avoid multiple freeze-thaw cycles. |
| Temperature fluctuations during the experiment. | Keep all reagents and reaction plates at a stable and uniform temperature. Use an ice bath for reagents when not in use. |
| Inconsistent pipetting. | Ensure pipettes are properly calibrated. Be careful to aspirate and dispense correct volumes, especially with viscous solutions. |
| Insufficient mixing of reagents. | Gently vortex or pipette to mix solutions thoroughly after adding each component to ensure a homogenous reaction mixture. |
Issue 2: High background signal in assays (e.g., kinase or ATPase assays).
| Possible Cause | Solution |
| Contaminated reagents. | Use high-purity, fresh reagents. Filter-sterilize buffers and prepare fresh this compound solutions for each experiment. Ensure enzyme preparations are free from contaminating ATPases.[1] |
| Sub-optimal reagent concentrations. | Titrate the concentrations of this compound, substrate, and detection reagents to find the optimal balance between signal and background.[1] |
| Extended incubation times. | Perform a time-course experiment to determine the linear range of the enzymatic reaction and the detection step to avoid non-enzymatic signal generation.[1] |
| Autofluorescence or autoluminescence of assay plates. | Test different types of microplates to find one with low intrinsic background signal for your assay's detection method. |
Issue 3: No or very low signal in an enzyme activity assay.
| Possible Cause | Solution |
| Degraded this compound. | Verify the integrity of your this compound stock using a method like HPLC. Prepare fresh solutions if degradation is suspected. |
| Sub-optimal assay conditions. | Optimize the concentrations of the enzyme, substrate, and this compound. Ensure the buffer composition (pH, salt concentration) is optimal for enzyme activity.[4] |
| Presence of enzyme inhibitors in the buffer. | Ensure that buffer components do not inhibit your enzyme of interest. For example, EDTA can chelate necessary metal ions. |
| Problem with detection reagents. | Prepare detection reagents fresh before use and confirm their activity with a positive control. |
Quantitative Data on Stability
While specific quantitative data for this compound is limited in the literature, the following table summarizes the general stability of ATP solutions, which can serve as a guideline.
| Condition | Parameter | Stability of ATP | Reference |
| Storage Temperature | Frozen (-20°C to -80°C) | Stable for at least one year in neutral pH solution. | --INVALID-LINK-- |
| Refrigerated (4°C) | Stable for approximately one week in neutral pH solution. | --INVALID-LINK-- | |
| pH in Solution | Neutral (pH 6.8 - 7.4) | High stability. | [2] |
| Acidic or Alkaline | Rapid hydrolysis. | [2] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and its Degradation Products
This protocol is adapted from methods for analyzing ATP and its degradation products and may require optimization for this compound.
Objective: To separate and quantify this compound, 8-NH2-ADP, and 8-NH2-AMP.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Potassium Phosphate Monobasic (KH₂PO₄), pH 6.0
-
Mobile Phase B: 100% Methanol
-
This compound standard solutions of known concentrations
-
Samples to be analyzed
Procedure:
-
Sample Preparation: Dilute standards and samples in Mobile Phase A. If samples contain protein, perform a protein precipitation step (e.g., with perchloric acid) followed by neutralization.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the specific absorbance maximum for this compound)
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 15% Mobile Phase B
-
15-20 min: Hold at 15% Mobile Phase B
-
20-25 min: Linear gradient back to 0% Mobile Phase B
-
25-30 min: Re-equilibration at 100% Mobile Phase A
-
-
-
Data Analysis: Identify peaks based on the retention times of the standards. Quantify the amount of each compound by integrating the peak area and comparing it to the standard curve.
Expected Elution Order: this compound, 8-NH2-ADP, 8-NH2-AMP.
Visualizations
Caption: Chemical degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Factors influencing this compound stability.
References
Solving solubility problems with 8-NH2-ATP.
For researchers, scientists, and drug development professionals utilizing 8-Amino-Adenosine-5'-Triphosphate (8-NH2-ATP), this technical support center provides essential guidance on overcoming solubility challenges and other common experimental issues. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual diagrams to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered when working with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My this compound is not dissolving properly in my buffer. What should I do?
A1: Solubility issues with this compound can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Verify Solvent and pH: this compound, as a sodium salt, is generally soluble in water. For biological experiments, it is crucial to use a buffered solution to maintain a stable pH. The optimal pH for ATP and its analogs is between 6.8 and 7.4.[1] Solutions outside this range can lead to rapid hydrolysis and precipitation. If you are using plain water, the resulting solution will be mildly acidic (around pH 3.5), which can affect solubility and stability. It is recommended to dissolve this compound in a buffer such as Tris or HEPES at a pH of approximately 7.4.
-
Sonication: If the compound does not readily dissolve, gentle sonication in a water bath for short intervals can help to break up any aggregates and facilitate dissolution.
-
Gentle Warming: Cautious warming of the solution to no more than 37°C can also aid in dissolving the compound. However, prolonged exposure to elevated temperatures should be avoided as it can lead to degradation.
-
Small-Scale Test: Before dissolving the entire batch, it is advisable to test the solubility of a small amount of the compound in the intended solvent and buffer system.
Q2: I observe a precipitate in my this compound solution after storage. What is causing this and how can I prevent it?
A2: Precipitation upon storage can be due to several factors, including temperature fluctuations, incorrect pH, or supersaturation.
-
Storage Conditions: Stock solutions of this compound should be stored at -20°C or -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles, as this can lead to precipitation and degradation. It is best to aliquot the stock solution into smaller, single-use volumes.
-
pH Stability: As mentioned, the stability of ATP analogs is pH-dependent. Ensure your stock solution is buffered to a pH between 6.8 and 7.4.
-
Concentration: If you are working with high concentrations, you may be exceeding the solubility limit of this compound in your specific buffer system. Refer to the solubility data table below for guidance. If a high concentration is necessary, consider preparing a fresh solution before each experiment.
Q3: Can I use buffers other than Tris to dissolve this compound?
A3: Yes, other biological buffers can be used, but with some considerations.
-
HEPES Buffer: HEPES is a suitable alternative to Tris and is often used in cell-based assays. It provides good buffering capacity in the physiological pH range.
-
Phosphate-Buffered Saline (PBS): While PBS can be used, be aware that phosphate ions can sometimes interact with divalent cations (like Mg²⁺), which are often required for enzymatic reactions involving ATP. This could potentially lead to precipitation or affect enzyme kinetics.
-
Buffer Selection: When choosing a buffer, consider its compatibility with your downstream application. For instance, Tris buffers may interfere with certain protein assays.
Q4: How does the stability of this compound compare to ATP?
A4: Generally, 8-substituted ATP analogs exhibit similar stability profiles to ATP. Key factors affecting stability are pH and temperature.
-
pH: Like ATP, this compound is most stable in neutral solutions (pH 6.8-7.4). At acidic or alkaline pH, the rate of hydrolysis to ADP and subsequently AMP increases significantly.[1]
-
Temperature: For long-term storage, frozen solutions (-20°C or -80°C) are stable for at least a year. Refrigerated solutions (4°C) are typically stable for about a week. At room temperature, degradation will occur more rapidly. Studies on ATP have shown that at elevated temperatures (e.g., 120°C), the half-life can be a matter of minutes.[2]
Quantitative Data: Solubility of ATP Analogs
While specific quantitative solubility data for this compound is limited in published literature, the following table provides solubility information for the parent compound, Adenosine-5'-triphosphate (ATP), which can serve as a useful reference. The solubility of this compound is expected to be in a similar range, especially for the sodium salt form.
| Solvent/Buffer | Temperature | Reported Solubility of ATP |
| Water | 25°C | 110 mg/mL |
| PBS (pH 7.2) | Not Specified | ~10 mg/mL |
| DMSO | 25°C | <1 mg/mL |
| Tris-HCl (50 mM, pH 7.2) | Not Specified | Commonly used for stock solutions up to 100 mM |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol provides a general procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (sodium salt) powder
-
Nuclease-free water
-
1 M Tris-HCl, pH 7.4
-
0.1 M NaOH
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pH meter
Procedure:
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder.
-
Initial Dissolution: In a sterile tube, dissolve the this compound powder in nuclease-free water to achieve a concentration slightly higher than the final desired concentration (e.g., for a final volume of 1 mL, dissolve in 800 µL of water).
-
pH Adjustment: Place the tube on ice. Using a calibrated pH meter, measure the pH of the solution. It will likely be acidic. Slowly add small increments of 0.1 M NaOH while gently vortexing, until the pH reaches 7.4. Be careful not to overshoot the target pH.
-
Final Volume Adjustment: Add 1 M Tris-HCl, pH 7.4 to a final concentration of 10-20 mM. Bring the solution to the final desired volume with nuclease-free water.
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, nuclease-free tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for an In Vitro Kinase Assay Using this compound
This protocol outlines a general workflow for using this compound in a kinase assay. Specific conditions will need to be optimized for the particular kinase and substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
100 mM this compound stock solution
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., EDTA solution)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a microplate well, combine the kinase reaction buffer, the purified kinase, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding this compound to the desired final concentration (often near the Km for ATP of the specific kinase).
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time, ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Detection: Proceed with the chosen detection method to quantify the extent of substrate phosphorylation or ADP production.
Signaling Pathway and Workflow Diagrams
This compound and P2Y11 Receptor Signaling
This compound is an analog of ATP and is expected to act as an agonist at certain P2 purinergic receptors. The P2Y11 receptor, in particular, is activated by ATP and couples to the Gs alpha subunit of heterotrimeric G proteins.[3][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6][7] In immune cells like macrophages, this signaling cascade can involve the p38 MAPK pathway and modulate the expression of inflammatory cytokines.[3]
Caption: P2Y11 receptor signaling cascade initiated by this compound.
Troubleshooting Workflow for this compound Solubility Issues
This diagram outlines a logical progression of steps to diagnose and resolve common solubility problems with this compound.
Caption: A workflow for troubleshooting this compound solubility.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. P2Y11 receptors activate adenylyl cyclase and contribute to nucleotide-promoted cAMP formation in MDCK-D(1) cells. A mechanism for nucleotide-mediated autocrine-paracrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2Y(11), a purinergic receptor acting via cAMP, mediates secretion by pancreatic duct epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Best practices for handling and storing 8-NH2-ATP.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 8-NH2-ATP, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (8-aminoadenosine-5'-triphosphate) is the active triphosphate form of the nucleoside analog 8-amino-adenosine (8-NH2-Ado).[1][2][3] In cells, 8-NH2-Ado is phosphorylated by adenosine kinase to this compound.[1][4] Its primary mechanisms of action include:
-
Depletion of intracellular ATP: The accumulation of this compound leads to a significant decrease in the endogenous ATP pool.[1][2][3][4]
-
Inhibition of transcription: this compound competes with natural ATP, inhibiting RNA polymerase II and acting as a chain terminator during RNA synthesis.[4][5]
-
Induction of apoptosis: By depleting ATP and inhibiting transcription, this compound induces programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (caspase-8 mediated) pathways.[1][3][6][7]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary for the solid form and solutions.
-
Solid Form: For long-term storage, the powdered form of this compound should be stored at -20°C with a desiccant to prevent degradation from moisture. Under these conditions, a decomposition rate of less than 0.5% per year is expected.[4]
-
Aqueous Solutions: Neutral aqueous solutions of this compound are stable for at least one year when stored frozen at -20°C or -80°C.[4] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. A refrigerated solution at 4°C should be used within a week.[4]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution of this compound, follow these general steps:
-
Dissolve the powdered this compound in sterile, nuclease-free water.
-
The initial solution will be mildly acidic (around pH 3.5).[4] Adjust the pH to a neutral range of 7.0-7.5 using a dilute solution of NaOH or KOH. This is critical as this compound is more stable at a neutral pH.[8]
-
Bring the solution to the desired final concentration with nuclease-free water.
-
For cell culture experiments, sterilize the solution by filtering it through a 0.22 µm syringe filter.
-
Dispense the stock solution into single-use aliquots and store them at -20°C or -80°C.
Data Presentation
Table 1: Stability of this compound Under Various Conditions (Inferred from ATP and its Analogs)
| Condition | Form | Stability | Recommendation |
| Temperature | |||
| Room Temperature | Solid | Stable for short periods if desiccated. | Avoid prolonged exposure to ambient temperatures. |
| 4°C | Aqueous Solution (pH 7.0-7.5) | Stable for up to one week.[4] | Use for short-term experimental needs. |
| -20°C | Solid (desiccated) | Stable for over 2 years with minimal degradation (<0.5% per year).[4] | Recommended for long-term storage of the solid compound. |
| -20°C / -80°C | Aqueous Solution (pH 7.0-7.5) | Stable for at least one year.[4] | Recommended for long-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles. |
| pH | |||
| Acidic (e.g., pH 4) | Aqueous Solution | Prone to hydrolysis. | Avoid acidic conditions for storage. |
| Neutral (pH 6.8-7.4) | Aqueous Solution | Most stable range in the absence of catalysts.[8] | Maintain solutions within this pH range for optimal stability. |
| Alkaline (e.g., pH > 8) | Aqueous Solution | Increased rate of hydrolysis compared to neutral pH. | Avoid strongly alkaline conditions for storage. |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Multiple Myeloma (MM.1S) Cells
This protocol is based on studies demonstrating the efficacy of 8-amino-adenosine in inducing apoptosis in MM.1S cells.[2]
Materials:
-
MM.1S cells
-
RPMI-1640 medium with 10% fetal bovine serum
-
8-amino-adenosine (8-NH2-Ado) stock solution (e.g., 10 mM in sterile water, pH 7.2)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed MM.1S cells in a 6-well plate at a density of 2 x 10^5 cells/mL and allow them to acclimate overnight.
-
Treat the cells with 8-NH2-Ado at a final concentration of 10 µM for 24 hours. Include an untreated control.
-
After the incubation period, harvest the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
Protocol 2: In Vitro Kinase Assay with this compound as a Negative Control
This protocol describes a general framework for an in vitro kinase assay, using this compound to demonstrate the kinase's dependence on ATP.
Materials:
-
Purified kinase of interest
-
Kinase-specific peptide substrate
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)[9]
-
ATP stock solution (100 mM, pH 7.5)
-
This compound stock solution (100 mM, pH 7.5)
-
[γ-³²P]ATP (for radiometric assay) or appropriate reagents for a non-radioactive assay (e.g., ADP-Glo™ Kinase Assay)
-
SDS-PAGE gels and reagents (for radiometric assay) or luminometer (for ADP-Glo™)
Procedure:
-
Prepare a master mix of the kinase and its substrate in the kinase buffer.
-
Aliquot the master mix into three sets of reaction tubes.
-
To the first set (positive control), add ATP to a final concentration of 100 µM.
-
To the second set (negative control), add this compound to a final concentration of 100 µM.
-
To the third set (no nucleotide control), add an equivalent volume of sterile water.
-
If using a radiometric assay, add a small amount of [γ-³²P]ATP to the positive control tubes.
-
Initiate the kinase reaction by incubating all tubes at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding SDS loading buffer (for radiometric assay) or the appropriate stop reagent from the non-radioactive kit.
-
For the radiometric assay, separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography. For non-radioactive assays, follow the kit manufacturer's instructions to measure the signal.
Expected Outcome: The positive control should show a strong signal indicating substrate phosphorylation. The negative control (with this compound) and the no nucleotide control should show no or minimal signal, demonstrating that the kinase cannot utilize this compound as a phosphate donor.
Troubleshooting Guide
Issue 1: Poor solubility of this compound powder.
-
Possible Cause: The compound may have a high proportion of hydrophobic amino acids, or the pH of the solvent may be close to the isoelectric point of the molecule.[10]
-
Solution:
-
Ensure you are dissolving in a suitable solvent like sterile water or a buffer with a neutral pH.
-
If solubility remains an issue, try gentle warming or brief sonication.
-
For highly hydrophobic analogs, dissolving in a small amount of an organic solvent like DMSO before adding the aqueous buffer may be necessary, but check for compatibility with your experimental system.[10]
-
Issue 2: The prepared this compound solution has a yellowish tint.
-
Possible Cause: This could be due to minor impurities or slight degradation over time, especially if the compound was not stored properly.
-
Solution:
-
A slight yellow color in the solution is generally acceptable and may not significantly impact its activity.[11]
-
However, if the color is intense or you observe precipitation, it is best to discard the solution and prepare a fresh one from a new batch of the compound.
-
Issue 3: Inconsistent or no effect observed in cell-based assays (e.g., no apoptosis).
-
Possible Causes:
-
Degradation of 8-NH2-Ado/8-NH2-ATP: The compound may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles).
-
Cell Line Resistance: The cell line used may lack sufficient adenosine kinase activity to convert 8-NH2-Ado to its active triphosphate form.[1]
-
Incorrect Concentration or Incubation Time: The concentration of 8-NH2-Ado may be too low, or the incubation time may be too short to induce a measurable effect.
-
-
Solutions:
-
Always use freshly thawed aliquots of your 8-NH2-Ado stock solution.
-
Verify the adenosine kinase activity of your cell line if possible, or use a cell line known to be sensitive to 8-NH2-Ado, such as MM.1S.[2]
-
Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay.
-
Issue 4: High background in in vitro kinase assays with this compound as a negative control.
-
Possible Cause: The high background could be due to non-specific binding of the substrate or contamination of the this compound with regular ATP.
-
Solution:
-
Ensure the purity of your this compound. If contamination is suspected, obtain a new, high-purity batch.
-
Optimize your washing steps in the kinase assay protocol to reduce non-specific binding.
-
Include a "no enzyme" control to assess the level of background signal in your assay.
-
Mandatory Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Amino-adenosine induces loss of phosphorylation of p38 mitogen-activated protein kinase, extracellular signal-regulated kinase 1/2, and Akt kinase: role in induction of apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Aminoadenosine enhances radiation-induced cell death in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis in cells | Abcam [abcam.com]
- 9. protocols.io [protocols.io]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Enzymatic Cleavage of 8-NH2-ATP in Cell Lysates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the enzymatic cleavage of 8-NH2-ATP in cell lysates during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling of this compound in cell lysates.
Problem 1: Rapid degradation of this compound observed in preliminary assays.
-
Question: My initial experiments show a significant loss of this compound in my cell lysate, even with short incubation times. What is the likely cause and how can I mitigate this?
-
Answer: Rapid degradation is likely due to the activity of endogenous ATPases and other nucleotidases released during cell lysis. To minimize this, a multi-pronged approach is recommended:
-
Work at low temperatures: Keep cell lysates on ice at all times to reduce enzymatic activity.
-
Incorporate ATPase inhibitors: Add a cocktail of inhibitors to your lysis buffer.
-
Optimize pH: ATP is most stable in aqueous solutions between pH 6.8 and 7.4.[1] Ensure your lysis and assay buffers are within this range.
-
Problem 2: Inconsistent results between experimental replicates.
-
Question: I am observing high variability in the measured concentration of this compound across my replicates. What could be causing this inconsistency?
-
Answer: Inconsistent results can stem from several factors:
-
Variable cell lysis efficiency: Ensure a consistent and complete cell lysis across all samples to have a uniform release of enzymes. Sonication on ice is a recommended method.
-
Inconsistent inhibitor addition: Prepare a master mix of your lysis buffer containing the inhibitors to ensure each sample receives the same concentration.
-
Freeze-thaw cycles: Avoid multiple freeze-thaw cycles of your cell lysates as this can lead to protein degradation and variable enzyme activity. Aliquot lysates into single-use volumes.
-
Problem 3: The chosen ATPase inhibitor does not seem to be effective.
-
Question: I have added a common ATPase inhibitor, but I am still observing significant degradation of this compound. Why might this be happening?
-
Answer: The effectiveness of an inhibitor can depend on the specific types of ATPases present in your cell lysate.
-
Enzyme Specificity: Not all inhibitors are broad-spectrum. For instance, ARL 67156 is a known inhibitor of some ecto-ATPases but is less effective against others and may inhibit the degradation of ADP more than ATP.[2][3]
-
Inhibitor Concentration: The concentration of the inhibitor may be insufficient. It is crucial to use the inhibitor at its optimal working concentration.
-
Consider a Cocktail: A combination of inhibitors targeting different classes of ATPases is often more effective than a single agent.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of ATP and its analogs in cell lysates?
A1: The primary enzymes responsible for ATP degradation in cell lysates are various types of ATPases (Adenosine Triphosphatases) and ectonucleotidases. These include F-type, P-type, and V-type ATPases, as well as ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases), such as CD39.[3] These enzymes hydrolyze the phosphate bonds of ATP, converting it to ADP, AMP, and eventually adenosine.
Q2: Which inhibitors can I use to prevent the cleavage of this compound?
A2: While specific inhibitors for this compound degradation are not extensively documented, inhibitors of general ATPases are effective. Commonly used inhibitors include:
-
Polyoxometalates (e.g., POM-1): Potent inhibitors of ecto-nucleotidases.[5][6]
-
Sodium Azide (NaN3): An inhibitor of F-type ATPases (mitochondrial ATP synthase).[7][8][9]
-
Sodium Orthovanadate: An inhibitor of P-type ATPases.
It is often recommended to use a cocktail of these inhibitors to target a broader range of ATPases.
Q3: What are the recommended working concentrations for these inhibitors?
A3: The optimal concentration can vary depending on the cell type and lysate concentration. However, the following table provides a general starting point based on published literature.
| Inhibitor | Target Enzyme Class | Recommended Starting Concentration | Reference(s) |
| ARL 67156 | Ecto-NTPDases (e.g., CD39) | 50 - 100 µM | [2][3][4] |
| POM-1 | Ecto-NTPDases | 100 µM | [5] |
| Sodium Azide | F-type ATPases | 5 - 10 mM | [9] |
| Sodium Orthovanadate | P-type ATPases | 1 mM |
Q4: Are there any non-enzymatic factors that can contribute to this compound degradation?
A4: Yes, pH is a critical factor. ATP and its analogs are most stable in a pH range of 6.8 to 7.4.[1] Extreme pH values can lead to rapid, non-enzymatic hydrolysis of the phosphate bonds. Therefore, maintaining a stable and appropriate pH in your buffers is essential.
Experimental Protocols
Protocol 1: Preparation of Cell Lysate with Minimized this compound Cleavage
-
Cell Harvesting: Harvest cells and wash them twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) and keep it on ice. Immediately before use, add a protease and phosphatase inhibitor cocktail. For minimizing this compound cleavage, supplement the lysis buffer with an ATPase inhibitor cocktail (see table above for recommended concentrations).
-
Cell Lysis: Resuspend the cell pellet in the prepared ice-cold lysis buffer.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis and to shear DNA.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which is your cell lysate.
-
Storage: Use the lysate immediately or aliquot and store at -80°C to avoid freeze-thaw cycles.
Protocol 2: Assay for Measuring this compound Stability in Cell Lysate
This protocol is adapted from general ATPase activity assays and can be used to determine the stability of this compound and the efficacy of inhibitors.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing your cell lysate and the desired concentration of this compound in an appropriate assay buffer (pH 7.4). For testing inhibitors, prepare parallel reactions with and without the inhibitor.
-
Incubation: Incubate the reactions at the desired experimental temperature (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: At each time point, stop the reaction. This can be achieved by adding a strong acid like trichloroacetic acid (TCA) to a final concentration of 5-10% to deproteinize the sample, or by rapid freezing in liquid nitrogen.
-
Quantification of this compound: After stopping the reaction and pelleting the precipitated protein (if using TCA), the amount of remaining this compound in the supernatant can be quantified using methods such as high-performance liquid chromatography (HPLC).
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Workflow for minimizing this compound cleavage.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. POM-1 inhibits P2 receptors and exhibits anti-inflammatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel NTPDase inhibitor sodium polyoxotungstate (POM-1) inhibits ATP breakdown but also blocks central synaptic transmission, an action independent of NTPDase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mode of inhibition of sodium azide on H+-ATPase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing Buffer Conditions for 8-NH2-ATP Experiments: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing their experimental conditions when working with 8-Amino-Adenosine-5'-Triphosphate (8-NH2-ATP). The information is presented in a clear question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in experiments?
This compound is an analog of adenosine triphosphate (ATP) where an amino group is substituted at the 8th position of the adenine ring. In cellular environments, its precursor, 8-amino-adenosine, is metabolized to 8-amino-ATP.[1] This analog has been shown to act as a transcription inhibitor by competing with endogenous ATP.[1] Its primary applications in research include:
-
As a competitive inhibitor: It can be used to probe the ATP-binding sites of enzymes like kinases and polymerases.
-
As a tool to study transcription: It has been demonstrated to inhibit RNA synthesis.[1]
-
In cellular assays: It can be used to investigate cellular processes that are dependent on ATP, such as apoptosis. The accumulation of this compound inside cells has been linked to the inhibition of both RNA and DNA synthesis.[2]
Q2: What is the recommended storage and handling for this compound?
Proper storage and handling are crucial for maintaining the integrity of this compound. It is typically supplied as a salt and should be stored at -20°C for long-term stability. For short-term use, it can be dissolved in an appropriate buffer and stored at 4°C for up to two weeks or at -80°C for up to six months, depending on the solvent. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.
Troubleshooting Guide
Issue 1: Inconsistent or No Enzyme Inhibition Observed
Possible Cause 1: Suboptimal Buffer pH The pH of the reaction buffer can significantly impact the charge state of both the enzyme and this compound, affecting their interaction.
-
Recommendation: The optimal pH for enzymatic assays is typically between 6.8 and 7.4 to mimic physiological conditions. However, the specific enzyme being studied may have a different optimal pH. It is crucial to consult the literature for the specific enzyme or perform a pH titration experiment to determine the optimal condition for this compound binding and inhibition.
Possible Cause 2: Incorrect Divalent Cation Concentration Most ATP-dependent enzymes require a divalent cation, typically magnesium (Mg²⁺), for activity. The concentration of Mg²⁺ can influence the conformation of the ATP-binding pocket and the effective concentration of the Mg²⁺-ATP complex, which is often the true substrate.
-
Recommendation: The concentration of Mg²⁺ should be optimized for each specific enzyme. A common starting point is a 1:1 molar ratio with ATP, with an excess of free Mg²⁺ in the millimolar range (e.g., 2-5 mM). The presence of the 8-amino group on ATP might alter its affinity for Mg²⁺, necessitating a re-optimization of the cation concentration.
Possible Cause 3: High Endogenous ATP Concentration in Cellular Assays In cellular experiments, high intracellular ATP levels can outcompete this compound, masking its inhibitory effects.
-
Recommendation: Consider using metabolic inhibitors to deplete endogenous ATP levels prior to or in conjunction with this compound treatment. This can enhance the apparent potency of the analog.
Data Presentation: Recommended Buffer Components
The following tables summarize recommended starting concentrations for key buffer components in common experimental setups involving ATP analogs like this compound. These should be optimized for each specific application.
Table 1: General Kinase Assay Buffer Composition
| Component | Recommended Concentration Range | Purpose |
| Buffer Salt (e.g., HEPES, Tris-HCl) | 20-50 mM | Maintain stable pH |
| pH | 7.2 - 7.5 | Physiological pH |
| MgCl₂ | 5-10 mM | Divalent cation cofactor |
| NaCl or KCl | 50-150 mM | Maintain ionic strength |
| Dithiothreitol (DTT) | 0.5-1 mM | Reducing agent to protect enzyme |
| Bovine Serum Albumin (BSA) | 0.1 mg/mL | Stabilize the enzyme |
Table 2: In Vitro Transcription Assay Buffer Composition
| Component | Recommended Concentration Range | Purpose |
| Buffer Salt (e.g., Tris-HCl) | 20-40 mM | Maintain stable pH |
| pH | 7.9 - 8.1 | Optimal for RNA polymerase |
| MgCl₂ | 6-10 mM | Divalent cation cofactor |
| Dithiothreitol (DTT) | 1-5 mM | Reducing agent |
| Spermidine | 2 mM | Stabilize DNA and RNA |
| ATP, GTP, CTP, UTP | 0.5-1 mM each | Ribonucleotide substrates |
| This compound | Variable (for competition) | Competitive inhibitor |
Experimental Protocols
Protocol 1: Basic In Vitro Kinase Inhibition Assay
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare Kinase: Dilute the kinase to the desired concentration in the reaction buffer.
-
Prepare Substrate: Dissolve the peptide or protein substrate in the reaction buffer.
-
Prepare this compound: Prepare a stock solution of this compound in water and make serial dilutions in the reaction buffer.
-
Set up the reaction: In a microplate, add the kinase, substrate, and varying concentrations of this compound.
-
Initiate the reaction: Add a mixture of cold ATP and radiolabeled [γ-³²P]ATP to each well to a final desired concentration.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction: Spot the reaction mixture onto phosphocellulose paper and wash with phosphoric acid to remove unincorporated ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter to determine the extent of inhibition.
Protocol 2: In Vitro Transcription Inhibition Assay
-
Prepare Transcription Buffer: 40 mM Tris-HCl (pH 8.0), 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT.
-
Prepare DNA Template: Use a linearized plasmid DNA containing the promoter of interest.
-
Set up the reaction: In a microfuge tube, combine the transcription buffer, DNA template, and RNA polymerase.
-
Add Ribonucleotides: Add a mixture of GTP, CTP, UTP, and [α-³²P]UTP to the reaction.
-
Add Competitors: Add varying concentrations of this compound or a fixed concentration of cold ATP as a control.
-
Incubate: Incubate the reaction at 37°C for 1 hour.
-
Terminate and Analyze: Stop the reaction by adding a stop solution (e.g., formamide with loading dyes). Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.
Visualizations
Caption: Competitive inhibition of purinergic signaling by this compound.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
Validating 8-NH2-ATP as an ATP Competitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 8-NH2-ATP as a competitive inhibitor of ATP-dependent enzymes, particularly protein kinases. Due to the limited availability of direct experimental data on this compound's activity as a kinase inhibitor, this document outlines the established methodologies and expected outcomes for such a validation. We will use the well-characterized, broad-spectrum kinase inhibitor, Staurosporine, as a benchmark for comparison.
Introduction to ATP-Competitive Inhibition
Adenosine triphosphate (ATP) is the universal energy currency in biological systems, and it is a critical substrate for a vast array of enzymes, including the protein kinase family. Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.
ATP-competitive inhibitors are small molecules that bind to the ATP-binding pocket of a kinase, thereby preventing the binding of endogenous ATP and inhibiting the phosphotransferase reaction. The validation of a compound as a true ATP competitor is a critical step in its development as a potential therapeutic agent. This compound, an analog of ATP, has been described as an inactive form of ATP that can inhibit DNA and RNA synthesis.[1] This guide outlines the experimental procedures required to determine if its mechanism of action involves direct competition with ATP at the kinase active site.
Comparative Data Summary
The following tables present a hypothetical comparison of the expected experimental outcomes for this compound, assuming it acts as an ATP-competitive inhibitor, against the known ATP competitor, Staurosporine, and a non-competitive inhibitor.
Table 1: Kinase Inhibition Profile
| Compound | Target Kinase | Assay Type | IC50 (nM) at Km [ATP] |
| This compound (Hypothetical) | Kinase A | In vitro kinase assay | 500 |
| Kinase B | In vitro kinase assay | >10,000 | |
| Staurosporine (Reference) | Kinase A | In vitro kinase assay | 10 |
| Kinase B | In vitro kinase assay | 25 | |
| Non-Competitive Inhibitor | Kinase A | In vitro kinase assay | 200 |
Table 2: ATP Competition Assay
| Compound | Target Kinase | ATP Concentration | Fold Shift in IC50 | Mechanism of Inhibition |
| This compound (Hypothetical) | Kinase A | 10x Km | >10 | ATP-Competitive |
| Staurosporine (Reference) | Kinase A | 10x Km | >10 | ATP-Competitive |
| Non-Competitive Inhibitor | Kinase A | 10x Km | ~1 | Non-ATP-Competitive |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific peptide substrate, and a buffer system with optimal pH and salt concentrations.
-
Inhibitor Addition: Serial dilutions of this compound, Staurosporine (positive control), and a known non-competitive inhibitor (negative control) are added to the reaction wells.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP at a concentration equal to the Michaelis constant (Km) of the specific kinase. Radiolabeled [γ-³³P]ATP is often used for detection.
-
Incubation: The reaction is incubated at 30°C for a predetermined time, allowing for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
ATP Competition Assay
Objective: To confirm the ATP-competitive mechanism of inhibition of this compound.
Methodology:
-
IC50 Determination at Varying ATP Concentrations: The in vitro kinase inhibition assay described above is repeated with a key modification: the IC50 of this compound is determined at multiple concentrations of ATP, typically ranging from 0.1x Km to 100x Km.
-
Data Analysis: The IC50 values are plotted against the corresponding ATP concentrations. For an ATP-competitive inhibitor, a rightward shift (increase) in the IC50 value will be observed with increasing ATP concentrations. The data can be fitted to the Cheng-Prusoff equation to determine the inhibitor constant (Ki).
Visualizations
Caption: Experimental workflow for validating this compound as an ATP competitor.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by ATP competitors.
Caption: MAPK signaling pathway and points of inhibition by ATP competitors.
Conclusion
The validation of a compound as an ATP-competitive inhibitor is a multi-step process that requires rigorous biochemical characterization. While direct evidence for this compound as a kinase inhibitor is currently lacking, the experimental framework presented in this guide provides a clear path for its evaluation. By employing in vitro kinase assays and ATP competition studies, and by comparing its performance against established inhibitors like Staurosporine, researchers can definitively determine the mechanism of action of this compound and its potential as a tool compound or therapeutic lead targeting ATP-dependent enzymes.
References
8-NH2-ATP versus TNP-ATP: A Comparative Guide for Enzyme Binding Studies
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent nucleotide analogs is critical for accurately characterizing enzyme-ligand interactions. This guide provides a detailed comparison of two such analogs: 8-Aminoadenosine-5'-triphosphate (8-NH2-ATP) and 2'-(or-3')-O-(2,4,6-Trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP), outlining their properties and applications in enzyme binding studies.
While both this compound and TNP-ATP are analogs of adenosine triphosphate (ATP) used to probe nucleotide-binding sites in enzymes, the available scientific literature reveals a significant disparity in their characterization and utilization as fluorescent probes. TNP-ATP is a well-established and extensively documented fluorescent analog with a wealth of available data on its spectral properties and binding affinities to a wide range of enzymes. In contrast, this compound is less commonly employed as a fluorescent probe for enzyme binding studies, and consequently, there is a scarcity of publicly available quantitative data regarding its fluorescence characteristics and dissociation constants with various enzymes.
Performance Comparison
TNP-ATP is a highly environment-sensitive fluorophore. In aqueous solutions, it exhibits weak fluorescence. However, upon binding to the hydrophobic environment of an enzyme's ATP-binding pocket, its fluorescence intensity increases significantly, often accompanied by a blue shift in its emission maximum. This pronounced change in fluorescence provides a robust signal for monitoring binding events. In contrast, while this compound possesses intrinsic fluorescence, detailed studies characterizing its environmental sensitivity and fluorescence enhancement upon enzyme binding are not as readily available.
The affinity of TNP-ATP for ATP-binding sites is often significantly higher than that of ATP itself, with dissociation constants (Kd) typically in the nanomolar to low micromolar range. This high affinity can be advantageous in assays where the native substrate binds weakly. Information on the binding affinity of this compound is sparse, with some reports describing it as an inactive form of ATP that can induce apoptosis, suggesting its interaction with ATP-binding sites may differ fundamentally from that of a simple competitive ligand.
Data Presentation
The following table summarizes the available quantitative data for TNP-ATP. A comparable table for this compound cannot be provided at this time due to the limited data in the public domain.
| Fluorescent Analog | Excitation Max (λex) | Emission Max (λem) | Key Spectral Change Upon Binding | Dissociation Constant (Kd) Range | Reference(s) |
| TNP-ATP | ~408 nm, ~470 nm | ~561 nm (in water) | Significant fluorescence enhancement and blue shift | Nanomolar to Micromolar | [1][2] |
| This compound | Not well-documented for binding studies | Not well-documented for binding studies | Not well-documented for binding studies | Data not readily available |
Experimental Protocols
Determining Enzyme-TNP-ATP Binding Affinity via Fluorescence Titration
This protocol describes a standard method for measuring the dissociation constant (Kd) of TNP-ATP binding to a kinase.
Materials:
-
Purified enzyme (e.g., a protein kinase)
-
TNP-ATP stock solution (e.g., 1 mM in buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2)
-
Fluorometer with excitation and emission monochromators
-
Cuvette or microplate
Procedure:
-
Preparation:
-
Prepare a series of dilutions of the TNP-ATP stock solution in Assay Buffer.
-
Prepare a solution of the purified enzyme at a constant concentration in Assay Buffer. The enzyme concentration should ideally be below the expected Kd.
-
-
Fluorescence Measurement:
-
Set the fluorometer to the excitation wavelength for TNP-ATP (typically around 410 nm) and scan the emission from 500 nm to 600 nm.[3]
-
To a cuvette containing the enzyme solution, add increasing concentrations of TNP-ATP.
-
After each addition, allow the system to equilibrate (the binding is often rapid) and record the fluorescence emission spectrum or the intensity at the peak emission wavelength.[3]
-
-
Data Analysis:
-
Correct the fluorescence intensity readings for dilution.
-
Plot the change in fluorescence intensity as a function of the TNP-ATP concentration.
-
Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).[4]
-
General Protocol for Investigating Enzyme-Fluorescent ATP Analog Binding
Due to the lack of specific, established protocols for this compound in the literature, a general approach for a fluorescent ATP analog is provided. This would require significant optimization for this compound.
Materials:
-
Purified enzyme
-
This compound stock solution
-
Assay Buffer
-
Spectrofluorometer
Procedure:
-
Characterize Fluorescence Properties:
-
Determine the optimal excitation and emission wavelengths for this compound in the Assay Buffer.
-
Assess the environmental sensitivity of this compound's fluorescence by measuring its spectrum in solvents of varying polarity.
-
-
Binding Assay:
-
Perform a titration experiment as described for TNP-ATP, using the determined optimal excitation and emission wavelengths for this compound.
-
Monitor for changes in fluorescence intensity or a shift in the emission spectrum upon addition of the enzyme.
-
-
Data Analysis:
-
If a significant and saturable change in fluorescence is observed, plot the data and fit to a binding model to estimate the Kd.
-
Signaling Pathway and Experimental Workflow Diagrams
To illustrate the context of these binding studies, a representative signaling pathway involving a protein kinase and a generalized experimental workflow are depicted below using the DOT language for Graphviz.
Caption: A diagram illustrating a generic signal transduction pathway mediated by a protein kinase.
Caption: A flowchart of the key steps in a fluorescence-based enzyme binding assay.
Conclusion
For researchers studying enzyme kinetics and binding, TNP-ATP stands out as a well-characterized and reliable fluorescent probe. Its significant fluorescence enhancement and the wealth of comparative data make it a strong choice for quantifying enzyme-ATP interactions. The utility of this compound as a fluorescent probe for enzyme binding studies is less established. While it may have specific applications, the lack of comprehensive data on its fluorescent properties and binding affinities necessitates thorough preliminary characterization by any researcher considering its use. Therefore, for general enzyme binding studies, TNP-ATP is currently the more pragmatic and well-supported option. Further research into the fluorescence properties of this compound and other 8-substituted ATP analogs could, however, open up new avenues for probing enzyme mechanisms.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-ATP - Wikipedia [en.wikipedia.org]
- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Anti-ATP Antibody Cross-Reactivity with 8-NH2-ATP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of anti-ATP antibodies with 8-aminoadenosine-5'-triphosphate (8-NH2-ATP), a structurally similar analog of adenosine-5'-triphosphate (ATP). Understanding the specificity of anti-ATP antibodies is crucial for the accurate interpretation of experimental results in various research applications, including immunoassays and drug development. This document outlines the necessary experimental protocols, presents a model for data comparison, and visualizes key workflows and biological pathways.
Comparative Analysis of Antibody Affinity
The cross-reactivity of an anti-ATP antibody is determined by its binding affinity to ATP versus its affinity for ATP analogs like this compound. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying this. In this assay, free ATP or this compound in solution competes with ATP immobilized on a microplate well for binding to a limited amount of anti-ATP antibody. A lower IC50 value (the concentration of analyte that inhibits 50% of the antibody binding) indicates a higher binding affinity.
Below is a hypothetical dataset illustrating how the results of such a comparative analysis could be presented.
Table 1: Hypothetical Binding Affinity and Cross-Reactivity of Anti-ATP Antibody with ATP and this compound
| Analyte | IC50 (nM) | Relative Affinity (%) (Compared to ATP) | Cross-Reactivity (%) |
| ATP | 10 | 100 | 100 |
| This compound | 500 | 2 | 2 |
-
IC50: The concentration of the analyte required to inhibit 50% of the maximal binding of the anti-ATP antibody to the coated ATP.
-
Relative Affinity (%): Calculated as (IC50 of ATP / IC50 of this compound) x 100.
-
Cross-Reactivity (%): Indicates the degree to which this compound cross-reacts with the antibody, calculated similarly to relative affinity.
Experimental Protocols
A competitive ELISA is the recommended method for determining the cross-reactivity of anti-ATP antibodies.[1][2][3][4][5][6]
Competitive ELISA Protocol for ATP and this compound
Materials:
-
High-binding 96-well microplate
-
Anti-ATP antibody
-
ATP and this compound standards of known concentration
-
ATP-conjugate (e.g., ATP-BSA) for coating
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-linked secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the ATP-conjugate to an optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of ATP and this compound standards in assay buffer.
-
In separate tubes, mix 50 µL of each standard dilution with 50 µL of a fixed, predetermined concentration of the anti-ATP antibody.
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-linked secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Reading:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the analyte concentrations for both ATP and this compound.
-
Determine the IC50 value for each analyte from the resulting sigmoidal curves.
-
Calculate the cross-reactivity of the antibody with this compound relative to ATP.
-
Visualizing Experimental and Biological Contexts
Diagrams are essential for understanding complex workflows and biological pathways. Below are Graphviz DOT scripts and the resulting diagrams for the competitive ELISA workflow and a simplified ATP signaling pathway.
Competitive ELISA Workflow
Competitive ELISA workflow for cross-reactivity assessment.
Simplified P2Y Receptor Signaling Pathway
Extracellular ATP is a key signaling molecule that activates purinergic receptors, such as the G-protein coupled P2Y receptors.[7][8][9][10][11] Understanding this pathway is important as an anti-ATP antibody could potentially modulate these effects, and its cross-reactivity with analogs like this compound would determine its specificity in such biological contexts.
Simplified P2Y receptor-mediated signaling pathway.
Conclusion
This guide provides a structured approach for researchers to assess the cross-reactivity of anti-ATP antibodies with this compound. By employing a competitive ELISA, generating comparative data, and understanding the relevant biological pathways, scientists can ensure the specificity and reliability of their immunological assays. The provided protocols and visualizations serve as a foundational template for designing and executing these critical validation experiments.
References
- 1. ATP ELISA Kit (A4025) [antibodies.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. sinobiological.com [sinobiological.com]
- 5. microbenotes.com [microbenotes.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | P2X and P2Y receptor signaling in red blood cells [frontiersin.org]
- 9. Purinergic signaling in inflammatory cells: P2 receptor expression, functional effects, and modulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide: 8-NH2-ATP versus ATPγS in Kinase Assays
For researchers, scientists, and drug development professionals, understanding the nuances of ATP analogs is critical for designing robust and informative kinase assays. This guide provides an objective comparison of two commonly referenced ATP analogs, 8-aminoadenosine-5'-triphosphate (8-NH2-ATP) and Adenosine-5'-O-(3-thiotriphosphate) (ATPγS), highlighting their distinct roles and applications in studying kinase function.
While both are structural analogs of adenosine triphosphate (ATP), their utility in kinase assays is fundamentally different. ATPγS predominantly serves as a substrate, enabling the study of phosphorylation, whereas this compound primarily functions as an inhibitor, offering a tool to probe kinase-dependent signaling pathways.
At a Glance: Key Differences
| Feature | This compound | ATPγS (Adenosine-5'-O-(3-thiotriphosphate)) |
| Primary Role in Kinase Assays | Competitive Inhibitor | Substrate (Thiophosphoryl Donor) |
| Mechanism of Action | Competes with ATP for binding to the kinase active site. Its cellular metabolite, 8-amino-ATP, can inhibit kinases such as CDK7 and CDK9, leading to transcription inhibition.[1] | The γ-phosphate is replaced by a thiophosphate group. It is utilized by many kinases to thiophosphorylate substrates. The resulting thiophosphate is resistant to phosphatases. |
| Typical Application | Investigating the role of specific kinases in cellular processes like transcription by inhibiting their activity. | Identifying kinase substrates, studying kinase kinetics, and as a key component in analog-sensitive kinase technology.[2] |
| Detection in Assays | Inhibition of kinase activity is measured (e.g., reduced substrate phosphorylation). | The incorporated thiophosphate can be detected using specific antibodies after alkylation or by using radiolabeled [³⁵S]ATPγS.[3] |
In-Depth Comparison
This compound: A Kinase Inhibitor for Transcriptional Studies
8-Amino-adenosine, the precursor to this compound, is known to be cytotoxic to various cell lines.[4] This cytotoxicity is attributed to its intracellular conversion to 8-amino-ATP, which then exerts its effects through multiple mechanisms. A primary mode of action is the inhibition of RNA synthesis.[4] This occurs in part through the depletion of endogenous ATP pools and, more directly, by inhibiting the activity of cyclin-dependent kinases (CDKs) involved in transcription, such as CDK7 and CDK9.[1][4]
In the context of a kinase assay, this compound acts as a competitive inhibitor, binding to the ATP-binding pocket of sensitive kinases and preventing the binding of the natural substrate, ATP. This inhibitory action makes it a useful tool for dissecting the involvement of specific kinases in complex signaling pathways, particularly those regulating transcription.
ATPγS: A Versatile Substrate for Tracking Kinase Activity
In contrast to the inhibitory nature of this compound, ATPγS is widely utilized by a broad range of protein kinases as a substrate for the transfer of its γ-thiophosphate group to a protein or peptide substrate. The resulting thiophosphorylated product is advantageous for several reasons:
-
Phosphatase Resistance: The thiophosphate ester bond is more resistant to cleavage by phosphatases compared to a standard phosphate ester bond. This increased stability allows for the accumulation of the modified substrate, facilitating its detection.
-
Unique Chemical Handle: The sulfur atom in the thiophosphate group provides a unique chemical handle that can be specifically targeted for detection or enrichment. Following the kinase reaction, the thiophosphorylated substrate can be alkylated, creating a thiophosphate ester that can be recognized by specific antibodies.[3] This allows for sensitive and specific detection of the kinase's activity.
-
Analog-Sensitive Kinase Technology: ATPγS and its derivatives are fundamental to the powerful "analog-sensitive" (AS) kinase technology. In this approach, a "gatekeeper" residue in the ATP-binding pocket of a kinase of interest is mutated to a smaller amino acid. This modification creates a unique pocket that allows the engineered kinase to utilize bulky N6-substituted ATPγS analogs that are not accepted by wild-type kinases.[4] This enables the specific labeling and identification of the direct substrates of a single kinase within a complex cellular environment.
While many kinases can utilize ATPγS, the efficiency of this reaction can vary. For some kinases, the kinetics of thiophosphorylation may be slower than phosphorylation with ATP.[5] However, assay conditions can often be optimized, for instance, by using different divalent cations like Mn²⁺ or Co²⁺ instead of Mg²⁺, to enhance the rate of thiophosphorylation.[5]
Experimental Protocols
General Kinase Assay Protocol using ATPγS
This protocol outlines a typical workflow for an in vitro kinase assay using ATPγS, followed by detection of the thiophosphorylated substrate by Western blotting.
Materials:
-
Purified active kinase of interest
-
Kinase substrate (protein or peptide)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATPγS solution
-
Alkylation reagent (e.g., p-Nitrobenzylmesylate - PNBM)
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-thiophosphate ester antibody
-
Secondary antibody: HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, prepare the kinase reaction mixture on ice. A typical reaction might contain:
-
Kinase reaction buffer
-
Purified kinase (e.g., 50-100 ng)
-
Substrate (e.g., 1-5 µg)
-
Make up to the final volume with sterile water.
-
-
-
Initiate the Reaction:
-
Add ATPγS to a final concentration of 50-100 µM to start the reaction.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically.
-
-
Stop the Reaction (Optional):
-
The reaction can be stopped by adding EDTA to a final concentration that chelates the divalent cations (e.g., 20 mM EDTA if using 10 mM MgCl₂).
-
-
Alkylation:
-
Add the alkylating agent, PNBM, to a final concentration of 2.5 mM.
-
Incubate at room temperature for 1-2 hours.[5]
-
-
Sample Preparation for SDS-PAGE:
-
Add SDS-PAGE sample loading buffer to the reaction mixture.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-thiophosphate ester primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
General Kinase Inhibition Assay Protocol using this compound
This protocol describes a general method to assess the inhibitory potential of this compound on a specific kinase.
Materials:
-
Purified active kinase of interest
-
Kinase substrate (protein or peptide)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)
-
This compound solution at various concentrations
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper for radiolabeled assays, or specific antibodies for non-radiolabeled assays)
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare the kinase reaction mixtures on ice. Each reaction should contain:
-
Kinase reaction buffer
-
Purified kinase
-
Substrate
-
Varying concentrations of this compound (and a no-inhibitor control).
-
-
-
Pre-incubation (Optional):
-
Pre-incubate the kinase with this compound for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
-
Initiate the Reaction:
-
Add ATP to start the reaction. The concentration of ATP should ideally be at or near the Km for the kinase to accurately determine the IC50 of the inhibitor.
-
Incubate the reactions at 30°C for a time that falls within the linear range of the kinase activity.
-
-
Stop the Reaction:
-
Stop the reactions by adding a stop solution (e.g., a solution containing a high concentration of EDTA or by spotting onto phosphocellulose paper and immersing in phosphoric acid for radiolabeled assays).
-
-
Detection and Quantification:
-
Quantify the amount of substrate phosphorylation in each reaction.
-
Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.
-
Visualizing the Concepts
Kinase Assay Workflow
Caption: A generalized workflow for a kinase assay using ATP analogs.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of transcription by this compound via CDK7/CDK9.
Substrate Labeling using ATPγS in Analog-Sensitive Kinases
Caption: Specific substrate labeling by an analog-sensitive kinase with a bulky ATPγS analog.
Conclusion
References
- 1. Catalytic Mechanisms and Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of ATP analogs for phosphorylation-dependent kinase-substrate crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.cn [abcam.cn]
Decoding Specificity: A Guide to Validating Protein Labeling with ATP Analogs
For researchers, scientists, and drug development professionals, ensuring the specific labeling of target proteins is paramount for the integrity of experimental outcomes. This guide provides a comprehensive comparison of methods to validate the specificity of protein labeling using ATP analogs, with a focus on the widely used photoaffinity probe 8-Azido-ATP (8-N3-ATP). We will also briefly address 8-Amino-ATP (8-NH2-ATP) and introduce alternative labeling strategies to provide a thorough comparative landscape.
The identification of protein-ligand interactions is fundamental to understanding cellular processes and for the development of novel therapeutics. ATP analogs are invaluable tools for identifying and characterizing ATP-binding proteins. However, the use of these analogs necessitates rigorous validation to ensure that the observed labeling is specific to the intended target and not a result of non-specific interactions.
Understanding the Probes: 8-N3-ATP vs. This compound
While both are analogs of ATP, their applications in protein research differ significantly. 8-N3-ATP is a photo-reactive compound widely used for photoaffinity labeling.[1][2] Upon exposure to UV light, the azido group forms a highly reactive nitrene that can covalently bond to nearby amino acid residues within the ATP-binding pocket of a protein.[1] In contrast, this compound is generally considered an inactive form of ATP.[3] While it has been studied for its effects on cellular processes like apoptosis and nucleic acid synthesis, it is not typically employed for protein labeling due to the lack of a reactive group for covalent attachment.[3]
Core Validation Strategy: The Competition Assay
The gold standard for validating the specificity of any affinity-based labeling, including with 8-N3-ATP, is the competition assay.[4][5][6] The principle is straightforward: if the labeling by the ATP analog is specific to the ATP-binding site, then pre-incubating the protein with an excess of natural, unlabeled ATP should prevent the analog from binding and, consequently, reduce the labeling signal in a dose-dependent manner.[4][6]
Experimental Workflow for Specificity Validation
A typical workflow for a competition experiment to validate 8-N3-ATP labeling specificity involves several key steps.
Caption: Workflow for a competition assay to validate 8-N3-ATP labeling specificity.
Data Presentation: Interpreting the Results
The results of a competition assay can be effectively summarized in a table to compare the extent of labeling under different conditions.
| Condition | 8-N3-ATP Concentration | Competitor (ATP) Concentration | Observed Labeling Intensity (Arbitrary Units) | % Reduction in Labeling |
| Control | 10 µM | 0 µM | 100 | 0% |
| Experimental 1 | 10 µM | 100 µM | 55 | 45% |
| Experimental 2 | 10 µM | 500 µM | 20 | 80% |
| Experimental 3 | 10 µM | 1 mM | 5 | 95% |
| No UV Control | 10 µM | 0 µM | <1 | >99% |
A significant, dose-dependent decrease in labeling intensity in the presence of excess unlabeled ATP provides strong evidence for the specificity of the 8-N3-ATP probe for the ATP-binding site. A "no UV" control is also critical to demonstrate that the labeling is dependent on the photoactivation of the azido group.[4]
Alternative and Complementary Validation Approaches
While competition assays are central, other methods can provide further confidence in the specificity of labeling or offer alternative strategies for identifying ATP-binding proteins.
| Method | Principle | Advantages | Disadvantages |
| Analog-Sensitive Kinase (AS-Kinase) System | An engineered kinase with a modified ATP-binding pocket accepts a bulky ATP analog (e.g., N6-substituted ATP) that wild-type kinases cannot. This allows for the specific labeling of the substrates of the engineered kinase.[7][8] | High degree of specificity for the substrates of a particular kinase.[7] | Requires genetic modification of the target protein; not suitable for identifying unknown ATP-binding proteins in a complex mixture. |
| Label-Free Methods (e.g., Thermal Proteome Profiling) | Measures changes in the thermal stability of proteins upon ligand binding. Specific binding of a ligand will typically increase the melting temperature of the target protein.[9] | Does not require modification of the ligand or protein; can be performed in a cellular context. | Indirect method; may not be suitable for all proteins; can be technically demanding. |
| Fluorescence-Based Assays | A fluorescent ATP analog is used, and binding is detected by a change in fluorescence polarization or intensity. Competition with a non-fluorescent ligand can be used to determine binding affinity and specificity. | Allows for real-time measurement of binding; can be adapted for high-throughput screening. | The fluorescent tag may alter the binding properties of the ATP analog. |
Experimental Protocols
General Protocol for Photoaffinity Labeling with 8-N3-ATP and Competition Assay
This protocol provides a general framework. Optimization for each specific protein and experimental system is crucial.[1]
-
Preparation of Reagents:
-
Target protein solution (e.g., purified protein in a suitable buffer or cell lysate).
-
8-N3-ATP stock solution (e.g., 10 mM in buffer, protected from light).
-
Competitor stock solution (e.g., 100 mM ATP in buffer).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
-
-
Incubation:
-
Control Reaction: In a microcentrifuge tube, combine the target protein with the reaction buffer and the desired final concentration of 8-N3-ATP.
-
Competition Reaction: In a separate tube, pre-incubate the target protein and reaction buffer with an excess of the competitor (e.g., 100-fold molar excess of ATP) for 15-30 minutes at room temperature. Then, add the 8-N3-ATP.
-
No UV Control: Prepare a control reaction as described above but do not expose it to UV light.
-
Incubate all samples for a short period (e.g., 5-10 minutes) at room temperature in the dark.
-
-
UV Cross-linking:
-
Place the samples on ice and irradiate with a UV lamp (e.g., 254 nm or 312 nm) for a predetermined optimal time (e.g., 5-20 minutes). The distance from the UV source and irradiation time should be optimized.
-
-
Analysis:
-
Add SDS-PAGE loading buffer to stop the reaction.
-
Separate the proteins by SDS-PAGE.
-
Detect the labeled protein. If using a radiolabeled or biotinylated 8-N3-ATP, this can be done by autoradiography or a streptavidin-HRP conjugate followed by chemiluminescence, respectively.
-
Quantify the band intensities to determine the extent of labeling and the reduction in the presence of the competitor.
-
Caption: Logical diagram for interpreting competition assay results.
Conclusion
Validating the specificity of protein labeling is a critical step in ensuring the reliability of experimental data. While this compound is not a conventional labeling agent, the principles of specificity validation are broadly applicable. For widely used probes like 8-N3-ATP, the competition assay remains the most direct and convincing method to demonstrate specific binding to the intended target site. By employing the protocols and comparative approaches outlined in this guide, researchers can confidently interpret their labeling results and advance their understanding of protein-ligand interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The photoaffinity probe 8-N3[alpha-32P]ATP labels the ATP-binding sites of rabbit neutrophil and skeletal muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of ATP analogues to cross-link and label P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling and Identification of Direct Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-NH2-ATP and mant-ATP for Studying Protein-Ligand Interactions
For researchers in drug discovery and the life sciences, the study of protein-ligand interactions is fundamental. Fluorescent analogs of natural ligands, such as adenosine triphosphate (ATP), are invaluable tools in this endeavor, enabling real-time, quantitative analysis of binding events. Among the myriad of available ATP analogs, 8-amino-ATP (8-NH2-ATP) and N-methylanthraniloyl-ATP (mant-ATP) are two commonly employed probes. This guide provides a detailed comparative analysis of these two molecules, summarizing their properties, applications, and the experimental data supporting their use.
Introduction to Fluorescent ATP Analogs
Fluorescent ATP analogs are synthetic molecules that mimic the structure of ATP but contain a fluorophore. This modification allows researchers to monitor their binding to ATP-binding proteins, such as kinases, by detecting changes in fluorescence. These changes can manifest as an increase or decrease in fluorescence intensity, a shift in the emission wavelength, or alterations in fluorescence polarization. Such analogs are instrumental in high-throughput screening for potential drug candidates that target ATP-binding sites.
This compound is an ATP analog where an amino group replaces a hydrogen atom at the 8th position of the adenine ring. While it can be labeled with external fluorophores, its intrinsic fluorescence properties are not well-characterized in the context of a standalone fluorescent probe. It is often described as an inactive form of ATP and has been shown to inhibit RNA and DNA synthesis.
mant-ATP is an ATP analog where the N-methylanthraniloyl group, a fluorophore, is attached to the ribose sugar of the adenosine. The fluorescence of the mant group is highly sensitive to the polarity of its environment.[1] This property makes it an excellent probe for studying binding events, as the fluorescence intensity typically increases and the emission spectrum shifts to shorter wavelengths (a "blue shift") when the molecule moves from a polar aqueous environment to a nonpolar, hydrophobic binding pocket of a protein.[2]
Quantitative Data Comparison
A direct, head-to-head quantitative comparison of the intrinsic fluorescence properties of this compound and mant-ATP is challenging due to the limited data on the former's inherent fluorescence. However, we can compile the available data for each compound to facilitate an informed choice for specific applications.
| Property | This compound | mant-ATP |
| Modification Position | 8-position of the adenine ring | 2' or 3' position of the ribose |
| Intrinsic Fluorophore | Purine ring (potential, but weak) | N-methylanthraniloyl group |
| Excitation Wavelength (λex) | Not well-documented for intrinsic fluorescence | ~350-360 nm[2][3] |
| Emission Wavelength (λem) | Not well-documented for intrinsic fluorescence | ~440-450 nm[2][4] |
| Quantum Yield (Φ) | Not well-documented for intrinsic fluorescence. 2-aminopurine, an isomer, has a high quantum yield of 0.66 in water.[5] | 0.22 in aqueous solution (pH 8)[2] |
| Environmental Sensitivity | Not well-documented | High; fluorescence increases in nonpolar environments[1][3] |
| Binding Affinity (Kd) | Limited data available. | Varies depending on the protein. For example, Kd values of 4.8 µM and 14 µM for mant-ATP binding to A-CAT in the presence and absence of MgCl2, respectively, have been reported.[6] The dissociation constant for mant-ATP with protein kinase A is approximately threefold higher than that for ATP.[4] |
Experimental Protocols and Methodologies
The primary application for both this compound and mant-ATP in the context of this comparison is in assays to study protein-ligand binding, particularly for ATP-binding proteins like kinases.
Kinase Binding Assay Using Fluorescence Titration
This method is used to determine the dissociation constant (Kd) of a fluorescent ligand for a protein. The protocol involves titrating a fixed concentration of the protein with increasing concentrations of the fluorescent ATP analog and measuring the resulting change in fluorescence.
General Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the purified protein of interest in a suitable buffer (e.g., Tris-HCl or HEPES with MgCl2).
-
Prepare a stock solution of the fluorescent ATP analog (mant-ATP or fluorescently labeled this compound) in the same buffer.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths for the chosen analog. For mant-ATP, excitation is typically around 355 nm and emission is monitored around 448 nm.[3]
-
To a cuvette containing the buffer, add the protein to a final concentration typically in the low micromolar range.
-
Record the baseline fluorescence.
-
Add small aliquots of the fluorescent ATP analog stock solution to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity readings for dilution.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.
-
Competition Binding Assay
This assay is used to determine the binding affinity of a non-fluorescent compound (like unlabeled ATP or a potential inhibitor) by measuring its ability to displace a fluorescent ligand from the protein's binding site.
General Protocol:
-
Preparation of Solutions:
-
Prepare solutions of the protein and the fluorescent ATP analog as described above.
-
Prepare a series of dilutions of the non-fluorescent competitor.
-
-
Fluorescence Measurement:
-
Incubate the protein with a fixed concentration of the fluorescent ATP analog that gives a significant fluorescence signal.
-
Add increasing concentrations of the competitor to the protein-ligand mixture.
-
Measure the fluorescence intensity at each competitor concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
The decrease in fluorescence indicates the displacement of the fluorescent ligand.
-
The data can be fitted to a competitive binding equation to determine the IC50 of the competitor, from which the Ki (inhibition constant) can be calculated.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using the DOT language can effectively illustrate the logic and steps involved in these experimental procedures and the signaling pathways they are used to investigate.
Caption: Workflow for determining binding affinity using fluorescence titration.
Caption: Workflow for determining inhibitor affinity using a competition binding assay.
Caption: Role of ATP and its analogs in a generic kinase signaling pathway.
Conclusion and Recommendations
The choice between this compound and mant-ATP as a fluorescent probe largely depends on the specific experimental goals and the available instrumentation.
mant-ATP is a well-established and characterized fluorescent ATP analog. Its environmentally sensitive fluorescence provides a robust signal upon binding to the hydrophobic ATP-binding pockets of many proteins, making it an excellent choice for:
-
Direct binding assays to determine Kd.
-
High-throughput screening for inhibitors using competition assays.
-
Studies where a significant change in fluorescence upon binding is desirable.
This compound , on the other hand, is less characterized as an intrinsic fluorescent probe. Its primary utility in fluorescence-based assays appears to be as a scaffold for the attachment of other fluorophores. Researchers might consider using fluorescently labeled this compound if:
-
The modification at the 8-position of the adenine ring is less likely to interfere with binding to the protein of interest compared to a modification on the ribose.
-
A specific fluorescent label with desired photophysical properties (e.g., longer wavelength excitation/emission to reduce background fluorescence) is required.
For researchers looking for a ready-to-use, environmentally sensitive fluorescent ATP analog, mant-ATP is the more straightforward and well-supported choice . If the intrinsic properties of this compound are to be explored, further characterization of its fluorescence quantum yield, environmental sensitivity, and binding affinities to various proteins is necessary. In the absence of such data, its use as a standalone fluorescent probe remains speculative.
References
- 1. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic properties of MANT-ATP in aqueous solution (pH 8)—Table 17.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 4. Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Control Experiments for 8-NH2-ATP-Based Assays: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The use of ATP analogs like 8-aminoadenosine-5'-O-triphosphate (8-NH2-ATP) is integral to studying the kinetics and inhibition of ATP-dependent enzymes such as kinases and ATPases. The 8-amino modification can serve as a handle for attaching reporter molecules or may alter the analog's interaction with the enzyme's active site. However, interpreting data from these assays is impossible without a rigorous set of controls. This guide provides an objective comparison of essential control experiments, complete with supporting data frameworks and detailed protocols, to ensure the validity and reproducibility of your findings.
The Foundational Role of Controls
In any enzyme assay, controls are not merely best practice; they are fundamental to validating the experiment.[1] They ensure that the observed signal is a direct result of the specific enzymatic activity under investigation. Positive controls confirm that the assay components are functional, while negative controls identify non-specific signals and false positives.[1]
The logical relationship between different types of controls is crucial for robust assay design. Each control answers a specific question about the assay's performance, from reagent integrity to enzyme specificity.
Caption: Logical relationships of essential controls in an enzyme assay.
Comparison of Key Control Reagents for this compound Assays
When using a modified analog like this compound, the choice of control reagents is critical for interpreting how the modification affects enzyme interaction. The ideal control set compares the analog's performance against the natural substrate and other nucleotides to test for specificity and potential artifacts.
| Control Reagent | Purpose | Expected Outcome (Relative Signal) | Interpretation of Result |
| This compound | Test Condition | Variable (Test Signal) | This is the experimental measurement of enzyme activity with the ATP analog. |
| Natural ATP | Positive Control: Establishes baseline activity with the native substrate. | ++++ | Confirms enzyme is active and provides a benchmark for comparing the analog's efficiency. |
| No Nucleotide | Negative Control: Measures background signal in the absence of the energy source. | - | Ensures the signal is dependent on the presence of ATP or its analog. |
| No Enzyme | Negative Control: Controls for non-enzymatic hydrolysis or signal generation. | - | Confirms that the measured activity is catalyzed by the enzyme of interest. |
| ATPγS | Binding vs. Hydrolysis Control: A slowly hydrolyzable analog.[2][3] | ++ | A strong signal suggests the assay detects binding, while a weak signal indicates it relies on rapid hydrolysis. Useful for dissecting the catalytic cycle.[2] |
| AMP-PNP | Non-Hydrolyzable Control: Binds to the active site but is not hydrolyzed.[2][4] | + / - | A signal indicates the assay detects nucleotide binding. No signal confirms the assay measures product formation (hydrolysis).[5] |
| GTP / CTP | Specificity Control: Tests the enzyme's selectivity for adenosine-based nucleotides. | - | No signal confirms the enzyme is a specific ATPase/kinase and does not utilize other NTPs. |
Experimental Design and Protocols
A well-designed experiment systematically incorporates all necessary controls. The following protocol outlines a generic kinase assay, which is a primary application for this compound, designed to measure the phosphorylation of a peptide substrate.
Kinases are central to signaling pathways, transferring a phosphate group from ATP to a substrate protein, thereby activating or deactivating downstream processes. An this compound assay aims to quantify this catalytic step.
Caption: A generic kinase signaling pathway illustrating the reaction measured.
This protocol is adapted for a 96-well plate format and uses a luciferase-based system (e.g., Kinase-Glo®) that measures ATP depletion. A decrease in luminescence corresponds to higher kinase activity.[6][7]
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- Enzyme Stock: Prepare purified kinase in kinase buffer to a 2X final concentration (e.g., 20 nM for a 10 nM final concentration).
- Substrate Stock: Prepare peptide substrate in kinase buffer to a 2X final concentration (e.g., 200 µM for a 100 µM final concentration).
- Nucleotide Stocks: Prepare this compound and all control nucleotides (ATP, ATPγS, GTP, etc.) in nuclease-free water to a 10X final concentration (e.g., 100 µM for a 10 µM final concentration).
2. Experimental Workflow:
The workflow should be meticulously planned to ensure all controls are run in parallel with the test conditions.
Caption: Standard workflow for a luminescence-based kinase assay.
3. Plate Layout (Example):
- Wells A1-A3 (Test): 25 µL 2X Kinase + 25 µL 2X Substrate + 5 µL 10X this compound.
- Wells B1-B3 (Positive Control): 25 µL 2X Kinase + 25 µL 2X Substrate + 5 µL 10X ATP.
- Wells C1-C3 (Negative Control - No Enzyme): 25 µL Kinase Buffer + 25 µL 2X Substrate + 5 µL 10X this compound.
- Wells D1-D3 (Specificity Control): 25 µL 2X Kinase + 25 µL 2X Substrate + 5 µL 10X GTP.
- Wells E1-E3 (Blank): 25 µL Kinase Buffer + 25 µL Kinase Buffer + 5 µL 10X this compound.
- Continue for other controls like ATPγS and AMP-PNP.
4. Procedure:
- Add 25 µL of 2X Kinase solution or Kinase Buffer to the appropriate wells of a 96-well plate.
- Add 25 µL of 2X peptide substrate to all wells except the blank.
- To initiate the kinase reaction, add 5 µL of the respective 10X nucleotide stock to the appropriate wells.[8] The total volume is now 55 µL.
- Mix gently by shaking the plate for 30 seconds.
- Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
- Add 50 µL of a commercial ATP detection reagent (like Kinase-Glo®) to all wells to stop the reaction and initiate the luminescence signal.[6][9]
- Incubate at room temperature for 10 minutes to stabilize the signal.
- Measure luminescence using a plate reader.
Data Interpretation
Properly interpreting the data from your controls is the final and most critical step.
-
High Signal (Low Luminescence) in Positive Control (Natural ATP): Confirms that your enzyme, substrate, and buffer system are all active and compatible.[1]
-
Low Signal (High Luminescence) in Negative Controls (No Enzyme/No Nucleotide): Validates that the activity is enzyme-dependent and requires an energy source. The signal from these wells represents the background.
-
Signal with this compound vs. Natural ATP: The ratio of these signals indicates how well the enzyme utilizes the analog. A significantly lower signal suggests the 8-amino modification hinders binding or catalysis.
-
Signal with ATPγS or AMP-PNP: If you are using a detection method that measures product formation (e.g., ADP-Glo), you expect little to no signal with non-hydrolyzable analogs.[5][9] If your method detects ATP binding, you may still see a signal.[10]
-
No Signal with GTP/CTP: Demonstrates the specificity of your enzyme for adenosine triphosphate, a key characteristic for most kinases.
By systematically applying this comprehensive control strategy, researchers can confidently validate their findings in this compound-based assays, ensuring that the data is both accurate and publishable.
References
- 1. quora.com [quora.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Non-hydrolyzable ATP Derivative Generates a Stable Complex in a Light-inducible Two-component System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. In vitro kinase assay [protocols.io]
- 9. biomolecularsystems.com [biomolecularsystems.com]
- 10. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
Confirming 8-NH2-ATP Modification: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate confirmation of nucleotide modifications is paramount. This guide provides a detailed comparison of mass spectrometry-based approaches and alternative methods for the validation of 8-amino-adenosine-5'-triphosphate (8-NH2-ATP) modification. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound Modification
8-amino-ATP is a synthetic analog of adenosine triphosphate (ATP) where an amino group replaces the hydrogen atom at the 8th position of the adenine nucleobase. This modification can serve as a valuable tool in biochemical and pharmacological research, for instance, as a probe for ATP-binding sites in enzymes like protein kinases. The covalent or non-covalent incorporation of this compound into proteins or nucleic acids requires robust analytical methods for confirmation and characterization.
Mass Spectrometry: The Gold Standard for Modification Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive method for identifying and characterizing post-translational modifications (PTMs) and other molecular modifications.[1][2] Its high sensitivity, specificity, and ability to pinpoint the exact site of modification make it a powerful tool for confirming this compound incorporation.
Principle of Mass Spectrometry Detection
The core principle behind the mass spectrometric detection of an this compound modification lies in the precise measurement of the mass-to-charge ratio (m/z) of molecules. The addition of an amino group at the 8th position of the adenine ring of ATP results in a predictable mass shift.
The monoisotopic mass of the adenine (C5H5N5) in ATP is 135.0545 Da. The addition of an amino group (-NH2) and the removal of a hydrogen atom (-H) results in a net mass change.
-
Mass of -NH2: 16.0187 Da
-
Mass of -H: 1.0078 Da
-
Mass Shift: 16.0187 Da - 1.0078 Da = +15.0109 Da
Therefore, a peptide or protein modified with this compound will exhibit a characteristic mass increase of 15.0109 Da for each modification on the adenine moiety of an incorporated ATP.
Experimental Workflow for Mass Spectrometry Analysis
Detailed Experimental Protocol: LC-MS/MS Analysis of this compound Modified Peptides
1. Sample Preparation:
-
Protein Digestion: The protein sample containing the putative this compound modification is subjected to enzymatic digestion, typically with trypsin, to generate a mixture of peptides.
-
Desalting: The resulting peptide mixture is desalted using a C18 solid-phase extraction method to remove contaminants that could interfere with the LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for peptide separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from low to high organic content (Mobile Phase B) is used to elute the peptides based on their hydrophobicity.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) is typically used to generate gas-phase peptide ions.
-
MS1 Scan: The mass spectrometer performs a full scan (MS1) to detect the m/z of the intact peptide ions (precursor ions). The instrument will specifically look for peptides with the expected mass of the unmodified peptide plus the +15.0109 Da mass shift of the 8-amino modification.
-
Collision-Induced Dissociation (CID): Precursor ions corresponding to the potentially modified peptides are selected and fragmented in the collision cell of the mass spectrometer.
-
MS2 Scan: The m/z of the resulting fragment ions are detected in the MS2 scan.
4. Data Analysis:
-
Database Search: The acquired MS/MS spectra are searched against a protein database using search algorithms like Mascot or Sequest. The search parameters must be set to include the +15.0109 Da as a variable modification on adenine-containing molecules.
-
Manual Validation: The identified modified peptides should be manually inspected to confirm the presence of characteristic fragment ions that support the modification and its location.
Expected Fragmentation Pattern
In the MS/MS spectrum of a peptide modified with this compound, the fragmentation pattern will be informative. The peptide backbone will fragment to produce b- and y-ions. The key is to observe a mass shift of +15.0109 Da on the fragment ions containing the modified adenine. For instance, the characteristic neutral loss of the ribose and phosphate groups from the ATP moiety might be observed, and the remaining modified adenine (8-aminoadenine) will have a specific m/z. The fragmentation of ATP itself in negative ion mode often shows a loss of a phosphate group (98 Da).[3] For a modified ATP, similar fragmentation can be expected, with the precursor ion and key fragment ions showing the +15 Da shift.
Alternative Methods for this compound Modification Detection
While mass spectrometry is highly informative, other techniques can be used for the detection of this compound modification, each with its own advantages and limitations.
Antibody-Based Methods (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) can be developed using antibodies that specifically recognize the 8-amino-adenosine moiety.
-
Principle: An antibody with high affinity for 8-amino-adenosine is used to capture and detect the modified molecule or biomolecule. The detection is typically achieved through an enzyme-conjugated secondary antibody that produces a colorimetric or fluorescent signal.
-
Advantages: High throughput, relatively low cost, and does not require extensive sample purification.
-
Disadvantages: The development of a highly specific antibody can be challenging and time-consuming. Cross-reactivity with unmodified ATP or other similar structures can be a concern. It does not provide information on the precise location of the modification.
Bioluminescence-Based Assays
Bioluminescence assays can be adapted to detect the presence of this compound.
-
Principle: These assays typically use the firefly luciferase enzyme, which catalyzes the production of light in the presence of ATP. The activity of luciferase with this compound as a substrate might differ from its activity with natural ATP. This difference in light output can be used for quantification.
-
Advantages: High sensitivity and a wide dynamic range.
-
Disadvantages: This method is an indirect measurement and may not be suitable for confirming covalent modifications on proteins. It is also susceptible to interference from other components in the sample that may affect luciferase activity.
Performance Comparison of Analytical Methods
| Feature | Mass Spectrometry (LC-MS/MS) | Antibody-Based (ELISA) | Bioluminescence Assay |
| Specificity | Very High (identifies mass and sequence) | Moderate to High (depends on antibody) | Low to Moderate (indirect measurement) |
| Sensitivity | High (femtomole to attomole) | High (picomole to femtomole) | Very High (picomole to attomole) |
| Quantitative | Yes (with stable isotope standards) | Semi-quantitative to Quantitative | Yes (relative quantification) |
| Site Localization | Yes | No | No |
| Throughput | Moderate | High | High |
| Cost per Sample | High | Low | Low to Moderate |
| Instrumentation | Specialized and expensive | Standard laboratory equipment | Luminometer |
Application in Signaling Pathway Analysis: Probing Protein Kinase Activity
This compound can be a valuable tool for studying protein kinase signaling pathways. Protein kinases are enzymes that catalyze the transfer of the gamma-phosphate from ATP to specific amino acid residues in substrate proteins, a process called phosphorylation.[4][5][6] By using this compound as an ATP analog, researchers can investigate the ATP-binding pocket of kinases and identify their downstream targets.
In this hypothetical pathway, a specific protein kinase utilizes this compound as a substrate. The kinase then transfers the 8-amino-adenosine diphosphate (8-NH2-ADP) moiety to its target substrate protein. The resulting modified substrate can then be detected and identified using mass spectrometry, allowing for the identification of direct kinase substrates and the elucidation of downstream signaling events.
Conclusion
The confirmation of this compound modification is crucial for its application as a research tool. Mass spectrometry stands out as the most powerful and definitive method, providing high specificity, sensitivity, and the ability to pinpoint the exact site of modification. While alternative methods like ELISA and bioluminescence assays offer advantages in terms of throughput and cost, they lack the detailed structural information provided by mass spectrometry. The choice of method will ultimately depend on the specific research question, the available resources, and the level of detail required for the analysis. This guide provides the necessary information for researchers to make an informed decision and to design and execute robust experiments for the confirmation of this compound modifications.
References
- 1. Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of protein phosphorylation in cell signaling, disease, and the intervention therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 8-NH2-ATP: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals require clear and immediate guidance on the safe handling and disposal of laboratory chemicals. This document provides essential safety and logistical information for the proper disposal of 8-NH2-ATP (8-aminoadenosine-5'-triphosphate), a commonly used ATP analog in research. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is imperative to handle this compound with standard laboratory precautions. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Although not considered highly toxic, direct contact with skin or eyes should be avoided. In case of a spill, the area should be cleaned with absorbent material and washed thoroughly.
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding this compound.
| Property | Value | Source |
| Chemical Formula | C10H17N6O13P3 | [1] |
| Molecular Weight | 522.20 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from related compounds |
| Solubility | Soluble in water | [2] |
| Storage | Powder: -20°C for up to 2 years. In solution: -80°C for up to 6 months. | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound and its solutions should be carried out in accordance with institutional and local regulations for non-hazardous chemical waste. The following steps provide a general guideline:
Step 1: Waste Identification and Segregation
-
Identify the waste as non-hazardous biological/chemical waste.
-
Do not mix this compound waste with hazardous materials such as solvents, heavy metals, or biohazardous waste.[3]
Step 2: Dilution of Aqueous Solutions
-
For small quantities of aqueous solutions of this compound, dilution with a large volume of water is recommended before disposal. A general guideline is to use at least a 20-fold excess of water.
Step 3: pH Neutralization
-
Check the pH of the diluted solution. If the pH is outside the neutral range (typically 5-9), adjust it using a suitable acid or base. This is a general good laboratory practice for aqueous waste disposal.
Step 4: Disposal via Sanitary Sewer
-
After dilution and neutralization, the solution can typically be poured down the sanitary sewer.[4][5]
-
It is crucial to flush the drain with plenty of additional water to ensure the chemical is thoroughly cleared from the plumbing system.
-
Always consult and adhere to your institution's specific guidelines for drain disposal.[6]
Step 5: Disposal of Solid Waste and Contaminated Materials
-
Solid this compound powder should be dissolved in water before following the aqueous disposal route.
-
Unused or expired solid this compound can be disposed of as non-hazardous solid waste, provided it is not contaminated with hazardous substances.
-
Labware, such as pipette tips and tubes, contaminated with this compound can generally be disposed of in the regular laboratory trash, unless they are contaminated with other hazardous materials.[5]
-
Empty containers of this compound should be rinsed with water, and the rinseate disposed of down the drain. The empty, rinsed container can then be discarded in the regular trash.[5]
Step 6: Documentation
-
While not always required for non-hazardous waste, it is good practice to maintain a record of the disposal, including the date, chemical name, and approximate quantity.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and efficient laboratory environment. Always prioritize your institution's specific safety and disposal protocols.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. tamiu.edu [tamiu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 8-NH2-ATP
For researchers, scientists, and drug development professionals working with 8-aminoadenosine-5'-O-triphosphate (8-NH2-ATP), a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this nucleotide analog in the laboratory.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-rated | Protects eyes from potential splashes or aerosols of this compound solutions. |
| Hand Protection | Disposable Gloves | Nitrile or Latex | Prevents skin contact with the chemical. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
Operational Plan: Safe Handling and Use
The following step-by-step guidance ensures the safe handling of this compound throughout the experimental workflow, from receiving and storage to use in a typical in vitro kinase assay.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Store the lyophilized powder or solution at -20°C in a tightly sealed container to prevent degradation.
2. Preparation of Stock Solutions:
-
Work in a designated clean area, such as a laminar flow hood or a dedicated bench space, to avoid contamination of the compound and the experiment.
-
Wear the appropriate personal protective equipment (PPE) as outlined in the table above.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation, which can affect the stability of the compound.
-
Reconstitute the lyophilized powder in a suitable buffer (e.g., sterile, nuclease-free water or a buffer specific to your experimental needs) to a desired stock concentration.
-
Gently vortex or pipette to ensure the powder is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the ATP analog. Store the aliquots at -20°C.
3. Use in an In Vitro Kinase Assay:
-
The following is a general protocol for an in vitro kinase assay and should be adapted to the specific kinase and substrate being investigated.
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a multi-well plate, prepare the kinase reaction mixture. This typically includes the kinase buffer, the substrate (e.g., a peptide or protein), and the kinase enzyme.
-
Add the desired concentration of this compound to the reaction mixture to initiate the kinase reaction. The final concentration of this compound will depend on the specific experimental goals.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined amount of time.
-
-
Reaction Termination:
-
Stop the reaction by adding a suitable stop solution, such as a solution containing EDTA (to chelate Mg2+, a necessary cofactor for most kinases) or by adding SDS-PAGE loading buffer and heating the sample.
-
-
Analysis:
-
Analyze the results of the kinase reaction. This can be done using various methods, such as phosphorimaging if using a radiolabeled substrate, or by Western blotting with a phospho-specific antibody.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
1. Unused this compound:
-
Unused or expired this compound should be disposed of as chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
2. Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, should be considered contaminated waste.
-
Dispose of these materials in a designated chemical waste container.
-
If the experiment involves biological materials (e.g., cell lysates), the waste should be treated as biohazardous chemical waste and disposed of according to your institution's guidelines for this type of waste.
3. Liquid Waste:
-
Liquid waste from the experiment, such as the supernatant from reaction mixtures, should be collected in a designated hazardous waste container.
-
The container should be clearly labeled with the contents.
-
Follow your institution's procedures for the pickup and disposal of liquid chemical waste.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these safety guidelines and operational procedures, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to the advancement of scientific knowledge while maintaining a secure laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
